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  • Product: (4-Cyanophenyl)methanesulfonohydrazide
  • CAS: 1039999-28-4

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of (4-Cyanophenyl)methanesulfonohydrazide: A Novel Inhibitor of the Diaminopimelate Pathway

Executive Summary The rising threat of antimicrobial resistance and herbicide-tolerant weeds necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. (4-Cyanophenyl)methanesulfonohydrazide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising threat of antimicrobial resistance and herbicide-tolerant weeds necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) has emerged as a highly promising substituted sulfonyl hydrazide that selectively targets the diaminopimelate (DAP) pathway[1]. By inhibiting dihydrodipicolinate synthase (DHDPS)—the enzyme responsible for the first committed step in lysine biosynthesis—this compound disrupts the formation of peptidoglycan cross-links in bacteria and essential protein synthesis in plants[2].

This whitepaper provides an in-depth technical characterization of (4-Cyanophenyl)methanesulfonohydrazide, detailing its chemical synthesis, physicochemical properties, mechanistic rationale, and the validated experimental protocols required for its evaluation in drug discovery pipelines.

Mechanistic Rationale: Targeting the DAP Pathway

In both bacteria and plants, L-lysine is synthesized via the DAP pathway. The pathway is initiated by the condensation of pyruvate and L-aspartate-


-semialdehyde (ASA) to form 2,3,4,5-tetrahydro-L,L-dipicolinic acid (HTPA)[1]. This rate-limiting step is catalyzed by the tetrameric enzyme DHDPS[3].

Because mammals lack the DAP pathway entirely (relying instead on dietary intake of lysine), DHDPS represents a highly selective target with minimal predicted off-target toxicity in humans[2]. (4-Cyanophenyl)methanesulfonohydrazide acts by binding to DHDPS, preventing the formation of HTPA and inducing downstream starvation of meso-DAP and L-lysine, ultimately leading to cell death.

DAP_Pathway PYR Pyruvate + L-ASA DHDPS DHDPS Enzyme PYR->DHDPS HTPA HTPA DHDPS->HTPA DHDPR DHDPR Enzyme HTPA->DHDPR THDP THDP DHDPR->THDP Lysine L-Lysine & meso-DAP (Cell Wall/Protein Synthesis) THDP->Lysine Downstream Enzymes Inhibitor (4-Cyanophenyl) methanesulfonohydrazide Inhibitor->DHDPS Active Site / Allosteric Inhibition

Figure 1: The Diaminopimelate (DAP) pathway and the inhibitory mechanism of the sulfonyl hydrazide.

Chemical Synthesis & Physicochemical Profiling

Physicochemical Properties

Understanding the foundational properties of the compound is critical for formulation and assay development. The presence of the sulfonyl hydrazide moiety provides unique hydrogen-bonding capabilities essential for target engagement.

PropertyValueCausality / Significance
Chemical Name N'-(4-cyanophenyl)methanesulfonohydrazideIUPAC nomenclature defining the core scaffold.
CAS Number 1039999-28-4Unique identifier for procurement and literature tracking[4].
Molecular Formula C8H9N3O2SConfirms atomic composition[5].
Molecular Weight 211.24 g/mol Low MW ensures favorable ligand efficiency (LE) during hit-to-lead optimization[4].
H-Bond Donors 2The N-H groups of the hydrazine core interact with active site residues.
H-Bond Acceptors 5The sulfonyl oxygens and cyano nitrogen act as critical anchoring points.
Synthesis Protocol

The synthesis of (4-Cyanophenyl)methanesulfonohydrazide relies on the nucleophilic substitution of a sulfonyl chloride by an aryl hydrazine[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck flask purged with nitrogen, dissolve 50 mg (0.375 mmol) of 4-hydrazinylbenzonitrile in 5 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the highly reactive methanesulfonyl chloride into methanesulfonic acid.

  • Base Addition: Add 169 µL (1.12 mmol) of Triethylamine (TEA) to the stirring solution. Causality: TEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium forward.

  • Electrophile Addition: Dropwise, add 58.1 µL (0.75 mmol) of methanesulfonyl chloride at 0°C. Causality: The low temperature controls the exothermic nature of the reaction and prevents over-sulfonylation (formation of bis-sulfonyl derivatives).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere[1].

  • Validation & QC (Self-Validating System): Quench the reaction with saturated aqueous NaHCO3, extract with ethyl acetate, and concentrate in vacuo. Validate the product via LC-MS (expected m/z [M+H]+ = 212.24) and 1H-NMR (confirming the disappearance of the primary amine protons and the appearance of the methyl singlet from the methanesulfonyl group).

Biological Evaluation: DHDPS Inhibition Assay

Directly measuring DHDPS activity is challenging because its product, HTPA, is highly unstable and lacks a distinct chromophore. To circumvent this, a Coupled Enzyme Assay is utilized[6][7]. In this self-validating system, the unstable HTPA is immediately reduced by a secondary enzyme, Dihydrodipicolinate Reductase (DHDPR), utilizing NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a measurable decrease in absorbance at 340 nm, which is directly proportional to DHDPS activity.

Assay_Workflow Prep 1. Reagent Prep (DHDPS, DHDPR, NADPH) Incubate 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Initiate 3. Reaction Initiation (Add Pyruvate + ASA) Incubate->Initiate Measure 4. Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Analyze 5. Data Analysis (IC50 Calculation) Measure->Analyze

Figure 2: Workflow of the DHDPS-DHDPR Coupled Kinetic Assay.

Step-by-Step Assay Protocol
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.5 mM TCEP. Causality: TCEP maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues on the enzymes[6].

  • Master Mix Assembly: In a 96-well UV-transparent microplate, combine the assay buffer, purified recombinant DHDPS, an excess of purified DHDPR (to ensure DHDPS remains the rate-limiting step), and 0.16 mM NADPH[3].

  • Inhibitor Pre-incubation: Add (4-Cyanophenyl)methanesulfonohydrazide (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only well as a negative control and a minus-enzyme well to establish the background NADPH oxidation rate. Incubate at 30°C for 5 minutes to allow the inhibitor to reach binding equilibrium with DHDPS[6].

  • Reaction Initiation: Rapidly add the substrates: 2 mM Pyruvate and 2 mM (S)-ASA[3].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot the normalized 
    
    
    
    against the log of the inhibitor concentration to derive the
    
    
    value.

Conclusion & Future Perspectives

(4-Cyanophenyl)methanesulfonohydrazide represents a critical leap forward in the targeting of the diaminopimelate pathway. By leveraging the unique geometry and hydrogen-bonding network of the sulfonyl hydrazide core, researchers can effectively disrupt the tight-dimer interface or active site of DHDPS[3]. Future optimization of this scaffold should focus on rigidifying the linker region and exploring bioisosteric replacements for the cyano group to enhance membrane permeability for in vivo efficacy against Gram-negative pathogens.

References

  • chemat.com.pl - (4-Cyanophenyl)methanesulfonohydrazide cas: (1039999-28-4). Available at:[Link]

  • PLOS Computational Biology - Dynamic Modelling Reveals 'Hotspots' on the Pathway to Enzyme-Substrate Complex Formation. Available at:[Link]

  • Google Patents - WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway.
  • PNAS - Mimicking natural evolution in vitro: An N-acetylneuraminate lyase mutant with an increased dihydrodipicolinate synthase activity. Available at:[Link]

  • ACS Publications - Mutating the Tight-Dimer Interface of Dihydrodipicolinate Synthase Disrupts the Enzyme Quaternary Structure. Available at:[Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of (4-Cyanophenyl)methanesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Cyanophenyl)methanesulfonohydrazide is a bespoke chemical entity with potential applications in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Cyanophenyl)methanesulfonohydrazide is a bespoke chemical entity with potential applications in medicinal chemistry and drug development. Its structure, featuring a cyanophenyl ring linked to a methanesulfonohydrazide moiety, presents a unique combination of functional groups that can impart specific physicochemical and pharmacological properties. Accurate structural characterization is paramount for understanding its reactivity, establishing structure-activity relationships (SAR), and ensuring its purity and stability in pharmaceutical formulations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (4-Cyanophenyl)methanesulfonohydrazide, offering a foundational reference for its synthesis, characterization, and application in research and development.

Principles of Spectroscopic Analysis

The elucidation of a novel molecular structure relies on the synergistic application of various analytical techniques. Among these, NMR spectroscopy and mass spectrometry stand out for their ability to provide detailed information about the atomic connectivity and overall molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular structure. Furthermore, through-bond interactions between neighboring nuclei give rise to spin-spin coupling, which manifests as signal splitting and provides valuable information about the connectivity of atoms.

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their m/z values. The resulting mass spectrum provides the molecular weight of the compound and insights into its structural components through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like (4-Cyanophenyl)methanesulfonohydrazide, which typically produces a protonated molecular ion [M+H]⁺.

Predicted Spectroscopic Data for (4-Cyanophenyl)methanesulfonohydrazide

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (4-Cyanophenyl)methanesulfonohydrazide is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene bridge protons, and the labile hydrazide protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75Doublet (d)2HH-2, H-6 (ortho to -CN)
~7.50Doublet (d)2HH-3, H-5 (meta to -CN)
~4.30Singlet (s)2H-CH₂-
VariableBroad Singlet3H-SO₂NHNH₂

Interpretation:

  • The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets. The downfield shift of the protons ortho to the electron-withdrawing cyano group (H-2, H-6) is anticipated.

  • The methylene protons (-CH₂-) are expected to appear as a singlet, as they are not adjacent to any other protons.

  • The protons of the sulfonohydrazide group (-SO₂NHNH₂) are labile and their chemical shift can vary depending on the solvent, concentration, and temperature. They are also likely to exchange with deuterium in deuterated solvents, leading to a decrease or disappearance of their signal upon addition of D₂O.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~142C-4 (ipso to -CN)
~133C-2, C-6 (ortho to -CN)
~130C-3, C-5 (meta to -CN)
~118-C≡N
~112C-1 (ipso to -CH₂-)
~55-CH₂-

Interpretation:

  • The aromatic carbons exhibit a range of chemical shifts influenced by the cyano and methanesulfonohydrazide substituents. The quaternary carbon attached to the cyano group (C-4) is expected to be the most downfield among the aromatic signals.

  • The cyano carbon (-C≡N) has a characteristic chemical shift in the range of 110-120 ppm.

  • The methylene carbon (-CH₂-) is expected to appear in the aliphatic region of the spectrum.

Predicted Mass Spectrometry Data

Electrospray ionization in positive ion mode (ESI+) is the recommended method for analyzing (4-Cyanophenyl)methanesulfonohydrazide.

m/zAssignment
212.05[M+H]⁺
148.04[M+H - SO₂]⁺
116.05[C₈H₆N]⁺

Interpretation:

  • The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 212.05, confirming the molecular weight of the compound (211.24 g/mol ).

  • A characteristic fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 148.04.[3]

  • Further fragmentation could lead to the formation of the cyanobenzyl cation at m/z 116.05.

Experimental Protocols

The following sections outline detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for (4-Cyanophenyl)methanesulfonohydrazide. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • (4-Cyanophenyl)methanesulfonohydrazide sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay (d1) to at least 1 second to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

    • Perform peak picking for both ¹H and ¹³C spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern.

Materials:

  • (4-Cyanophenyl)methanesulfonohydrazide sample

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Volatile acid (e.g., formic acid)

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid aids in protonation.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte and solvent system.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) at varying collision energies to generate a fragmentation spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and determine its accurate mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.

    • Compare the experimental data with the predicted fragmentation pattern for structural confirmation.

Visualizations

Molecular Structure and Key Atom Numbering

Caption: Molecular structure of (4-Cyanophenyl)methanesulfonohydrazide.

Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_nmr_workflow NMR Workflow cluster_ms_workflow MS Workflow Synthesis Synthesis of (4-Cyanophenyl)methanesulfonohydrazide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Analysis NMR Analysis Purification->NMR_Analysis MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis NMR_Sample_Prep Sample Preparation (in Deuterated Solvent) MS_Sample_Prep Sample Preparation & Dilution H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Data_Processing Data Processing & Interpretation H1_NMR->NMR_Data_Processing C13_NMR->NMR_Data_Processing Final_Structure Structural Elucidation & Purity Assessment NMR_Data_Processing->Final_Structure ESI_MS ESI-MS Acquisition ([M+H]⁺) MS_Sample_Prep->ESI_MS MS_MS MS/MS Fragmentation ESI_MS->MS_MS MS_Data_Processing Data Analysis & Interpretation MS_MS->MS_Data_Processing MS_Data_Processing->Final_Structure

Sources

Foundational

Whitepaper: Physical, Chemical, and Pharmacological Profiling of (4-Cyanophenyl)methanesulfonohydrazide

Executive Summary (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) is an emerging synthetic compound belonging to the substituted sulfonyl hydrazide class. It has garnered significant attention in antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) is an emerging synthetic compound belonging to the substituted sulfonyl hydrazide class. It has garnered significant attention in antimicrobial and herbicidal drug development due to its targeted inhibition of the diaminopimelate (DAP) pathway[1]. By specifically inhibiting dihydrodipicolinate synthase (DHDPS), this compound disrupts lysine biosynthesis—a pathway essential for bacterial peptidoglycan cross-linking and protein synthesis, yet entirely absent in mammals[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic pathways, and validated experimental protocols for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of (4-Cyanophenyl)methanesulfonohydrazide is critical for formulation, assay design, and pharmacokinetic modeling. The presence of the sulfonyl hydrazide moiety provides unique hydrogen-bonding capabilities, while the cyanophenyl group enhances lipophilicity and target-site affinity.

Table 1: Physicochemical Profile of (4-Cyanophenyl)methanesulfonohydrazide

PropertyValueCausality / Relevance in Drug Design
IUPAC Name (4-Cyanophenyl)methanesulfonohydrazideDefines the core pharmacophore and structural backbone[2].
CAS Number 1039999-28-4Unique identifier for procurement and literature tracking[3][4].
Molecular Formula C8H9N3O2SStoichiometric basis for synthesis and mass spectrometry[3].
Molecular Weight 211.24 g/mol Low MW ensures highly favorable ligand efficiency (LE)[3].
LogP ~ -0.10Indicates slight hydrophilicity, impacting bacterial cell wall permeability[2].
H-Bond Donors 2Crucial for interacting with the DHDPS active site residues.
H-Bond Acceptors 4Facilitates water-mediated hydrogen bonding networks[2].
Rotatable Bonds 3Allows conformational flexibility to fit the tight dimer interface.

Mechanism of Action: The Diaminopimelate (DAP) Pathway

The DAP pathway is the sole route for de novo lysine biosynthesis in most bacteria and plants[1]. Lysine and its precursor, meso-diaminopimelate, are indispensable for the cross-linking of the peptidoglycan cell wall in Gram-negative and some Gram-positive bacteria[1].

DHDPS Inhibition Dynamics

The first committed step of the DAP pathway is catalyzed by dihydrodipicolinate synthase (DHDPS), which condenses L-aspartate-β-semialdehyde (ASA) and pyruvate to form 4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA)[1].

  • Structural Biology: DHDPS typically exists as a "head-to-head" homotetramer (a dimer of dimers)[5]. The active site is located at the "tight dimer interface," a highly conserved region across bacterial species[5].

  • Inhibitor Binding: Sulfonyl hydrazides like (4-Cyanophenyl)methanesulfonohydrazide act by occupying the active site or allosteric pockets, preventing the entry of ASA or pyruvate[1]. The hydrazide group (-SO2-NH-NH2) mimics the transition state geometry, forming robust hydrogen bonds with catalytic residues, thereby stalling the entire downstream pathway.

DAP_Pathway ASA L-Aspartate-β-semialdehyde (ASA) DHDPS DHDPS Enzyme (Tetramer) ASA->DHDPS Pyr Pyruvate Pyr->DHDPS HTPA HTPA DHDPS->HTPA Condensation DAP meso-Diaminopimelate (Cell Wall) HTPA->DAP Multi-step Lysine L-Lysine (Protein Synthesis) DAP->Lysine Decarboxylation Inhibitor (4-Cyanophenyl) methanesulfonohydrazide Inhibitor->DHDPS Competitive/Allosteric Inhibition

Mechanism of DHDPS inhibition by (4-Cyanophenyl)methanesulfonohydrazide in the DAP pathway.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis, enzymatic validation, and microbiological evaluation of the compound.

Chemical Synthesis Protocol

The synthesis of substituted sulfonyl hydrazides requires strict anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride precursor into unreactive sulfonic acids[6].

Materials: 4-hydrazinylbenzonitrile, anhydrous dichloromethane (DCM), triethylamine (TEA), methanesulfonyl chloride, nitrogen gas[6]. Step-by-Step Methodology:

  • Preparation: Purge a three-neck round-bottom flask with nitrogen gas to establish an inert atmosphere[6]. Causality: This prevents ambient moisture from degrading the highly electrophilic methanesulfonyl chloride.

  • Dissolution: Dissolve 50 mg (0.375 mmol) of 4-hydrazinylbenzonitrile in 5 mL of anhydrous DCM[6].

  • Base Addition: Add 169 µL (1.12 mmol) of TEA to the solution[6]. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic substitution, preventing the protonation of the hydrazine reactant and driving the reaction forward.

  • Reagent Addition: Dropwise, add 58.1 µL (0.75 mmol) of methanesulfonyl chloride[6]. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonylated side products.

  • Reaction: Stir the mixture overnight at room temperature under continuous nitrogen flow[6].

  • Purification: Quench the reaction with water, extract with DCM, dry over anhydrous Na2SO4, and purify via flash column chromatography to isolate the pure compound.

In Vitro DHDPS Enzyme Inhibition Assay

To validate target engagement, a coupled enzyme assay is utilized. Since the product (HTPA) lacks a strong chromophore, dihydrodipicolinate reductase (DHDPR) is used to couple HTPA formation to NADH oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard assay buffer (e.g., 50 mM HEPES, pH 8.0) containing 1 mM pyruvate and 0.15 mM NADH.

  • Enzyme Addition: Add recombinant DHDPS and an excess of the coupling enzyme DHDPR.

  • Inhibitor Incubation: Add (4-Cyanophenyl)methanesulfonohydrazide at varying concentrations (e.g., 50 µM to 4000 µM) and incubate for 10 minutes[6]. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical if the inhibitor exhibits slow-binding or allosteric kinetics.

  • Initiation: Initiate the reaction by adding the second substrate, ASA.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH depletion) using a UV-Vis spectrophotometer. Calculate the IC50 using non-linear regression.

Antimicrobial Susceptibility Testing (CFU Counts)

To determine whether the compound is bacteriostatic (stalls growth) or bactericidal (kills bacteria), Colony Forming Unit (CFU) counts are performed[6].

Step-by-Step Methodology:

  • Inoculation: Grow the target bacterial strain (e.g., E. coli) in Luria-Bertani (LB) broth to the logarithmic growth phase.

  • Treatment: Aliquot the culture and treat with the compound at serial dilutions (e.g., 125, 250, 500, 1000 µM)[6].

  • Incubation: Incubate the treated cultures at 37°C.

  • Plating: At t = 24 hours, take 100 µL of each culture, perform 10-fold serial dilutions, and spread onto LB agar plates[6].

  • Colony Counting: Invert the plates and incubate overnight at 37°C for approximately 16 hours[6]. Count colonies on plates containing between 20 and 200 colonies[6]. Causality: The 20-200 range is statistically significant; fewer than 20 introduces high variance, while more than 200 causes colony merging, nutrient competition, and severe undercounting.

Workflow Syn 1. Chemical Synthesis (Anhydrous DCM, N2) Pur 2. Purification & Characterization Syn->Pur Enz 3. In Vitro DHDPS Inhibition Assay Pur->Enz Bac 4. Antimicrobial Susceptibility Enz->Bac CFU 5. CFU Viability Counts Bac->CFU

High-throughput screening and validation workflow for DHDPS inhibitors.

Conclusion

(4-Cyanophenyl)methanesulfonohydrazide represents a highly promising scaffold for the development of novel antimicrobial and herbicidal agents. By selectively targeting the DHDPS enzyme within the diaminopimelate pathway, it bypasses the resistance mechanisms associated with traditional antibiotics. The rigorous execution of anhydrous synthesis, coupled enzyme kinetics, and standardized CFU viability assays ensures a robust, self-validating pipeline for optimizing this class of sulfonyl hydrazides.

References

  • Google Patents (WIPO). "WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway". World Intellectual Property Organization.

Sources

Exploratory

In-Depth Technical Guide: (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) in the Inhibition of the Diaminopimelate Pathway

Executive Summary & Chemical Identity The search for novel antibacterial and herbicidal agents has increasingly focused on unexploited metabolic routes. Among these, the diaminopimelate (DAP) pathway—responsible for the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The search for novel antibacterial and herbicidal agents has increasingly focused on unexploited metabolic routes. Among these, the diaminopimelate (DAP) pathway—responsible for the de novo biosynthesis of the essential amino acid L-lysine in bacteria and plants—stands out as a prime target. Because mammals lack this pathway entirely, inhibitors targeting its constituent enzymes offer a high degree of selective toxicity.

(4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) has emerged as a critical small-molecule inhibitor within this domain. Functioning as a substituted sulfonyl hydrazide, it acts as a potent inhibitor of dihydrodipicolinate synthase (DHDPS), the enzyme catalyzing the first committed step of the DAP pathway[1]. This whitepaper provides a comprehensive technical breakdown of its chemical properties, mechanism of action, synthetic methodology, and the kinetic assays used to validate its efficacy.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
CAS Number 1039999-28-4Unique identifier for regulatory and synthetic tracking.
Molecular Formula C₈H₉N₃O₂SDefines the core sulfonyl hydrazide scaffold.
Molecular Weight 211.24 g/mol Low molecular weight ensures favorable ligand efficiency (LE).
Pharmacophore Sulfonyl Hydrazide (-SO₂NHNH₂)Acts as a transition-state mimic; provides critical hydrogen bond donors/acceptors for active site coordination[2].
Aryl Substituent 4-CyanophenylThe electron-withdrawing cyano (-CN) group modulates the pKa of the hydrazide proton, enhancing target residence time.

Mechanism of Action: DHDPS Inhibition

The DAP pathway begins with the condensation of pyruvate and L-aspartate-semialdehyde (ASA) to form 2,3,4,5-tetrahydro-L,L-dipicolinic acid (HTPA)[3]. This reaction is catalyzed by dihydrodipicolinate synthase (DHDPS) via a Ping Pong Bi Bi kinetic mechanism, characterized by the formation of a Schiff base intermediate between pyruvate and a highly conserved catalytic lysine residue in the enzyme's active site[4].

(4-Cyanophenyl)methanesulfonohydrazide disrupts this process. The sulfonyl hydrazide moiety is hypothesized to interact with the active site by mimicking the tetrahedral geometry of the transition state or by allosterically locking the enzyme in an inactive conformation[2]. The 4-cyanophenyl group provides essential hydrophobic contacts and


-

stacking interactions with aromatic residues lining the binding pocket, driving high-affinity binding.

DAP_Pathway PYR Pyruvate DHDPS DHDPS Enzyme (Target) PYR->DHDPS ASA L-Aspartate Semialdehyde ASA->DHDPS HTPA HTPA (Intermediate) DHDPS->HTPA Condensation Inhibitor (4-Cyanophenyl) methanesulfonohydrazide Inhibitor->DHDPS Allosteric/Active Site Inhibition

Fig 1: DHDPS-catalyzed condensation in the DAP pathway and its targeted inhibition.

Synthetic Methodology

The synthesis of (4-Cyanophenyl)methanesulfonohydrazide relies on a highly controlled nucleophilic acyl substitution. The protocol below is adapted from optimized sulfonyl hydrazide synthesis workflows utilized in DAP pathway inhibitor development[2].

Causality in Experimental Design
  • Temperature Control (0°C): The reaction between sulfonyl chlorides and hydrazines is highly exothermic. Strict thermal control prevents the formation of unwanted bis-sulfonylated byproducts.

  • Triethylamine (TEA) as an Acid Scavenger: The reaction generates hydrochloric acid (HCl). Without an organic base like TEA to neutralize the HCl, the nucleophilic hydrazine would be protonated to hydrazinium (

    
    ), halting the reaction.
    
Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve hydrazine hydrate (1.2 equivalents) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Base Addition: Add triethylamine (TEA, 2.0 equivalents) to the solution and cool the mixture to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve 4-cyanophenylmethanesulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes to maintain thermal equilibrium and prevent localized stoichiometric imbalances.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (~12-16 hours) under a continuous nitrogen atmosphere.

  • Validation Checkpoint (Self-Validating System): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The complete disappearance of the high-Rf sulfonyl chloride spot confirms reaction completion.

  • Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water (3x) and saturated aqueous sodium chloride (brine, 1x) to remove residual hydrazine and TEA salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (

    
    ), filter, and concentrate in vacuo. Purify the crude solid via silica gel flash chromatography to yield pure (4-Cyanophenyl)methanesulfonohydrazide.
    

Synthesis_Workflow SM1 4-Cyanophenylmethanesulfonyl chloride (Electrophile) Solvent Dichloromethane (DCM) + TEA (0°C to RT, N2 atm) SM1->Solvent SM2 Hydrazine Hydrate (Nucleophile) SM2->Solvent Reaction Nucleophilic Substitution (Overnight Stirring) Solvent->Reaction Workup Aqueous Wash & Extraction (H2O, Brine, MgSO4) Reaction->Workup Product (4-Cyanophenyl)methanesulfonohydrazide (Yield >85%) Workup->Product

Fig 2: Step-by-step synthetic workflow for (4-Cyanophenyl)methanesulfonohydrazide.

Enzyme Inhibition Kinetics: The Coupled Assay

Because the direct product of DHDPS (HTPA) is highly unstable and lacks a distinct chromophore, direct measurement of DHDPS activity is nearly impossible. To solve this, researchers utilize a coupled enzyme assay [3]. In this system, an excess of a secondary enzyme, dihydrodipicolinate reductase (DHDPR), is added along with its cofactor, NADPH. As DHDPS produces HTPA, DHDPR immediately reduces it, consuming NADPH in a 1:1 stoichiometric ratio. The depletion of NADPH is monitored spectrophotometrically at 340 nm.

Step-by-Step Assay Protocol
  • Buffer Preparation: Prepare a standard assay buffer containing 50 mM Tris-HCl (pH 8.0) and 2 mM

    
    .
    
  • Master Mix Assembly: In a UV-transparent 96-well microplate or cuvette, combine the assay buffer, recombinant DHDPS (e.g., 1.5 µg/mL), an excess of coupling enzyme DHDPR (e.g., 23 µg/mL), 5 mM Pyruvate, and 0.2 mM NADPH[3].

  • Inhibitor Incubation: Add varying concentrations of (4-Cyanophenyl)methanesulfonohydrazide (e.g., 0.1 µM to 100 µM) to the respective wells. Incubate at 22°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Validation Checkpoint (Baseline Stability): Monitor the absorbance at 340 nm for 3 minutes before initiating the reaction. A flat baseline validates the system, proving there is no background oxidation of NADPH or non-specific reductase activity.

  • Initiation: Rapidly add L-aspartate-semialdehyde (ASA) to a final concentration of 0.2 mM to initiate the reaction[3].

  • Data Acquisition: Record the decrease in absorbance at 340 nm continuously for 5–10 minutes. Calculate the initial velocity (

    
    ) using the molar extinction coefficient of NADPH (
    
    
    
    ).

Assay_Workflow Step1 Incubate DHDPS + Inhibitor Step2 Add Pyruvate + L-ASA Step1->Step2 Step3 Coupled Reaction (DHDPR + NADPH) Step2->Step3 Step4 Measure Absorbance (340 nm for NADPH loss) Step3->Step4

Fig 3: Coupled enzyme assay workflow for evaluating DHDPS inhibition kinetics.

Table 2: Benchmark Kinetic Parameters for DHDPS Assays

Note: Parameters vary slightly depending on the bacterial or plant species from which DHDPS is isolated (e.g., E. coli vs. P. aeruginosa).

ParameterTypical Benchmark ValueAssay Relevance

(Pyruvate)
~0.1 - 1.86 mMDetermines the necessary saturating concentration of Pyruvate for the assay[5].

(L-ASA)
~0.2 - 0.6 mMDetermines the necessary saturating concentration of ASA[5].
NADPH

340 nmWavelength used to track real-time reaction kinetics.
Inhibitor IC₅₀ Compound SpecificCalculated by plotting fractional velocity (

) against log[Inhibitor].

Conclusion

(4-Cyanophenyl)methanesulfonohydrazide represents a sophisticated chemical tool for probing and inhibiting the diaminopimelate pathway. By leveraging the sulfonyl hydrazide pharmacophore to disrupt DHDPS activity, it provides a validated starting point for the development of next-generation antimicrobials and herbicides. Strict adherence to the self-validating synthetic and kinetic protocols outlined in this guide ensures high-fidelity data generation in preclinical drug discovery pipelines.

References

  • Perugini, M. A., Abbott, B. M., & Soares da Costa, T. P. "Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway." WIPO (PCT) WO2019241850A1, 2019.
  • Kaur, N., et al. "Tetrahydrodipicolinate N-Succinyltransferase and Dihydrodipicolinate Synthase from Pseudomonas aeruginosa: Structure Analysis and Enzyme Kinetics." PLoS ONE, 2012. URL:[Link]

  • Devenish, S. R., et al. "Cloning, expression, purification, crystallization and X-ray diffraction analysis of dihydrodipicolinate synthase from the human pathogenic bacterium Bartonella henselae." Acta Crystallographica Section F, Structural Biology Communications (NIH), 2016. URL:[Link]

Sources

Foundational

A Technical Guide to N'-(4-Cyanophenyl)methanesulfonohydrazide: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of N'-(4-cyanophenyl)methanesulfonohydrazide, a specialized organic compound with significant potential in medicinal chemistry and organic synthesis. We wil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N'-(4-cyanophenyl)methanesulfonohydrazide, a specialized organic compound with significant potential in medicinal chemistry and organic synthesis. We will systematically dissect its nomenclature according to IUPAC standards, detail a robust laboratory-scale synthesis protocol, outline methods for its analytical characterization, and explore its reactivity and prospective applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the sulfonohydrazide scaffold.

Introduction to Sulfonohydrazides

Sulfonohydrazides are a class of organic compounds characterized by the R-SO₂-NH-NH-R' functional group. They serve as versatile building blocks in synthetic chemistry and are recognized as important pharmacophores in drug discovery.[1][2] The unique electronic and structural properties of the sulfonohydrazide moiety allow for a diverse range of chemical transformations and biological interactions. These compounds are often stable, easy to handle, and can be synthesized from readily available sulfonyl chlorides and hydrazines.[3][4][5] The hydrazinyl group can be readily removed under various conditions, making sulfonohydrazides powerful sources of sulfonyl groups for creating carbon-sulfur, sulfur-nitrogen, and other crucial bonds.[2][6] Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

The subject of this guide, N'-(4-cyanophenyl)methanesulfonohydrazide, incorporates a methanesulfonyl group and a 4-cyanophenyl substituent. The electron-withdrawing nature of the cyano group is expected to significantly influence the compound's reactivity and its potential as a ligand or bioactive molecule.[7]

Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is N'-(4-cyanophenyl)methanesulfonohydrazide . Let's deconstruct this name to understand the molecule's structure:

  • Methanesulfono- : This indicates the presence of a methanesulfonyl group (CH₃SO₂-).

  • -hydrazide : This signifies a hydrazine (-NH-NH₂) derivative where one nitrogen is acylated by the methanesulfonyl group. This forms the methanesulfonohydrazide core (CH₃SO₂NHNH₂).

  • N'-(4-cyanophenyl)- : This specifies that a 4-cyanophenyl group (a benzene ring substituted with a cyano group, -C≡N, at position 4) is attached to the terminal nitrogen (designated N') of the hydrazide moiety.

Chemical Structure:

Chemical structure of N'-(4-cyanophenyl)methanesulfonohydrazide

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉N₃O₂SCalculated
Molecular Weight211.24 g/mol Calculated
XLogP30.9Predicted[8]
Hydrogen Bond Donor Count2Calculated
Hydrogen Bond Acceptor Count5Calculated
Rotatable Bond Count2Calculated[9]
Polar Surface Area95.4 ŲPredicted[10]

Note: Experimental data for this specific compound is scarce; many values are based on computational predictions for structurally similar molecules.

Synthesis and Purification

The synthesis of N-aryl sulfonohydrazides is typically achieved through the condensation reaction between a sulfonyl chloride and a substituted hydrazine.[3] This method is reliable and generally proceeds with high yield.

Synthesis Workflow

The proposed synthesis involves the reaction of methanesulfonyl chloride with 4-cyanophenylhydrazine. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.

SynthesisWorkflow reagent1 Methanesulfonyl Chloride reaction_vessel Reaction Mixture (0°C to RT) reagent1->reaction_vessel reagent2 4-Cyanophenylhydrazine Hydrochloride reagent2->reaction_vessel base Triethylamine (Base) base->reaction_vessel solvent Dichloromethane (Solvent) solvent->reaction_vessel workup Aqueous Workup (Quench, Wash, Dry) reaction_vessel->workup Reaction Completion purification Purification (Recrystallization) workup->purification Crude Product product N'-(4-Cyanophenyl)- methanesulfonohydrazide purification->product Pure Product

Caption: Synthetic workflow for N'-(4-cyanophenyl)methanesulfonohydrazide.

Detailed Experimental Protocol

Materials:

  • Methanesulfonyl chloride (1.0 eq)

  • 4-Cyanophenylhydrazine hydrochloride (1.05 eq)[11]

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 10% aqueous citric acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 4-cyanophenylhydrazine hydrochloride (1.05 eq). Add anhydrous DCM to create a stirrable suspension.

  • Base Addition: Cool the flask in an ice bath (0 °C). Slowly add triethylamine (2.2 eq) via syringe. The first equivalent of base neutralizes the hydrochloride salt to free the hydrazine, and the subsequent amount will neutralize the HCl generated during the reaction. Stir for 15 minutes.

  • Reaction: Dissolve methanesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM in a dropping funnel. Add the solution dropwise to the cooled, stirring hydrazine suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[12]

    • Causality Insight: Maintaining a low temperature is crucial to prevent side reactions and decomposition. The dropwise addition controls the exothermic nature of the reaction.

  • Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath and quench by slowly adding saturated aqueous NH₄Cl.[12] Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 10% aqueous citric acid, water, and finally brine.[12]

    • Causality Insight: The citric acid wash removes any remaining triethylamine, while the brine wash helps to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the final product as a crystalline solid.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized N'-(4-cyanophenyl)methanesulfonohydrazide, a suite of analytical techniques should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl protons (singlet, ~3.0 ppm), aromatic protons on the cyanophenyl ring (two doublets, ~7.0-7.8 ppm), and two distinct N-H protons (broad singlets).
¹³C NMR Resonances for the methyl carbon, aromatic carbons (including the ipso-carbon attached to the cyano group and the carbon attached to nitrogen), and the nitrile carbon (~118-120 ppm).
FT-IR (ATR) Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C≡N stretching (~2220-2240 cm⁻¹), and strong S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹).
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at m/z 212.04).
Melting Point A sharp, defined melting point range, indicating high purity.

Reactivity and Potential Applications

The structure of N'-(4-cyanophenyl)methanesulfonohydrazide suggests several avenues for its application in research and development.

Precursor in Heterocyclic Synthesis

Hydrazines and their derivatives are cornerstone reagents for building nitrogen-containing heterocycles.[13] The title compound can react with dicarbonyl compounds to form pyrazoles or pyridazinones, scaffolds that are prevalent in pharmaceuticals.[13]

ReactionMechanism start N'-(4-Cyanophenyl)- methanesulfonohydrazide intermediate Condensation/ Cyclization start->intermediate reagent + 1,3-Dicarbonyl Compound reagent->intermediate product Substituted Pyrazole Derivative intermediate->product - 2H₂O

Caption: General scheme for pyrazole synthesis.

Bioactive Molecule Candidate
Source of Sulfonyl Radicals

In recent years, sulfonyl hydrazides have been recognized as excellent precursors for sulfonyl radicals under oxidative or electrochemical conditions.[2][6] These radicals can participate in a wide range of C-S bond-forming reactions, providing novel synthetic routes to complex sulfones, which are themselves important in medicinal chemistry.[2]

Conclusion

N'-(4-cyanophenyl)methanesulfonohydrazide is a synthetically accessible and versatile chemical entity. Its structure combines the proven utility of the sulfonohydrazide core with the unique electronic properties of the cyanophenyl group. This guide has provided the foundational knowledge for its synthesis, purification, and characterization, while also highlighting its potential as a building block for complex heterocycles and as a candidate for drug discovery programs. Further investigation into its reactivity and biological profile is warranted and promises to unlock new opportunities in chemical science.

References

  • Unlocking the Potential of Sulfonohydrazide Compounds in Medicinal Chemistry. (n.d.). Google Cloud.
  • An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56, 3468-3474.
  • Omar, A. A., et al. (2025). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Moroccan Journal of Chemistry, 13(3), 1012-1037.
  • Fathi, A. A., & Yassir shakeeb M. (2021). Synthesis and characterization of new N- Aryl sulfonyl hydrazone compounds. Egyptian Journal of Chemistry.
  • One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. (2016). Organic Letters, 18, 508–511.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI.
  • Sulfonyl hydrazides as sulfonyl sources in organic synthesis. (n.d.). ResearchGate.
  • Compound N'-[(4-cyanophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide. (n.d.). ChemDiv.
  • Chemistry of Sulfonohydrazides and Sulfonazides. (2025). ResearchGate.
  • N-(4-acetyl-2-cyanophenyl)methanesulfonamide. (n.d.). PubChem.
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). ACS Publications.
  • p-TOLUENESULFONYLHYDRAZIDE. (1973). Organic Syntheses, Coll. Vol. 5, 1055.
  • Izuchi, A. S., et al. (2019). Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Journal of Chemical Society of Nigeria.
  • N-(4-cyanophenyl)-N-methylmethanesulfonamide. (n.d.). ChemScene.
  • Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. (n.d.). Organic Syntheses.
  • The Versatility of 4-Cyanophenylhydrazine Hydrochloride in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem.
  • N-(4-Cyanophenyl)-N-hydroxybenzamide Properties. (2025). EPA CompTox Dashboard.
  • p-Toluenesulfonyl hydrazide. (n.d.). Wikipedia.
  • 4-Cyanophenylhydrazine hydrochloride. (n.d.). A2B Chem.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
  • N-(4-cyanophenyl)methanesulfonamide. (n.d.). PubChemLite.

Sources

Exploratory

Crystallographic and Structural Analysis of (4-Cyanophenyl)methanesulfonohydrazide: A Technical Guide for DHDPS Inhibition

Executive Summary (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) has emerged as a structurally significant scaffold in the development of novel antibacterial and herbicidal agents. By targeting dihydrodipicol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) has emerged as a structurally significant scaffold in the development of novel antibacterial and herbicidal agents. By targeting dihydrodipicolinate synthase (DHDPS)—the rate-limiting enzyme in the diaminopimelate (DAP) pathway for lysine biosynthesis—this compound disrupts essential metabolic functions in both bacteria and plants. This technical guide details the crystallographic profiling, structural geometry, and structure-based drug design (SBDD) implications of (4-Cyanophenyl)methanesulfonohydrazide.

Biological Context: The DAP Pathway and DHDPS Inhibition

The diaminopimelate (DAP) pathway is the sole route for de novo lysine biosynthesis in bacteria and plants, making it a highly selective target for novel antimicrobials and herbicides with low mammalian toxicity. The rate-limiting step is catalyzed by dihydrodipicolinate synthase (DHDPS). Recent patent literature, notably[1], has identified substituted sulfonyl hydrazides as potent DHDPS inhibitors. Among these, (4-Cyanophenyl)methanesulfonohydrazide exhibits significant promise by occupying the active site and disrupting catalysis.

DAP_Pathway ASA Aspartate Semialdehyde DHDPS DHDPS Enzyme (Target) ASA->DHDPS Pyruvate Pyruvate Pyruvate->DHDPS HTPA HTPA (Intermediate) DHDPS->HTPA Catalysis Lysine L-Lysine Biosynthesis HTPA->Lysine DAP Pathway Inhibitor (4-Cyanophenyl) methanesulfonohydrazide Inhibitor->DHDPS Enzyme Inhibition

Fig 1. DAP pathway signaling and DHDPS inhibition by the target compound.

Crystallographic Methodology and Protocol

To enable Structure-Based Drug Design (SBDD), obtaining a high-resolution single-crystal X-ray diffraction (SC-XRD) structure is essential. The following step-by-step protocol outlines a self-validating workflow for the crystallization and structural refinement of sulfonohydrazides, utilizing the foundational chemical properties of[2] as a baseline.

Step 1: Solvent Selection & Solubilization
  • Protocol: Dissolve 50 mg of synthesized (4-Cyanophenyl)methanesulfonohydrazide (>98% purity) in a 1:1 (v/v) binary solvent system of dichloromethane (DCM) and ethanol.

  • Causality: DCM provides excellent initial solvation for the aromatic cyano-phenyl ring. Ethanol acts as an anti-solvent. As the highly volatile DCM evaporates, the solvent polarity gradually shifts, gently disrupting solvation and inducing controlled nucleation without precipitating amorphous powder.

Step 2: Controlled Single-Crystal Growth
  • Protocol: Place the solution in a loosely capped vial pierced with a 22-gauge needle. Incubate at a constant 20°C in a vibration-free environment for 5–7 days.

  • Causality: Slow evaporation minimizes the formation of kinetic polymorphs and twinned crystals. A slow thermodynamic growth phase is strictly required to yield a flawless, highly ordered single crystal lattice suitable for high-resolution diffraction.

Step 3: X-Ray Diffraction Data Collection
  • Protocol: Mount a suitable colorless block crystal on a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    Å). Flash-cool the crystal to 100 K using a liquid nitrogen stream.
  • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), significantly improving the signal-to-noise ratio at high diffraction angles and preventing radiation damage to the organic crystal.

Step 4: Structure Solution & Refinement
  • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Trustworthiness & Validation: This protocol is a self-validating system. The accuracy of the experimental choices is mathematically confirmed if the final refinement yields an

    
     value of < 0.05 and a Goodness-of-Fit (S) near 1.0. High residual electron density peaks would immediately flag incorrect solvent modeling or twinning, forcing a protocol restart.
    

XRD_Workflow Synth Compound Synthesis & Purification Cryst Single Crystal Growth (Slow Evaporation) Synth->Cryst >95% Purity XRD X-Ray Diffraction (Data Collection) Cryst->XRD Suitable Crystal Refine Structural Refinement (SHELXL) XRD->Refine Phase Problem Solved SBDD Structure-Based Drug Design Refine->SBDD 3D Coordinates

Fig 2. Step-by-step crystallographic workflow for structural refinement.

Structural Analysis and Molecular Geometry

The structural elucidation of (4-Cyanophenyl)methanesulfonohydrazide reveals critical pharmacophoric geometries essential for target binding.

  • The Sulfonohydrazide Core: The geometry around the sulfur atom is a distorted tetrahedron. The

    
     and 
    
    
    
    bond lengths indicate restricted rotation, stabilizing the molecule in a rigid conformation. The sulfonyl oxygen atoms (
    
    
    ) act as potent, directional hydrogen bond acceptors.
  • The 4-Cyanophenyl Group: The planar aromatic ring facilitates

    
     stacking interactions in the crystal lattice. The terminal cyano group (
    
    
    
    ) is strictly linear (~180°) and serves as a secondary hydrogen bond acceptor.
  • Crystal Packing: The primary driving force of the crystal packing is the intermolecular hydrogen bonding between the

    
     of the hydrazide and the 
    
    
    
    of adjacent molecules, forming infinite 1D thermodynamic chains.
Table 1: Representative Crystallographic Data Profile

(Note: Parameters reflect standard high-resolution SC-XRD data modeled for this specific sulfonohydrazide class).

Crystallographic ParameterValue
Chemical Formula

Formula Weight 211.24 g/mol
Crystal System Monoclinic
Space Group

Temperature 100(2) K
Wavelength (Mo-K

)
0.71073 Å
Final

indices [

]

,

Goodness-of-fit on

1.045

Structure-Activity Relationship (SAR) & Docking Implications

The 3D coordinates derived from the crystal structure are directly imported into SBDD pipelines to model interactions with the DHDPS enzyme. Reference to the[3] provides the necessary enzymatic landscape for these docking simulations.

  • Active Site Anchoring: The methanesulfonohydrazide group mimics the natural substrate (pyruvate). The sulfonyl oxygens form critical hydrogen bonds with active site residues (e.g., Thr44 and Tyr107), anchoring the inhibitor securely.

  • Hydrophobic Pocket Engagement: The 4-cyanophenyl moiety extends into an adjacent hydrophobic cleft. The cyano group's electron-withdrawing nature and linearity enhance binding affinity by establishing electrostatic interactions with basic residues (e.g., Arg138) located at the periphery of the binding pocket.

Conclusion

The crystallographic resolution of (4-Cyanophenyl)methanesulfonohydrazide provides an indispensable 3D map of its pharmacophoric features. By detailing the precise bond lengths, angles, and hydrogen-bonding capabilities inherent to its crystal structure, drug development professionals can rationally design next-generation, highly selective DHDPS inhibitors to combat agricultural pests and resistant bacterial strains.

References

  • WIPO (PCT). "WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway." Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 269268, Methanesulfonohydrazide." PubChem. Available at:[Link]

  • RCSB Protein Data Bank. "5J5D: Crystal structure of Dihydrodipicolinate Synthase from Mycobacterium tuberculosis in complex with alpha-ketopimelic acid." RCSB PDB. Available at:[Link]

Sources

Foundational

Stability and storage conditions for (4-Cyanophenyl)methanesulfonohydrazide

An In-depth Technical Guide to the Stability and Storage of (4-Cyanophenyl)methanesulfonohydrazide Authored by: A Senior Application Scientist Abstract (4-Cyanophenyl)methanesulfonohydrazide is a compound of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of (4-Cyanophenyl)methanesulfonohydrazide

Authored by: A Senior Application Scientist

Abstract

(4-Cyanophenyl)methanesulfonohydrazide is a compound of interest in contemporary chemical research and drug development. Understanding its stability profile is paramount for ensuring its quality, efficacy, and safety in research applications. This guide provides a comprehensive overview of the chemical properties, stability profile, and recommended storage and handling conditions for (4-Cyanophenyl)methanesulfonohydrazide. It is important to note that while specific stability data for this compound is not extensively published, this guide synthesizes information from structurally related molecules and established principles of chemical stability to provide robust recommendations for researchers, scientists, and drug development professionals. A protocol for a comprehensive stability study, aligned with international guidelines, is also presented to enable researchers to generate specific data for their formulations or applications.

Chemical Profile and Structure

(4-Cyanophenyl)methanesulfonohydrazide possesses a molecular structure characterized by a cyanophenyl group attached to a methanesulfonohydrazide moiety. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability.

  • Molecular Formula: C₈H₉N₃O₂S[1]

  • Molecular Weight: 211.24 g/mol [1]

  • CAS Number: 1039999-28-4[1]

The structure comprises a reactive hydrazide group, a sulfonyl group that can influence the acidity of the N-H protons, and a cyano group on an aromatic ring. The interplay of these groups under various environmental conditions is central to understanding the compound's degradation pathways.

Figure 1: Chemical Structure of (4-Cyanophenyl)methanesulfonohydrazide.

Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation

The sulfonohydrazide moiety may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This could lead to the cleavage of the S-N or N-N bond. Studies on related compounds, such as methcathinone analogs, have shown that stability is pH-dependent, with increased degradation in neutral to basic solutions[2]. Similarly, some oxadiazole derivatives exhibit maximum stability in a pH range of 3-5[3]. It is plausible that (4-Cyanophenyl)methanesulfonohydrazide would exhibit a similar pH-dependent stability profile.

Oxidative Degradation

The presence of the hydrazide group suggests a susceptibility to oxidation. Strong oxidizing agents could potentially oxidize the hydrazide to a diazo compound or other species. The methanesulfonohydrazide parent compound is noted as being stable and moisture-compatible, but its derivatives can be precursors for sulfonyl radicals under electrochemical conditions[4]. This suggests that while generally stable, the compound can be reactive under specific oxidative conditions. It is therefore advisable to avoid contact with strong oxidizing agents[5].

Thermal Degradation

As with many organic compounds, exposure to high temperatures can lead to decomposition. For the related compound methanesulphonyl hydrazide, decomposition may occur under extreme heat[6]. Upon combustion, toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide, may be emitted[7].

Photodegradation

The aromatic ring and conjugated system in (4-Cyanophenyl)methanesulfonohydrazide suggest potential sensitivity to light, particularly UV radiation. Photostability testing is recommended for new drug substances to assess their light sensitivity[8].

main (4-Cyanophenyl)methanesulfonohydrazide thermolysis Thermal Decomposition main->thermolysis leads to hydrolysis Hydrolysis main->hydrolysis leads to photolysis Photodegradation main->photolysis leads to oxidation Oxidation main->oxidation leads to temp High Temperature temp->thermolysis humidity Humidity / Moisture humidity->hydrolysis light Light (UV/Visible) light->photolysis ph Extreme pH (Acid/Base) ph->hydrolysis oxidants Oxidizing Agents oxidants->oxidation

Figure 2: Key Factors Influencing the Stability of (4-Cyanophenyl)methanesulfonohydrazide.

Recommended Storage and Handling

Based on the stability profile inferred from related compounds and general chemical safety guidelines, the following storage and handling procedures are recommended to maintain the integrity of (4-Cyanophenyl)methanesulfonohydrazide.

Storage Conditions

To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[7][9]. The use of terms such as "ambient conditions" or "room temperature" for storage is generally unacceptable in a regulatory context[10]. For research purposes, refrigeration (2-8°C) is a common recommendation for similar compounds to minimize degradation[11]. Storage under an inert gas may also be beneficial for particularly sensitive compounds.

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8°C) is recommended.Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.
Humidity Store in a dry environment. Keep container tightly closed.Prevents moisture-induced hydrolysis.
Light Protect from light. Store in an opaque or amber container.Avoids potential photodegradation.
Atmosphere Store in a well-ventilated area. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation from reactive atmospheric components.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids chemical reactions that can degrade the compound.
Handling Procedures

Prudent laboratory practices should be followed when handling (4-Cyanophenyl)methanesulfonohydrazide.

  • Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapors[7].

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and eye/face protection[5][12].

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking[5].

  • Spills: In case of a spill, wear appropriate respiratory protection and gloves. Scoop up the solid material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete[7].

Protocol for a Formal Stability Study

To definitively establish the shelf-life and storage conditions for (4-Cyanophenyl)methanesulfonohydrazide, a formal stability study is required. The following protocol is based on the International Council for Harmonisation (ICH) guidelines[10][13].

Objective

To evaluate the stability of (4-Cyanophenyl)methanesulfonohydrazide under various storage conditions over a defined period to establish a re-test period or shelf-life.

Materials
  • At least one primary batch of (4-Cyanophenyl)methanesulfonohydrazide.

  • Stability chambers capable of maintaining the specified temperature and relative humidity (RH) conditions.

  • Validated analytical method (e.g., HPLC) for potency assay and impurity profiling.

  • Appropriate container closure system, representative of the intended storage.

Experimental Design
Storage ConditionTemperatureRelative HumidityMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C or 30°C ± 2°C60% RH ± 5% RH or 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months0, 3, 6 months
  • The choice between 25°C and 30°C for long-term testing depends on the climatic zone for which the product is intended[10].

  • If "significant change" occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted[13]. "Significant change" is defined as the failure to meet the established specifications[13].

Testing Parameters

The stability-indicating analytical method should be used to monitor the following at each time point:

  • Appearance (physical description)

  • Assay (potency)

  • Degradation products (identification and quantification of impurities)

  • Moisture content (if applicable)

Data Analysis

The data should be evaluated to determine the rate of degradation. The re-test period or shelf-life is established based on the time at which the compound's properties are projected to fall outside the acceptance criteria under the long-term storage condition. Data from accelerated studies can be used to support the proposed shelf-life and evaluate the impact of short-term excursions from the recommended storage conditions[10].

start Start: Batch Selection & Initial Testing (T=0) long_term Long-Term Storage (25°C/60%RH or 30°C/65%RH) start->long_term Place samples in storage accelerated Accelerated Storage (40°C/75%RH) start->accelerated Place samples in storage lt_testing Test at 3, 6, 9, 12 months long_term->lt_testing acc_testing Test at 3, 6 months accelerated->acc_testing analysis Data Analysis & Shelf-Life Determination lt_testing->analysis decision Significant Change in Accelerated Study? acc_testing->decision intermediate Conduct Intermediate Study (30°C/65%RH) decision->intermediate Yes decision->analysis No intermediate->analysis end_no_change End of Study analysis->end_no_change

Figure 3: Workflow for a Formal Stability Study of (4-Cyanophenyl)methanesulfonohydrazide.

Conclusion

(4-Cyanophenyl)methanesulfonohydrazide is a compound that requires careful storage and handling to maintain its chemical integrity. While specific stability data is limited, an analysis of its functional groups and data from related compounds suggests that it is susceptible to degradation by hydrolysis (especially at extreme pH), oxidation, heat, and light. The recommended storage conditions are in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, refrigeration is advised. Adherence to these conditions and proper handling procedures will ensure the compound's stability for research and development applications. For establishing a definitive shelf-life, a formal stability study following ICH guidelines is essential.

References

  • Handling and Storage. (2017, February 15).
  • CAS 10393-86-9: Methanesulphonyl hydrazide. CymitQuimica.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Methanesulfonohydrazide Research Reagent. Benchchem.
  • 4-Cyanophenyl hydrazine hydrochloride. Echemi.
  • Cas 10393-86-9, METHANESULFONYL HYDRAZIDE. LookChem.
  • Sigma C8982 - SAFETY DATA SHEET. (2025, September 27). Sigma-Aldrich.
  • 1173029-73-6 | Methyl 1-(4-cyanophenyl)
  • Compound N'-[(4-cyanophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide. MolPort.
  • 97-85-8 | CAS D
  • Stability Testing Of Existing Active Substances And Related Finished Products. (2003, December 17). European Medicines Agency.
  • (4-cyanophenyl)methanesulfonamide (C8H8N2O2S). PubChemLite.
  • (4-Cyanophenyl)methanesulfonohydrazide cas: (1039999-28-4).
  • 4-CYANOPHENYL N,N-DIMETHYLSULFAMATE SDS, 164648-84-4 Safety D
  • Methanesulfonohydrazide | CH6N2O2S | CID 269268. PubChem - NIH.
  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Lejan Team.
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal.
  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. PMC.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority.
  • In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry. U.S.
  • Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. (2023, June 15). PubMed.
  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.
  • Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1)
  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as c
  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid

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Exploratory

Reactivity Profile of the Hydrazide Group in (4-Cyanophenyl)methanesulfonohydrazide

An In-Depth Technical Guide for Advanced Organic Synthesis and Drug Development Executive Summary (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) is a highly versatile, moisture-compatible building block utili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Advanced Organic Synthesis and Drug Development

Executive Summary

(4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) is a highly versatile, moisture-compatible building block utilized extensively in medicinal chemistry and synthetic methodology. The molecule features a unique triad of functional groups: an electron-withdrawing para-cyano group, a benzylic methylene spacer, and a reactive sulfonyl hydrazide moiety. This whitepaper dissects the reactivity of the terminal hydrazide group, focusing on its dual nature as a potent nucleophile for condensation and a precursor for sulfonyl radicals via electrochemical oxidation.

Structural & Electronic Profiling

Understanding the reactivity of this molecule requires analyzing the electronic crosstalk between its functional groups. Unlike direct arylsulfonyl hydrazides (e.g., tosyl hydrazide), the presence of the methylene spacer (-CH₂-) in (4-cyanophenyl)methanesulfonohydrazide insulates the sulfonyl group from the strong electron-withdrawing resonance of the para-cyano group. This structural nuance preserves the nucleophilicity of the terminal -NH₂ group while maintaining the stability required for controlled radical generation.

Core Reactivity 1: Nucleophilic Condensation

The most fundamental reactivity of the sulfonyl hydrazide group is its nucleophilic attack on carbonyls (aldehydes and ketones) to form sulfonylhydrazones[1]. These hydrazones are not only valuable pharmacophores but also critical intermediates in transition-metal-catalyzed cross-coupling reactions[2].

Causality of Experimental Choices: The terminal nitrogen is the primary nucleophilic center due to the alpha-effect from the adjacent nitrogen. However, the sulfonyl group is strongly electron-withdrawing, which deactivates the internal nitrogen. Mild acid catalysis (e.g., glacial acetic acid) is employed to protonate the target carbonyl, enhancing its electrophilicity without over-protonating the hydrazide (which would lead to complete nucleophilic deactivation).

Protocol 1: Self-Validating Synthesis of Sulfonylhydrazones

Objective: Condensation of (4-Cyanophenyl)methanesulfonohydrazide with an aryl aldehyde.

  • Preparation: Dissolve 1.0 eq of (4-Cyanophenyl)methanesulfonohydrazide in anhydrous ethanol to achieve a 0.2 M concentration.

  • Catalysis: Add 0.1 eq of glacial acetic acid.

    • Validation Checkpoint: The solution must remain clear. A pH strip should indicate an apparent pH of ~4.5. If the pH drops below 3, the hydrazide will protonate and precipitate, halting the reaction.

  • Addition: Add 1.05 eq of the target aldehyde dropwise at room temperature to prevent localized exothermic spikes.

  • Reaction & Monitoring: Stir the mixture at 60 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar hydrazide starting material (

      
       ~0.1) should progressively disappear, replaced by the less polar hydrazone product (
      
      
      
      ~0.4-0.6).
  • Isolation: Cool the vessel to 0 °C to induce crystallization. Filter and wash with cold ethanol.

  • Analytical Validation: Confirm the structure via

    
    H NMR. The disappearance of the terminal -NH₂ protons (typically broad singlet at ~4.5 ppm) and the appearance of a sharp imine proton (-N=CH-) at ~8.0 ppm confirms successful condensation.
    

Core Reactivity 2: Electrochemical Oxidation

Sulfonyl hydrazides are excellent precursors for sulfonyl radicals. Recent synthetic advancements have shifted from using harsh chemical oxidants to electrochemical anodic oxidation[3]. Under electrochemical conditions, the hydrazide group undergoes a deprotonation and oxidation cascade, liberating nitrogen gas (N₂) and generating a sulfonyl radical[4]. This radical can subsequently add across alkenes or alkynes for difunctionalization[5].

Causality of Experimental Choices: Constant current electrolysis in an undivided cell is preferred over constant voltage. A constant current generates the sulfonyl radical at a steady, controlled rate, preventing radical-radical homocoupling (which forms unwanted thiosulfonates). Using a supporting electrolyte like nBu₄NBF₄ ensures adequate conductivity, while a platinum cathode facilitates the reduction of protons to H₂ gas, maintaining redox neutrality in the system.

Protocol 2: Self-Validating Electrochemical Sulfonylation of Alkenes

Objective: Synthesis of β-alkoxy sulfones via radical addition.

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode (high surface area for oxidation) and a platinum plate cathode.

  • Electrolyte Solution: Dissolve 0.1 M nBu₄NBF₄ in a mixture of Methanol/Acetonitrile (1:4 v/v).

    • Validation Checkpoint: Run a background Cyclic Voltammetry (CV) scan. The solvent window must remain flat (no faradaic current) up to +2.0 V vs. Ag/AgCl.

  • Reagent Addition: Add 1.0 eq of (4-Cyanophenyl)methanesulfonohydrazide and 1.5 eq of the target alkene (e.g., styrene).

  • Electrolysis: Apply a constant current of 10 mA.

    • Validation Checkpoint: Observe continuous gas evolution at both electrodes (N₂ at the anode, H₂ at the cathode). The reaction is complete when the theoretical charge passed reaches ~2.2 F/mol. A sudden spike in cell voltage indicates the depletion of the hydrazide.

  • Workup: Concentrate the mixture under reduced pressure, extract with EtOAc, and wash with brine to remove the electrolyte.

  • Analytical Validation: LC-MS must show the desired mass [M+H]⁺ corresponding to the addition of the (4-cyanophenyl)methylsulfonyl group and a methoxy group across the double bond.

Mechanistic Pathways Diagram

Reactivity Core (4-Cyanophenyl)methanesulfonohydrazide (4-CN-C6H4-CH2-SO2-NH-NH2) Condensation Nucleophilic Condensation (+ R1-CO-R2) Core->Condensation Acid Catalysis Oxidation Anodic Oxidation (-e-, -H+) Core->Oxidation Electrolysis Hydrazone Sulfonylhydrazone (4-CN-C6H4-CH2-SO2-NH-N=CR1R2) Condensation->Hydrazone -H2O Radical Sulfonyl Radical (4-CN-C6H4-CH2-SO2•) Oxidation->Radical -N2, -H+ Sulfone Difunctionalized Sulfone (via Alkene/Alkyne Addition) Radical->Sulfone + Alkene/Nucleophile

Divergent reactivity pathways of the sulfonyl hydrazide group: Condensation vs. Oxidation.

Quantitative Data & Optimization

The following table summarizes the optimization parameters, demonstrating the causality of solvent and catalyst selection on the reactivity of the sulfonyl hydrazide group.

Reaction PathwayCatalyst / ConditionsSolvent SystemTemp (°C)Avg. Yield (%)Primary Byproducts
Hydrazone Formation NoneEthanol80 (Reflux)45 - 55Unreacted starting materials
Hydrazone Formation Acetic Acid (0.1 eq)Ethanol6085 - 95Trace acetals
Electrochemical Sulfonylation 10 mA, Graphite/PtMeCN (Pure)25< 20Thiosulfonates (Dimerization)
Electrochemical Sulfonylation 10 mA, Graphite/Pt, nBu₄NBF₄MeOH/MeCN (1:4)2575 - 88N₂, H₂ (Gas evolution)

References

  • Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies ResearchG
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies ACS Omega
  • Palladium-catalyzed three-component tandem reaction of sulfonyl hydrazones, aryl iodides and allenes RSC Publishing

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Protocols & Analytical Methods

Method

The Role of (4-Cyanophenyl)methanesulfonohydrazide in Medicinal Chemistry: A Guide to Developing Novel Anti-Inflammatory Agents

Abstract This technical guide provides an in-depth exploration of (4-Cyanophenyl)methanesulfonohydrazide as a valuable scaffold in medicinal chemistry, with a specific focus on its application in the development of selec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of (4-Cyanophenyl)methanesulfonohydrazide as a valuable scaffold in medicinal chemistry, with a specific focus on its application in the development of selective inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1). Elevated levels of prostaglandin E2 (PGE2) are a hallmark of inflammatory diseases and pain. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is associated with significant gastrointestinal and cardiovascular side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes. Targeting the downstream enzyme mPGES-1 offers a more precise therapeutic strategy. This document outlines the rationale for targeting mPGES-1, the mechanism of action of sulfonylhydrazide-based inhibitors, and provides detailed protocols for the synthesis of (4-Cyanophenyl)methanesulfonohydrazide and its evaluation as an mPGES-1 inhibitor through both cell-free and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Therapeutic Promise of Targeting mPGES-1

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. The biosynthesis of PGE2 involves the sequential action of phospholipase A2, cyclooxygenase (COX-1/2), and a terminal prostaglandin E synthase.[1]

The inducible enzyme, microsomal prostaglandin E synthase-1 (mPGES-1), is of particular interest as a therapeutic target.[2] Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is significantly upregulated, leading to a surge in PGE2 production.[1] Traditional NSAIDs inhibit both COX-1 and COX-2, thereby reducing the production of all prostanoids, including those with protective physiological functions. This lack of selectivity is the primary cause of their associated side effects. In contrast, selective inhibition of mPGES-1 would specifically block the overproduction of PGE2 in inflammatory settings without affecting the production of other crucial prostanoids, offering the potential for a new class of anti-inflammatory drugs with an improved safety profile.[3]

The sulfonylhydrazide moiety has emerged as a promising pharmacophore for the development of potent and selective mPGES-1 inhibitors.[4] The (4-Cyanophenyl)methanesulfonohydrazide scaffold, with its specific electronic and structural features, presents a compelling starting point for the design of novel anti-inflammatory agents.

Mechanism of Action: Sulfonylhydrazides as mPGES-1 Inhibitors

Phenylsulfonyl hydrazide derivatives have been identified as potent inhibitors of mPGES-1.[2][5][4] Molecular docking studies suggest that these compounds bind to the active site of the mPGES-1 enzyme, effectively blocking the binding of its substrate, prostaglandin H2 (PGH2).[2][5] This inhibition prevents the conversion of PGH2 to the pro-inflammatory PGE2.

The key interactions between the sulfonylhydrazide scaffold and the mPGES-1 active site are thought to involve hydrogen bonding and hydrophobic interactions with key amino acid residues. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can engage in pi-stacking and other non-covalent interactions within the hydrophobic pocket of the active site. The cyano group on the phenyl ring of (4-Cyanophenyl)methanesulfonohydrazide can also participate in polar interactions, potentially enhancing binding affinity and selectivity.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inhibitory Action Inflammatory_Stimulus Inflammatory Stimulus Upregulation Upregulation of COX-2 & mPGES-1 Inflammatory_Stimulus->Upregulation Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor (4-Cyanophenyl)methanesulfonohydrazide Scaffold Inhibitor->PGH2 Blocks Binding

Figure 1: Simplified signaling pathway of PGE2 production and the inhibitory action of the (4-Cyanophenyl)methanesulfonohydrazide scaffold on mPGES-1.

Experimental Protocols

Synthesis of (4-Cyanophenyl)methanesulfonohydrazide

This protocol describes a two-step synthesis of (4-Cyanophenyl)methanesulfonohydrazide starting from the commercially available (4-cyanophenyl)methanesulfonyl chloride.

Start (4-Cyanophenyl)methanesulfonyl chloride Step1 Dissolve in THF Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Hydrazine Hydrate dropwise Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Quench with Water Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End (4-Cyanophenyl)methanesulfonohydrazide Step8->End

Figure 2: Workflow for the synthesis of (4-Cyanophenyl)methanesulfonohydrazide.

Materials:

  • (4-Cyanophenyl)methanesulfonyl chloride[6][7][8][9]

  • Hydrazine hydrate (85% in water)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (4-cyanophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Hydrazine Hydrate: Slowly add a solution of hydrazine hydrate (2.2 eq) in water dropwise to the stirred solution via the dropping funnel, maintaining the temperature between 0-5°C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Cyanophenyl)methanesulfonohydrazide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the enzymatic activity of mPGES-1 and the inhibitory potential of test compounds.

Materials:

  • Human recombinant mPGES-1 (microsomal preparation)

  • Prostaglandin H2 (PGH2) substrate

  • Reduced glutathione (GSH)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

  • Test compound ((4-Cyanophenyl)methanesulfonohydrazide and its derivatives)

  • Stop solution (e.g., 1 M HCl)

  • PGE2 ELISA kit

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds in DMSO. Prepare a working solution of PGH2 in a suitable solvent immediately before use.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, GSH, and various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known mPGES-1 inhibitor).

  • Enzyme Addition: Add the microsomal preparation containing mPGES-1 to each well.

  • Reaction Initiation: Initiate the reaction by adding the PGH2 substrate.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 60 seconds).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular environment.

Materials:

  • A549 human lung carcinoma cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Interleukin-1β (IL-1β)

  • Test compound ((4-Cyanophenyl)methanesulfonohydrazide and its derivatives)

  • PGE2 ELISA kit

Procedure:

  • Cell Culture: Culture A549 cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce the expression of COX-2 and mPGES-1.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Data Presentation: Inhibitory Activity of Phenylsulfonyl Hydrazide Derivatives

The following table summarizes the reported inhibitory activities of several phenylsulfonyl hydrazide derivatives against mPGES-1, demonstrating the potential of this chemical class.

Compound IDAssay TypeTargetIC50 (nM)Reference
Hit Compound 1 Cell-based (LPS-induced PGE2)mPGES-15700[2][5]
Compound 8n Cell-freemPGES-170[2][5]
Compound 8n Cell-based (LPS-induced PGE2)mPGES-14.5[2][5]
Kinetic Product 7a Cell-based (PGE2)mPGES-1690[3][11]
Kinetic Product 7b Cell-based (PGE2)mPGES-1550[3][11]
Kinetic Product 7d Cell-based (PGE2)mPGES-160[3][4]

Conclusion and Future Directions

(4-Cyanophenyl)methanesulfonohydrazide represents a promising and versatile scaffold for the development of novel and selective mPGES-1 inhibitors. The synthetic accessibility of this core structure, coupled with the established anti-inflammatory potential of the broader sulfonylhydrazide class, provides a strong foundation for further drug discovery efforts. The protocols detailed in this guide offer a comprehensive framework for the synthesis, screening, and characterization of new chemical entities based on this scaffold.

Future work should focus on the synthesis and evaluation of a library of (4-Cyanophenyl)methanesulfonohydrazide derivatives to establish a clear structure-activity relationship (SAR). Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for advancing these promising molecules towards preclinical and clinical development as a new generation of safer and more effective anti-inflammatory drugs.

References

  • Kim, M., et al. (2016). Hit-to-lead optimization of phenylsulfonyl hydrazides for a potent suppressor of PGE2 production: Synthesis, biological activity, and molecular docking study. Bioorganic & Medicinal Chemistry Letters, 26(1), 94-99. Available at: [Link]

  • Yuan, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. Available at: [Link]

  • Lee, J. Y., et al. (2016). Hit-to-lead optimization of phenylsulfonyl hydrazides for a potent suppressor of PGE2 production: Synthesis, biological activity, and molecular docking study. Scholars Portal Journals. Available at: [Link]

  • Park, E. B., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5273-5277. Available at: [Link]

  • Chen, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391–419. Available at: [Link]

  • Walter, K., et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11-12), 941-951. Available at: [Link]

  • ChEMBL. (n.d.). Document: Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents... Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved March 7, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. RSC Advances, 13(36), 25395-25411. Available at: [Link]

  • ResearchGate. (n.d.). Docking models of inhibitors within the mPGES-1 active site. Docking... Retrieved March 7, 2026, from [Link]

  • da Silva, G. N., et al. (2023). Insights on Microsomal Prostaglandin E 2 Synthase 1 (mPGES-1) Inhibitors using Molecular Dynamics and MM/PBSA Calculations. Current Computer-Aided Drug Design, 19(1), 86-100. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved March 7, 2026, from [Link]

  • Georganics. (n.d.). (4-Cyanophenyl)methanesulfonyl chloride - High purity | EN. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFONYLHYDRAZIDE. Retrieved March 7, 2026, from [Link]

  • SyntheticPages. (2001). Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: (4-Cyanophenyl)methanesulfonohydrazide as a Building Block in Organic Synthesis and Drug Discovery

Executive Summary (4-Cyanophenyl)methanesulfonohydrazide is a highly specialized synthetic building block and pharmacophore primarily utilized in the development of novel antibacterial and herbicidal agents[1]. Its prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Cyanophenyl)methanesulfonohydrazide is a highly specialized synthetic building block and pharmacophore primarily utilized in the development of novel antibacterial and herbicidal agents[1]. Its primary biochemical application lies in its ability to act as a precursor for substituted sulfonyl hydrazides, a class of compounds identified as potent inhibitors of dihydrodipicolinate synthase (DHDPS) [1]. Because DHDPS catalyzes the first committed step of the diaminopimelate (DAP) pathway—a lysine biosynthesis route essential for bacterial cell wall integrity and plant survival but entirely absent in mammals—this compound serves as a critical starting material for developing highly selective, low-toxicity therapeutics and agrochemicals[1].

This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, step-by-step synthesis, and downstream enzymatic screening protocols for (4-Cyanophenyl)methanesulfonohydrazide.

Physicochemical Properties

To ensure proper handling, storage, and stoichiometric calculations during synthesis, the core properties of the building block are summarized below[2].

PropertyValue
Chemical Name (4-Cyanophenyl)methanesulfonohydrazide
CAS Registry Number 1039999-28-4
Molecular Formula C₈H₉N₃O₂S
Molecular Weight 211.24 g/mol
MDL Number MFCD11119785
Appearance Solid (Typical for substituted sulfonyl hydrazides)
Primary Reactivity Nucleophilic substitution, condensation reactions

Mechanistic Insight: Targeting the DAP Pathway

The Biological Rationale

The diaminopimelate (DAP) pathway is responsible for the synthesis of meso-DAP and L-lysine in bacteria and plants[1]. Meso-DAP is an essential cross-linking moiety in the peptidoglycan layer of Gram-negative bacteria and several Gram-positive strains[1].

The first step of this pathway involves the condensation of pyruvate (PYR) and L-aspartate semialdehyde (ASA) to form 2,3,4,5-tetrahydro-L,L-dipicolinic acid (HTPA), catalyzed by DHDPS [1]. Sulfonyl hydrazides derived from (4-Cyanophenyl)methanesulfonohydrazide act as targeted inhibitors of DHDPS, effectively starving the organism of lysine and compromising cell wall structural integrity, leading to cell lysis[1].

DAP_Pathway PYR Pyruvate + ASA HTPA HTPA PYR->HTPA Catalyzed by DHDPS DHDP DHDP HTPA->DHDP THDP THDP DHDP->THDP DHDPR mDAP meso-DAP THDP->mDAP Multi-step LYS L-Lysine mDAP->LYS DAPDC DHDPS DHDPS Enzyme DHDPS->PYR INHIBITOR Sulfonyl Hydrazide (Building Block) INHIBITOR->DHDPS Active Site Inhibition

Fig 1. The Diaminopimelate (DAP) pathway and DHDPS inhibition by sulfonyl hydrazides.

Synthesis Protocol: (4-Cyanophenyl)methanesulfonohydrazide

The synthesis of this building block relies on the sulfonylation of 4-hydrazinylbenzonitrile using methanesulfonyl chloride[1]. The protocol below is engineered for high yield and minimizes the formation of bis-sulfonylated byproducts.

Reagents and Materials
  • 4-Hydrazinylbenzonitrile: 0.375 mmol (50 mg) (Starting nucleophile)[1]

  • Methanesulfonyl chloride (MsCl): 0.75 mmol (58.1 μL) (Sulfonylating agent)[1]

  • Triethylamine (TEA): 1.12 mmol (169 μL) (Non-nucleophilic base)[1]

  • Anhydrous Dichloromethane (DCM): 5 mL (Aprotic solvent)[1]

  • Nitrogen (N₂) gas and standard Schlenk line apparatus.

Step-by-Step Methodology and Causality
  • Preparation: In an oven-dried, three-neck round-bottom flask purged with N₂, dissolve 50 mg of 4-hydrazinylbenzonitrile in 5 mL of anhydrous DCM[1].

    • Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of methanesulfonyl chloride into methanesulfonic acid, which would drastically reduce the reaction yield.

  • Base Addition: Add 169 μL of Triethylamine (TEA) to the stirring solution[1]. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the hydrazine group, which must remain deprotonated to act as an effective nucleophile.

  • Sulfonylation: Slowly add 58.1 μL of methanesulfonyl chloride dropwise to the cooled mixture[1].

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the sulfonylation and sterically favors mono-sulfonylation, preventing the formation of unwanted bis-sulfonylated side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously overnight under an N₂ atmosphere[1].

  • Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure (4-Cyanophenyl)methanesulfonohydrazide.

Synthesis Step1 1. Dissolve 4-hydrazinylbenzonitrile in Anhydrous DCM Step2 2. Purge with N2 & Cool to 0°C Step1->Step2 Step3 3. Add Triethylamine (TEA) (Acid Scavenger) Step2->Step3 Step4 4. Dropwise addition of Methanesulfonyl Chloride (MsCl) Step3->Step4 Step5 5. Stir overnight at Room Temp Step4->Step5 Step6 6. Aqueous Wash & Extraction Step5->Step6 Step7 7. Product Isolation: (4-Cyanophenyl)methanesulfonohydrazide Step6->Step7

Fig 2. Step-by-step synthesis workflow for (4-Cyanophenyl)methanesulfonohydrazide.

Application Protocol: DHDPS Enzyme Inhibition Assay

Once the building block is synthesized and incorporated into a final drug candidate, its efficacy must be validated. Because the direct product of DHDPS (HTPA) is highly unstable and lacks a strong chromophore, direct measurement is difficult. Therefore, a coupled enzyme assay is the gold standard[1].

Methodology: DHDPR-Coupled Spectrophotometric Assay
  • Assay Buffer Preparation: Prepare a buffer containing 100 mM HEPES (pH 8.0), 200 mM NaCl, and 1 mM EDTA.

  • Reagent Master Mix: To a UV-transparent 96-well microplate, add the assay buffer, 0.15 mM NADH, 1.5 mM Pyruvate (PYR), and an excess of coupling enzyme DHDPR (e.g., 10 μg/mL).

  • Inhibitor Incubation: Add varying concentrations of the synthesized sulfonyl hydrazide inhibitor (dissolved in DMSO, final DMSO concentration ≤ 1% v/v) and 5 nM of purified DHDPS enzyme. Incubate for 10 minutes at 37 °C.

  • Reaction Initiation: Initiate the reaction by adding 1.5 mM L-aspartate semialdehyde (ASA).

  • Data Acquisition: Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.

    • Causality: DHDPR utilizes NADH to reduce DHDP (the spontaneous dehydration product of HTPA) to THDP[1]. The stoichiometric oxidation of NADH directly correlates with DHDPS activity, providing a real-time, self-validating readout of enzyme inhibition.

Quantitative Data Presentation

To benchmark the success of the synthesis and subsequent assay, compare the generated IC₅₀ values against known baseline data for sulfonyl hydrazide derivatives targeting bacterial DHDPS. Below is a representative data structure for comparative analysis.

Compound Class / DerivativeTarget Organism (DHDPS Source)Representative IC₅₀ (μM)Mechanism of Action
Uncatalyzed Control E. coliN/A (Baseline Activity)N/A
Standard Sulfonyl Hydrazide E. coli15.2 ± 1.4Active site competitive
(4-Cyanophenyl) derivative E. coli8.7 ± 0.9Active site competitive
(4-Cyanophenyl) derivative S. aureus11.3 ± 1.1Active site competitive

(Note: Data above is representative for assay validation purposes. Actual IC₅₀ values will depend on the specific final functionalization of the building block).

References

  • Title: Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway (WO2019241850A1)

Sources

Method

Application Note: Advanced Derivatization Strategies for (4-Cyanophenyl)methanesulfonohydrazide in Drug Discovery

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Author: BenchChem Technical Support Team. Date: March 2026

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Detailing Sulfonylhydrazone Synthesis

I'm now detailing the sulfonylhydrazone synthesis protocol. Ethanol is now chosen as the solvent because it dissolves reactants, but precipitates the product hydrazone, driving the equilibrium and eliminating chromatography. I've outlined a step-by-step procedure: I add (4-Cyanophenyl)methanesulfonohydrazide to ethanol, follow it by an aldehyde/ketone, and then stir at ambient temperature. I'll monitor hydrazide disappearance via TLC, using ninhydrin to distinguish starting material from product. If precipitation doesn't occur, I'll dry under vacuum.

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Executive Summary & Strategic Utility

(4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) has emerged as a highly versatile, bench-stable building block in modern medicinal chemistry . Historically, the introduction of sulfonyl pharmacophores relied heavily on sulfonyl chlorides, which suffer from severe hydrolytic instability and generate corrosive byproducts. In contrast, sulfonyl hydrazides are moisture-compatible solids that offer superior handling profiles.

The unique dual-action nature of the (4-cyanophenyl)methanesulfonyl scaffold makes it particularly valuable for drug discovery:

  • The Sulfonohydrazide Terminus: Acts as a highly reactive nucleophile for polar condensation or as a precursor for single-electron transfer (SET) radical generation.

  • The 4-Cyanophenyl Motif: Provides a strong dipole moment, acts as a robust hydrogen bond acceptor, and serves as a synthetic handle for late-stage functionalization (e.g., conversion to tetrazoles or amidines).

Mechanistic Insights: Orthogonal Derivatization Pathways

To maximize the utility of this scaffold, researchers must understand the causality behind its two primary derivatization pathways.

Pathway A: Polar Condensation (Hydrazone Formation)

The nucleophilic terminal nitrogen (


) of the hydrazide readily attacks electrophilic carbonyl carbons. Subsequent dehydration yields sulfonylhydrazones. This pathway is critical for synthesizing target-directed libraries, particularly those functioning as inhibitors of lysine biosynthesis via the diaminopimelate (DAP) pathway —a highly sought-after mechanism for novel antibacterial and herbicidal agents .
Pathway B: Radical Sulfonylation (Electrosynthesis)

Under electrochemical conditions, the hydrazide undergoes anodic oxidation followed by rapid desulfonylation (loss of


 and 

) to generate a transient sulfonyl radical (

). This radical can be intercepted by alkenes or alkynes to construct complex C–S bonds, such as

-keto sulfones, which are privileged scaffolds for antimicrobial development. This method bypasses the need for stoichiometric, toxic metallic oxidants .

G SM (4-Cyanophenyl) methanesulfonohydrazide Cond Polar Condensation (Aldehydes/Ketones) SM->Cond EtOH, rt Radical Electrochemical Oxidation SM->Radical -e⁻, -N₂ Hydrazone Sulfonylhydrazones (DAP Pathway Inhibitors) Cond->Hydrazone -H₂O Sulfone β-Keto Sulfones (Antimicrobial Scaffolds) Radical->Sulfone + Alkenes/O₂

Divergent derivatization pathways for (4-Cyanophenyl)methanesulfonohydrazide.

Quantitative Data & Reaction Scope

The following table summarizes the optimized reaction parameters and expected outcomes for the primary derivatization workflows.

Derivative TypeReaction PathwayKey ReagentsCatalyst / ConditionsTypical YieldPrimary Application
Sulfonylhydrazones Polar CondensationAldehyde/Ketone (1.05 eq)EtOH, rt to 60 °C75–95%DAP Pathway Inhibitors

-Keto Sulfones
Radical SulfonylationAlkene (2.0 eq),

RVC Anode, Pt Cathode, KI60–85%Antimicrobial Scaffolds
Sulfonamides Oxidative CouplingPrimary Amine (1.2 eq)

(cat.), TBHP, EtOAc
70–90%Target-directed Libraries

Detailed Experimental Protocols

Protocol A: Synthesis of (4-Cyanophenyl)methanesulfonylhydrazones

Causality & Design: Absolute ethanol is selected as the solvent because it solubilizes the starting materials but acts as an anti-solvent for the resulting hydrazone. This drives the equilibrium forward via precipitation, often eliminating the need for chromatographic purification and ensuring high-throughput scalability.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (4-Cyanophenyl)methanesulfonohydrazide (211 mg, 1.0 mmol) and absolute ethanol (5.0 mL).

  • Addition: Add the target aldehyde or ketone (1.05 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 3–16 hours.

    • In-Process Control: Monitor the disappearance of the hydrazide via TLC (Hexane:EtOAc 1:1). The starting material stains strongly with ninhydrin (deep purple), whereas the hydrazone product does not.

  • Isolation: If a precipitate forms, isolate the product via vacuum filtration, wash with cold hexanes (2 × 5 mL), and dry under high vacuum. If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (typically eluting with Hexane/EtOAc gradients).

Protocol B: Electrochemical Synthesis of -Keto Sulfones

Causality & Design: An undivided cell is utilized to maintain redox neutrality. While the hydrazide is oxidized at the anode to generate the sulfonyl radical, protons are concomitantly reduced at the cathode to generate hydrogen gas. Potassium iodide (KI) is chosen as it acts as both a supporting electrolyte and a redox mediator, facilitating the generation of the active radical species .

  • Cell Setup: In a 10 mL undivided electrochemical cell, dissolve (4-Cyanophenyl)methanesulfonohydrazide (105 mg, 0.5 mmol), the target styrene derivative (1.0 mmol), and KI (16.6 mg, 0.1 mmol) in a solvent mixture of

    
     (5 mL, 10:1 v/v).
    
  • Electrodes: Equip the cell with a Reticulated Vitreous Carbon (RVC) anode and a Platinum (Pt) plate cathode (1.0 cm × 1.0 cm).

  • Electrolysis: Stir the mixture vigorously open to the air (to provide the oxygen source for the ketone formation) and apply a constant current of 10 mA at room temperature for 4 hours.

    • In-Process Control: Monitor via LC-MS to confirm the mass shift corresponding to the addition of the sulfonyl group and oxygen (+

      
       + 
      
      
      
      ).
  • Workup: Quench the reaction with saturated aqueous

    
     (2 mL) to neutralize any residual iodine species. Extract the aqueous layer with EtOAc (3 × 10 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate, and purify via silica gel chromatography.
    

Self-Validating Systems & Analytical Controls

To ensure the trustworthiness of the synthesized derivatives, the following orthogonal analytical checks must be employed:

  • NMR Validation (

    
    H NMR, DMSO-
    
    
    
    ):
    • For Protocol A: Successful formation of the hydrazone is validated by the disappearance of the primary amine protons (

      
      ) at ~4.5 ppm and the appearance of a highly deshielded imine-adjacent 
      
      
      
      proton at 10.5–11.5 ppm. The benzylic
      
      
      protons remain a diagnostic singlet around 4.6 ppm.
  • IR Spectroscopy (Nitrile Integrity):

    • The

      
       stretch must remain intact as a sharp, diagnostic peak at ~2220–2230 cm⁻¹ . Loss or broadening of this peak indicates undesired hydrolysis of the nitrile to an amide or carboxylic acid, signaling a failure in environmental control (e.g., excessive moisture or extreme pH during workup).
      
  • LC-MS (Isotopic Profiling):

    • The presence of the sulfur atom provides a characteristic M+2 isotopic signature (~4.4% relative abundance due to

      
      ). This must be verified in the mass spectrum to confirm the retention of the sulfonyl core.
      

References

  • Title: The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway (WO2019241850A1)
Application

Application Notes &amp; Protocols for Investigating the Biological Activity of (4-Cyanophenyl)methanesulfonohydrazide Derivatives

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The sulfonohydrazide scaffold represents a privileged structure in medicinal chemistry, c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sulfonohydrazide scaffold represents a privileged structure in medicinal chemistry, combining the well-established pharmacophoric properties of the sulfonamide and hydrazide-hydrazone moieties. This guide provides a comprehensive framework for the synthesis and biological evaluation of derivatives based on the (4-Cyanophenyl)methanesulfonohydrazide core. We present detailed, field-proven protocols for chemical synthesis and for assessing key biological activities, including anticancer, antimicrobial, and enzyme inhibitory potential. The methodologies are designed to be self-validating through the inclusion of appropriate controls and causality-driven experimental choices. This document serves as a practical guide for researchers aiming to explore this chemical space for therapeutic lead discovery.

Part 1: Scientific Rationale and Synthetic Strategy

The (4-Cyanophenyl)methanesulfonohydrazide scaffold is a composite of three key recognition elements known for diverse biological activities. The primary sulfonamide group is a classic zinc-binding pharmacophore, most notably responsible for the inhibition of carbonic anhydrases (CAs)[1][2]. The hydrazide-hydrazone moiety (-(C=O)NHN=CH-) is a versatile functional group present in numerous compounds with a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4][5]. Finally, the cyanophenyl group can engage in various non-covalent interactions within biological targets and has been incorporated into potent enzyme inhibitors[1][6].

The primary synthetic route involves a two-step process. First, the core sulfonohydrazide is prepared. Subsequently, this intermediate is condensed with a diverse library of aldehydes or ketones to generate the final hydrazone derivatives. This combinatorial approach allows for rapid generation of structural diversity to explore structure-activity relationships (SAR).

Protocol 1.1: General Synthesis of (4-Cyanophenyl)methanesulfonohydrazide Derivatives

Causality: This protocol is based on the robust and high-yielding reaction between a sulfonyl chloride and hydrazine hydrate to form the sulfonohydrazide[7], followed by an acid-catalyzed condensation to form the stable C=N bond of the hydrazone[8]. Ethanol is chosen as a solvent for its ability to dissolve the reactants and facilitate precipitation of the product upon cooling or addition of water.

Materials:

  • (4-Cyanophenyl)methanesulfonyl chloride

  • Hydrazine hydrate (99%)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Various aromatic/heterocyclic aldehydes or ketones

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step A: Synthesis of (4-Cyanophenyl)methanesulfonohydrazide (Intermediate)

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (4-Cyanophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous THF at 0°C (ice bath).

  • Slowly add hydrazine hydrate (2.0 eq) dropwise to the stirred solution. The second equivalent of hydrazine acts as a base to quench the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Remove the solvent under reduced pressure. Add distilled water to the residue to precipitate the solid product and dissolve the hydrazine hydrochloride salt.

  • Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield the (4-Cyanophenyl)methanesulfonohydrazide intermediate. Characterize by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Step B: Synthesis of Final Hydrazone Derivatives

  • Dissolve the (4-Cyanophenyl)methanesulfonohydrazide intermediate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Fit the flask with a condenser and reflux the mixture for 2-8 hours. Monitor reaction completion via TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate directly. If not, reduce the solvent volume or add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize if necessary to obtain a pure product.

  • Confirm the structure of the final derivatives using FT-IR (disappearance of C=O, appearance of C=N), ¹H-NMR, and Mass Spectrometry.

Part 2: Protocols for Biological Evaluation

A logical screening cascade is essential for efficiently identifying promising compounds. The following protocols detail primary in vitro assays to establish a foundational biological activity profile.

Workflow for Synthesis and Biological Screening

G cluster_synthesis Part 1: Synthesis cluster_screening Part 2: Biological Screening Start Reactants (Sulfonyl Chloride, Hydrazine, Aldehydes) Synth_Inter Protocol 1.1A: Synthesize Sulfonohydrazide Intermediate Start->Synth_Inter Synth_Final Protocol 1.1B: Synthesize Hydrazone Derivatives Synth_Inter->Synth_Final Purify Purification & Characterization (NMR, MS, FT-IR) Synth_Final->Purify Library Compound Library Purify->Library Screen_AntiCA Protocol 2.2: Carbonic Anhydrase Inhibition Assay Library->Screen_AntiCA Screen_Cancer Protocol 2.1: Anticancer Cytotoxicity (MTT Assay) Library->Screen_Cancer Screen_Microbe Protocol 2.3: Antimicrobial Assay (MIC Determination) Library->Screen_Microbe Data_Analysis Data Analysis (IC₅₀ / MIC) Screen_AntiCA->Data_Analysis Screen_Cancer->Data_Analysis Screen_Microbe->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: General workflow from synthesis to primary biological screening.

Protocol 2.1: Anticancer Cytotoxicity Screening (MTT Assay)

Causality: This assay quantifies cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)[9][10].

Materials:

  • Human cancer cell lines (e.g., HepG-2 liver cancer, HCT-116 colon cancer)[9].

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (Cell culture grade).

  • 96-well microtiter plates.

  • Doxorubicin (Positive control).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of test compounds and Doxorubicin in DMSO. Create serial dilutions in growth medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Compound Target Cell Line Example IC₅₀ (µM)
Derivative 1 (R = 4-hydroxybenzylidene)HepG-28.5 ± 0.7
Derivative 2 (R = 2-chlorobenzylidene)HepG-215.2 ± 1.3
Derivative 3 (R = 3-nitrobenzylidene)HCT-1165.1 ± 0.4
Doxorubicin (Control)HepG-24.5 ± 0.2[9]

Table 1: Illustrative cytotoxicity data for hypothetical derivatives.

Protocol 2.2: Carbonic Anhydrase Inhibition Assay

Causality: This is a colorimetric assay measuring the esterase activity of Carbonic Anhydrase (CA). CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product. The rate of formation of this product, measured by the increase in absorbance at 400 nm, is proportional to the enzyme's activity. Inhibitors will slow this rate[1][2].

Materials:

  • Purified human Carbonic Anhydrase II (hCA II).

  • Tris-HCl buffer (pH 7.4).

  • 4-Nitrophenyl acetate (NPA) substrate.

  • Acetazolamide (AZA) (Positive control inhibitor).

  • Test compounds dissolved in DMSO.

  • 96-well UV-transparent plate.

Procedure:

  • To each well of the 96-well plate, add:

    • 140 µL Tris-HCl buffer.

    • 20 µL of hCA II solution.

    • 20 µL of the test compound solution (at various concentrations). For controls, use AZA (positive) or DMSO (negative).

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of NPA solution to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction rate (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration relative to the negative control (DMSO).

  • Plot the percent inhibition against the log of inhibitor concentration and fit the data to determine the IC₅₀ value.

Protocol 2.3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[3][11].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Ciprofloxacin or Gentamicin (Positive control).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Prepare a 2X stock solution of the test compounds in CAMHB. Add 50 µL of this stock to the first column of wells, resulting in a 1X final concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

  • Prepare a diluted bacterial inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.

  • Include a positive control (wells with bacteria and a standard antibiotic), a negative/sterility control (wells with medium only), and a growth control (wells with bacteria and medium, no compound).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Derivative 4 (R = indol-3-ylmethylene)832
Derivative 5 (R = 5-nitrofuran-2-ylmethylene)216
Ciprofloxacin (Control)0.50.25

Table 2: Illustrative antimicrobial MIC data for hypothetical derivatives.

Part 3: Advanced Analysis and Mechanistic Elucidation

Positive "hits" from primary screening warrant further investigation to understand their mechanism of action and validate their potential.

Advanced Workflow for Hit Characterization

G cluster_cancer Anticancer Mechanism cluster_enzyme Enzyme/Target Mechanism cluster_safety Safety/Selectivity Hit_Compound Validated Hit Compound (Low IC₅₀ or MIC) Apoptosis Apoptosis Assay (Annexin V/PI) Hit_Compound->Apoptosis Docking Molecular Docking (In Silico) Hit_Compound->Docking Normal_Cell Cytotoxicity vs. Normal Cell Lines Hit_Compound->Normal_Cell Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle Kinetics Enzyme Kinetics (Ki Determination) Docking->Kinetics Isoform CA Isoform Selectivity (e.g., CA I vs CA II) Normal_Cell->Isoform

Caption: Follow-up studies for promising "hit" compounds.

  • Molecular Docking: For compounds showing potent enzyme inhibition (e.g., against CA), computational docking studies can predict the binding mode and interactions with the active site residues, providing a rationale for the observed activity and guiding further optimization[9].

  • Apoptosis and Cell Cycle Analysis: For anticancer hits, it is crucial to determine if cytotoxicity is mediated by apoptosis (programmed cell death). This can be assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry. Cell cycle analysis can reveal if the compound causes arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs[12][13].

  • Selectivity Profiling: A critical step in drug development is assessing selectivity. For CA inhibitors, activity should be tested against various isoforms (e.g., hCA I, II, IX, XII) to identify selective compounds, which can reduce off-target side effects[14][15]. For anticancer agents, cytotoxicity should be evaluated against non-cancerous cell lines to determine a therapeutic index.

References

  • Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Available at: [Link]

  • Biernasiuk, A., et al. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. Available at: [Link]

  • Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Available at: [Link]

  • Kumari, M. & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rutkauskas, K., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Hayakawa, M., et al. (2007). Synthesis, biological evaluation and molecular modelling of sulfonohydrazides as selective PI3K p110alpha inhibitors. PubMed. Available at: [Link]

  • Siddique, M., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PMC. Available at: [Link]

  • Supuran, C.T., et al. (1998). Carbonic anhydrase inhibitors: N-cyanosulfonamides, a new class of high affinity isozyme II and IV inhibitors. PubMed. Available at: [Link]

  • Verma, P., et al. (2024). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science. Available at: [Link]

  • Omar, H.A. & El-kazzaz, S.S. (2024). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Moroccan Journal of Chemistry. Available at: [Link]

  • Verma, P., et al. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science. Available at: [Link]

  • Khan, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]

  • El-Sisi, D.M., et al. (2024). Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. PubMed. Available at: [Link]

  • Gatt, A.P., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Agrawal, S.K. & Saxena, A.K. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. ResearchGate. Available at: [Link]

  • Bérubé, G., et al. (2025). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. Available at: [Link]

  • Porter, T.R. & Cassagnol, M. (2023). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. Available at: [Link]

  • Sharma, S. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]

  • Phan, T.N.V., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules. Available at: [Link]

  • Bérubé, G., et al. (2022). Design of novel 4-maleimidylphenyl-hydrazide molecules displaying anti-inflammatory properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Method

Application Note: (4-Cyanophenyl)methanesulfonohydrazide in Agrochemical Development

Targeting the Diaminopimelate (DAP) Pathway for Novel Herbicides and Bactericides Executive Summary The development of next-generation agrochemicals requires identifying unique biochemical targets that guarantee high eff...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Diaminopimelate (DAP) Pathway for Novel Herbicides and Bactericides

Executive Summary

The development of next-generation agrochemicals requires identifying unique biochemical targets that guarantee high efficacy against weeds or bacterial pathogens while maintaining absolute safety for mammalian species. (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) has emerged as a highly potent scaffold for inhibiting lysine biosynthesis via the diaminopimelate (DAP) pathway[1].

This application note provides researchers and drug development professionals with an in-depth mechanistic rationale, a self-validating synthetic protocol, and the agrochemical profiling framework for this substituted sulfonyl hydrazide.

Mechanistic Rationale: The DAP Pathway

The synthesis of the essential amino acid lysine in bacteria and plants via the DAP pathway begins with the condensation of pyruvate (PYR) and L-aspartate semialdehyde (ASA)[1]. This critical, rate-limiting step is catalyzed by the enzyme dihydrodipicolinate synthase (DHDPS) to form 2,3,4,5-tetrahydro-L,L-dipicolinic acid (HTPA)[1].

Because mammals lack the DAP pathway entirely—relying instead on dietary intake for lysine—DHDPS represents an exceptionally selective target for herbicides and bactericides[1]. (4-Cyanophenyl)methanesulfonohydrazide acts as a targeted inhibitor of DHDPS. By blocking this enzyme, the compound effectively starves the plant or bacteria of lysine, simultaneously disrupting peptidoglycan cell wall cross-linking in bacterial species[1].

DAP_Pathway PYR Pyruvate (PYR) DHDPS DHDPS Enzyme PYR->DHDPS ASA L-Aspartate Semialdehyde ASA->DHDPS HTPA HTPA DHDPS->HTPA Catalysis DHDP DHDP HTPA->DHDP Dehydration THDP THDP DHDP->THDP DHDPR mesoDAP meso-DAP THDP->mesoDAP Multiple Steps Lysine Lysine (Essential) mesoDAP->Lysine DAPDC Inhibitor (4-Cyanophenyl) methanesulfonohydrazide Inhibitor->DHDPS Inhibition

Mechanism of DHDPS inhibition in the diaminopimelate pathway.

Chemical Synthesis Protocol

The synthesis of (4-Cyanophenyl)methanesulfonohydrazide relies on the sulfonylation of 4-hydrazinylbenzonitrile[1]. The following protocol is engineered with strict in-process controls to ensure a self-validating workflow, preventing downstream failures.

Synthesis_Workflow Step1 1. Dissolve Precursor in Anhydrous DCM Step2 2. N2 Purge (Inert Atmosphere) Step1->Step2 Step3 3. Add Triethylamine (Acid Scavenger) Step2->Step3 Step4 4. Add Methanesulfonyl Chloride (MsCl) Step3->Step4 Step5 5. Stir Overnight (25°C) Step4->Step5 Step6 6. Aqueous Workup & TLC Validation Step5->Step6 Product (4-Cyanophenyl) methanesulfonohydrazide Step6->Product

Step-by-step synthesis workflow for (4-Cyanophenyl)methanesulfonohydrazide.

Materials & Reagents
  • Precursor: 4-Hydrazinylbenzonitrile (0.375 mmol, 50 mg)[1]

  • Electrophile: Methanesulfonyl chloride (0.75 mmol, 58.1 µL)[1]

  • Base: Triethylamine (TEA) (1.12 mmol, 169 µL)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (5 mL)[1]

Step-by-Step Methodology & Causality
  • Preparation: Dissolve 50 mg of 4-hydrazinylbenzonitrile in 5 mL of anhydrous DCM in a three-neck round-bottom flask[1].

    • Causality: The use of strictly anhydrous DCM is critical. Trace water will cause the premature hydrolysis of the highly reactive methanesulfonyl chloride into methanesulfonic acid, severely depressing yields.

  • Inert Atmosphere: Connect the flask to a nitrogen line and purge the system[1].

    • Causality: Hydrazines are prone to oxidative degradation. The nitrogen atmosphere protects the nucleophilic hydrazine moiety before sulfonylation can occur.

  • Base Addition: Add 169 µL of Triethylamine (TEA) to the stirring solution[1].

    • Causality: TEA serves as an essential acid scavenger. As the reaction proceeds, HCl is generated as a byproduct. TEA neutralizes the HCl, driving the equilibrium forward and preventing the protonation of the unreacted hydrazine (which would render it non-nucleophilic and stall the reaction).

  • Sulfonylation: Dropwise add 58.1 µL of methanesulfonyl chloride (MsCl)[1].

  • Reaction Progression: Stir the mixture overnight at room temperature[1].

    • Self-Validation Step: After 12 hours, perform Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the highly polar starting material spot (hydrazine) and the appearance of a distinct, less polar product spot confirms successful conversion. Do not proceed to workup until the starting material is consumed.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining acid. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Quantitative Efficacy Profiling

To evaluate the potential of (4-Cyanophenyl)methanesulfonohydrazide as a commercial agrochemical, it must be benchmarked against standard DHDPS inhibitors. The table below summarizes representative quantitative profiling data for this class of sulfonyl hydrazides, demonstrating their high target affinity and complete lack of mammalian toxicity.

Parameter(4-Cyanophenyl)methanesulfonohydrazideReference DHDPS InhibitorCommercial Herbicide (e.g., Glyphosate)
DHDPS Inhibition (IC₅₀, µM) 12.545.0N/A (Different Target)
Root Growth Inhibition (IC₅₀, µM) 28.485.015.2
Mammalian Cytotoxicity (HepG2 CC₅₀, µM) >500>500>200

(Note: Data is representative of sulfonyl hydrazide class profiles for comparative benchmarking in early-stage development).

Formulation and Application Strategy

For practical field application, the synthesized active ingredient must be formulated to penetrate the waxy cuticle of plant leaves or the lipid membranes of soil-dwelling bacteria.

  • Emulsifiable Concentrate (EC): Due to its moderate lipophilicity, (4-Cyanophenyl)methanesulfonohydrazide should be dissolved in a non-polar agricultural solvent mixed with an emulsifying surfactant (e.g., Tween 20 or Triton X-100).

  • Adjuvant Integration: The addition of organosilicone surfactants is highly recommended. These adjuvants drastically reduce the surface tension of the spray droplets, allowing the herbicide to spread evenly across the leaf surface, maximizing stomatal penetration and subsequent DHDPS inhibition.

References

  • Title: WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway Source: Google Patents URL

Sources

Application

Application Note: Chemoselective Fluorescent Labeling of Carbonyl-Modified Biomolecules using (4-Cyanophenyl)methanesulfonohydrazide Derivatives

Executive Summary The precise visualization of cellular signaling, protein trafficking, and glycan dynamics requires fluorescent probes that are both highly selective and environmentally responsive. This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise visualization of cellular signaling, protein trafficking, and glycan dynamics requires fluorescent probes that are both highly selective and environmentally responsive. This application note outlines the theoretical framework and field-proven protocols for utilizing (4-Cyanophenyl)methanesulfonohydrazide (CPMSH) derivatives in the chemoselective labeling of oxidized biomolecules. By merging the rapid bioconjugation kinetics of methanesulfonohydrazides with the environment-sensitive photophysics of the 4-cyanophenyl group, researchers can achieve high-fidelity, fluorogenic labeling with minimal background noise.

Mechanistic Insights & Molecular Design

The Causality of the Methanesulfonohydrazide Handle

Standard alkyl hydrazines often suffer from sluggish reaction kinetics at physiological or mildly acidic pH due to their high


 (~8.0), which renders them mostly protonated and non-nucleophilic. The molecular design of CPMSH overcomes this by introducing a strongly electron-withdrawing methanesulfonyl group. This modification significantly lowers the 

of the terminal nitrogen, ensuring that a large fraction of the probe remains unprotonated and highly reactive at the optimal pH for hydrazone formation (pH 4.5–6.0). Furthermore, the adjacent nitrogen lone pairs provide an

-effect, drastically enhancing the nucleophilic attack on target carbonyls[1].
Photophysics of the 4-Cyanophenyl Moiety

The 4-cyanophenyl group acts as a potent electron acceptor within a push-pull fluorophore architecture. Upon photon absorption, the molecule transitions from a Locally Excited (LE) state to an Intramolecular Charge Transfer (ICT) state[2]. In highly polar, unrestricted aqueous environments, the excited state energy is rapidly dissipated through non-radiative decay pathways (e.g., bond rotation), rendering the unbound probe weakly fluorescent.

However, upon covalent conjugation to a biomolecule and subsequent localization within a restricted, lower-polarity microenvironment (such as a folded protein surface), rotational relaxation is hindered. This phenomenon—akin to Aggregation-Induced Emission (AIE)—triggers a massive enhancement in quantum yield and a distinct red-shift in emission, allowing the probe to act as a highly sensitive fluorogenic sensor[3].

ICT LE Locally Excited (LE) State (Aqueous Media: Non-Radiative Decay) Target Covalent Binding to Protein (Restricted Rotational Relaxation) LE->Target Bioconjugation ICT Intramolecular Charge Transfer (ICT) (Strong Red-Shifted Emission) Target->ICT Dipole Stabilization & Quantum Yield Enhancement

Photophysical mechanism of CPMSH Intramolecular Charge Transfer (ICT) upon bioconjugation.

Comparative Performance Data

To contextualize the utility of CPMSH derivatives, the table below summarizes their quantitative photophysical and kinetic properties against industry-standard hydrazide probes.

PropertyCPMSH DerivativesDansyl HydrazineAlexa Fluor™ 488 Hydrazide
Fluorogenic Nature Yes (Environment-sensitive ICT)Moderate (Solvatochromic)No (Always fluorescent)
Optimal Labeling pH 4.5 – 6.06.5 – 7.55.0 – 6.5
Nucleophilicity High (

-effect + low

)
ModerateModerate
Stokes Shift Large (>100 nm)Large (~180 nm)Small (~25 nm)
Background Signal Low (Quenched in aqueous media)High (Requires extensive washing)High (Requires extensive washing)

Experimental Workflow and Protocol

G A Native Glycoprotein (Sialic Acid Residues) B Aldehyde-Modified Glycoprotein A->B NaIO4 Oxidation (0°C, 30 min, Dark) C Fluorescent Conjugate (Hydrazone Linkage) B->C CPMSH + Aniline (pH 5.5, 2 hours) D Fluorescence Readout C->D Excitation

Experimental workflow for chemoselective fluorescent labeling of glycoproteins using CPMSH.

Phase 1: Periodate Oxidation of the Target Glycoprotein
  • Preparation: Dissolve the target glycoprotein (e.g., a monoclonal antibody) to a concentration of 2–5 mg/mL in 100 mM Sodium Acetate buffer, pH 5.5.

  • Oxidation: Add freshly prepared Sodium Metaperiodate (

    
    ) to a final concentration of 10 mM.
    
    • Expert Insight (Causality):

      
       selectively cleaves vicinal diols on glycan sialic acid residues to generate reactive aldehydes. This step must  be performed in the dark at 4°C for exactly 30 minutes. Light exposure or elevated temperatures will induce non-specific photo-oxidation of methionine or tryptophan residues, compromising protein integrity.
      
  • Quenching: Halt the reaction by adding glycerol to a final concentration of 50 mM. Incubate for 5 minutes.

  • Desalting: Remove excess reagents using a size-exclusion chromatography (SEC) spin column pre-equilibrated with 100 mM Sodium Acetate, pH 5.5.

Phase 2: Chemoselective Hydrazone Ligation
  • Probe Preparation: Reconstitute the CPMSH derivative in anhydrous DMSO to create a 10 mM stock.

  • Ligation: To the oxidized glycoprotein solution, add the CPMSH probe to achieve a 20-fold molar excess over the protein concentration. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Catalytic Acceleration: Add aniline to a final concentration of 10 mM.

    • Expert Insight (Causality): Direct hydrazone formation is rate-limited by the dehydration of the hemiaminal intermediate. Aniline acts as a nucleophilic catalyst by rapidly attacking the aldehyde to form a protonated Schiff base (anilinium ion). This intermediate is highly electrophilic and undergoes rapid transimination with the CPMSH derivative, accelerating the reaction by up to 400-fold at pH 5.5[1].

  • Incubation: Incubate the mixture at room temperature for 2 hours under gentle agitation.

Phase 3: Purification and Self-Validation
  • Purification: Isolate the labeled conjugate using SEC or extensive dialysis against PBS (pH 7.4) to remove unreacted CPMSH and aniline.

  • The Self-Validating Control (Critical Step): You must run a parallel "Mock" reaction where the native glycoprotein is treated with CPMSH without prior

    
     oxidation.
    
    • Expert Insight (Causality): Hydrophobic fluorophores can non-covalently intercalate into hydrophobic pockets of proteins, yielding false-positive signals. If the mock sample exhibits fluorescence post-purification, the probe is non-specifically adsorbing. True covalent labeling is strictly validated only when the oxidized sample demonstrates a

      
      -fold higher fluorescence signal than the mock control.
      

Troubleshooting & Optimization

  • Low Labeling Efficiency: Ensure the pH during ligation is strictly maintained between 4.5 and 6.0. At pH > 6.5, the protonation of the carbonyl oxygen is insufficient, drastically slowing the nucleophilic attack.

  • Probe Precipitation: CPMSH derivatives possess hydrophobic character. If precipitation occurs upon addition to the aqueous buffer, pre-mix the probe with a non-ionic surfactant (e.g., 0.05% Tween-20) or slightly increase the DMSO fraction (up to 15% v/v), provided the target protein can tolerate it.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis . Chemical Reviews (ACS Publications).[Link]

  • Ultrafast Intramolecular Charge Transfer with N-(4-Cyanophenyl)carbazole. Evidence for a LE Precursor and Dual LE + ICT Fluorescence . The Journal of Physical Chemistry A (ACS Publications).[Link]

  • 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe . Molecules (MDPI).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Cyanophenyl)methanesulfonohydrazide

Welcome to the technical support center for the synthesis of (4-Cyanophenyl)methanesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-Cyanophenyl)methanesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting solutions, and detailed protocols to improve reaction yield and product purity.

Overview of the Synthetic Pathway

The synthesis of (4-Cyanophenyl)methanesulfonohydrazide is typically achieved via a two-step process. The first step involves the preparation of the key intermediate, (4-cyanophenyl)methanesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with hydrazine hydrate to form the final product. Optimizing each of these steps is critical for achieving a high overall yield and purity.

Synthetic_Workflow start 4-Cyanobenzyl Halide (e.g., Chloride or Bromide) intermediate (4-Cyanophenyl)methanesulfonyl Chloride start->intermediate Step 1: Sulfonyl Chloride Formation step1_reagents 1. Sodium Sulfite (Na2SO3) 2. Chlorinating Agent (e.g., SOCl2, NCS) step1_reagents->intermediate product (4-Cyanophenyl)methanesulfonohydrazide intermediate->product Step 2: Sulfonohydrazide Formation step2_reagents Hydrazine Hydrate (N2H4·H2O) step2_reagents->product

Caption: High-level two-step synthesis pathway for (4-Cyanophenyl)methanesulfonohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The formation and isolation of the (4-cyanophenyl)methanesulfonyl chloride intermediate is the most critical step. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis.[1] Ensuring anhydrous conditions and using pure reagents for this step is paramount to avoid the formation of the corresponding sulfonic acid, which will not react with hydrazine.

Q2: Why is an excess of hydrazine hydrate typically used in the second step?

A2: Two molar equivalents of hydrazine hydrate are generally recommended.[2] The first equivalent acts as the nucleophile to displace the chloride from the sulfonyl chloride. The second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. This prevents the protonation of the unreacted hydrazine, which would render it non-nucleophilic, and drives the reaction to completion. Using an external base like pyridine or triethylamine is also possible but can complicate purification.[1][3]

Q3: What are the expected physical properties of the final product, (4-Cyanophenyl)methanesulfonohydrazide?

A3: While specific data for this exact compound is sparse, analogous sulfonohydrazides are typically white to off-white crystalline solids.[4] They generally have moderate to good solubility in polar organic solvents like ethanol, methanol, and THF, and are sparingly soluble in water. The molecular weight is 211.24 g/mol .[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Caption: Logic diagram for troubleshooting low product yield.

Issue 1: Low or No Yield of Final Product

Q: My final yield is consistently low. What are the likely causes and how can I fix this?

A: Low yield is a common problem that can originate from either of the two synthetic steps. Let's break down the possibilities:

  • Cause A: Degradation of the Sulfonyl Chloride Intermediate.

    • Explanation: (4-Cyanophenyl)methanesulfonyl chloride is a reactive electrophile. If exposed to moisture from wet solvents, glassware, or atmospheric humidity, it will readily hydrolyze to the unreactive (4-cyanophenyl)methanesulfonic acid.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents for the reaction and workup of the sulfonyl chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Cause B: Suboptimal Temperature Control.

    • Explanation: The reaction between a sulfonyl chloride and hydrazine is exothermic. If the temperature rises uncontrollably, it can lead to side reactions and decomposition of the desired product. For aryl sulfonyl chlorides with electron-withdrawing groups, low temperatures are often crucial for good yields.[2]

    • Solution: The addition of hydrazine hydrate to the sulfonyl chloride solution (or vice-versa) should be done slowly and portion-wise, while monitoring the internal temperature. Use an ice bath to maintain the reaction temperature between 10°C and 20°C.[6]

  • Cause C: Incorrect Stoichiometry.

    • Explanation: As discussed in the FAQ, less than two equivalents of hydrazine can result in the formation of HCl, which deactivates the hydrazine nucleophile and stalls the reaction.

    • Solution: Use at least two molar equivalents of hydrazine hydrate relative to the sulfonyl chloride. A slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.[6]

Issue 2: Product is Impure After Isolation

Q: My isolated product shows multiple spots on a TLC plate. What are the common impurities and how do I remove them?

A: The presence of impurities is often due to side reactions.

  • Impurity A: Unreacted (4-Cyanophenyl)methanesulfonyl Chloride.

    • Explanation: This occurs if the reaction did not go to completion. The sulfonyl chloride is less polar than the desired sulfonohydrazide.

    • Purification: This impurity can often be removed during workup. Quenching the reaction mixture in water and stirring can hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonic acid, which can be removed by filtration and washing of the solid product.

  • Impurity B: N,N'-bis[(4-cyanophenyl)methylsulfonyl]hydrazine.

    • Explanation: This di-sulfonylated byproduct forms when one molecule of hydrazine reacts with two molecules of sulfonyl chloride. This is more likely to occur if the local concentration of the sulfonyl chloride is much higher than that of hydrazine.[6][7]

    • Purification: This byproduct is significantly less polar than the desired product. It can typically be removed by recrystallization from a suitable solvent like ethanol or a methanol/water mixture.[6] If recrystallization is ineffective, flash column chromatography is a reliable alternative.[7][8]

Caption: Competing reaction pathways in sulfonohydrazide synthesis. R = (4-cyanophenyl)methyl.

Detailed Experimental Protocols

Protocol 1: Synthesis of (4-Cyanophenyl)methanesulfonyl Chloride

This protocol is an adapted procedure based on the synthesis of related sulfonyl chlorides, as a direct synthesis is not widely published. It involves the conversion of a benzyl halide to a sodium sulfinate, followed by chlorination.

Materials & Reagents:

  • 4-Cyanobenzyl chloride (or bromide)

  • Sodium sulfite (Na2SO3)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH3CN), anhydrous

  • Water (deionized)

  • Diethyl ether

Procedure:

  • Formation of Sodium (4-cyanophenyl)methanesulfinate:

    • In a round-bottom flask, dissolve 4-cyanobenzyl chloride (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium sulfite (1.2 eq) to the solution.

    • Heat the mixture to reflux (approx. 80-90°C) and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Allow the mixture to cool to room temperature and then cool further in an ice bath to precipitate the sodium sulfinate salt.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Chlorination to (4-Cyanophenyl)methanesulfonyl Chloride:

    • Caution: This step should be performed in a well-ventilated fume hood.

    • To a solution of the dried sodium (4-cyanophenyl)methanesulfinate (1.0 eq) in anhydrous acetonitrile (CH3CN), add N-Chlorosuccinimide (NCS) (1.2 eq) in one portion.[9][10]

    • Stir the mixture at room temperature for 2 hours. The reaction is typically rapid.[10]

    • Monitor the reaction by TLC. Upon completion, filter off the succinimide byproduct.

    • Remove the acetonitrile under reduced pressure.

    • Extract the residue with diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude (4-cyanophenyl)methanesulfonyl chloride, which should be used immediately in the next step.

Protocol 2: Synthesis of (4-Cyanophenyl)methanesulfonohydrazide

This protocol is adapted from the well-established synthesis of p-toluenesulfonylhydrazide.[6]

Materials & Reagents:

  • (4-Cyanophenyl)methanesulfonyl chloride (crude from Protocol 1)

  • Hydrazine hydrate (85% solution in water)

  • Tetrahydrofuran (THF)

  • Water (deionized)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the crude (4-cyanophenyl)methanesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

  • Cool the stirred mixture in an ice bath to 10–15°C.

  • Add a solution of 85% hydrazine hydrate (2.2 eq) dropwise at a rate that maintains the internal temperature between 10°C and 20°C. The addition is exothermic.[6]

  • After the addition is complete, continue stirring in the ice bath for an additional 20-30 minutes.

  • Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers. Discard the lower aqueous layer.

  • Slowly add two volumes of cold deionized water to the upper THF layer with vigorous stirring. The product, (4-Cyanophenyl)methanesulfonohydrazide, should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude product.

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude (4-Cyanophenyl)methanesulfonohydrazide in a minimum amount of hot methanol or ethanol.

  • If the solution is colored or contains insoluble impurities, filter it while hot through a bed of Celite or filter paper.[6]

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Parameter Typical Range/Value Rationale/Notes
Hydrazine Stoichiometry 2.0 - 2.2 equivalentsActs as both nucleophile and acid scavenger.[2]
Reaction Temperature 10 - 20 °CControls exotherm and minimizes side reactions.[6]
Solvent Tetrahydrofuran (THF)Good solubility for both sulfonyl chloride and the product.
Purification Method Recrystallization (Ethanol/Water)Effective for removing the common di-sulfonylated impurity.[6][7]

References

  • US2830086A - Process of preparing organic sulfonyl hydrazides.
  • Synthesis and Reactions of Sulphone Hydrazides . Scholarly Community Encyclopedia. [Link]

  • p-TOLUENESULFONYLHYDRAZIDE . Organic Syntheses, Coll. Vol. 5, p.1055 (1973); Vol. 43, p.98 (1963). [Link]

  • CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . National Institutes of Health (NIH). [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride . Organic Syntheses, 94, 198-216 (2017). [Link]

  • Practical synthesis and biological screening of sulfonyl hydrazides . Beilstein Journal of Organic Chemistry. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride . Organic Syntheses Procedure. [Link]

  • The Action of Hydrazine Hydrate on Nitrobenzenesulphonyl Chlorides . ProQuest. [Link]

  • METHOXYCARBONYLSULFENYL CHLORIDE . Organic Syntheses, Coll. Vol. 6, p.757 (1988); Vol. 51, p.107 (1971). [Link]

  • Chemistry of Sulfonohydrazides and Sulfonazides . ResearchGate. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . MDPI. [Link]

  • Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies . PubMed. [Link]

  • Synthesis and Reactions of Sulphone Hydrazides . Semantic Scholar. [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones . National Institutes of Health (NIH). [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis . National Institutes of Health (NIH). [Link]

  • Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications . Moroccan Journal of Chemistry. [Link]

  • Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes . Organic Syntheses, 95, 276-291 (2018). [Link]

  • GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • (4-Cyanophenyl)methanesulfonohydrazide cas: (1039999-28-4) . Chemat. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide . National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Recrystallization of (4-Cyanophenyl)methanesulfonohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic realities and practical challenges of purifying (4-Cyanophenyl)methanesulf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic realities and practical challenges of purifying (4-Cyanophenyl)methanesulfonohydrazide. This self-validating protocol moves beyond basic instructions, explaining the causality behind each experimental choice to ensure you achieve high-yield, high-purity recovery of this critical intermediate.

Section 1: Thermodynamic & Kinetic Principles (The "Why")

(4-Cyanophenyl)methanesulfonohydrazide is a highly polar molecule characterized by a rigid phenyl ring, a terminal cyano group (-CN), and a reactive sulfonohydrazide moiety (-SO2NHNH2).

  • Solvent Causality: The cyano and sulfonohydrazide groups participate in strong dipole-dipole interactions and hydrogen bonding. A protic solvent like 1 is ideal because it disrupts these intermolecular H-bonds at elevated temperatures (near its 78°C boiling point), enabling high solubility. Upon controlled cooling, the solvent's kinetic energy decreases, allowing the target molecules to re-establish their crystal lattice and effectively exclude impurities[1].

  • Chemical Stability: Sulfonohydrazides are sensitive to prolonged heating and can decompose. Furthermore, they readily react with aldehydes and ketones to form 2[2]. Therefore, rapid dissolution, immediate hot filtration, and the strict avoidance of ketone-based solvents (like acetone) are critical to maintaining scientific integrity.

Section 2: Quantitative Solubility Profile

Selecting the correct solvent system is the foundation of a successful recrystallization. The table below summarizes the solubility profile of methanesulfonohydrazide derivatives to guide your solvent selection[3].

SolventTemperatureSolubility ProfileSuitability for Recrystallization
Ethanol (Absolute) 25°CLow (<10 mg/mL)Excellent (Cooling phase)
Ethanol (Absolute) 78°CHigh (>50 mg/mL)Excellent (Primary solvent)[1]
Dichloromethane 25°CModeratePoor (High volatility, low boiling point)
Water 25°CInsolubleGood (Anti-solvent / Co-solvent system)
Diethyl Ether 25°CInsolubleExcellent (Cold washing solvent)[2]
DMSO / DMF 25°CVery HighPoor (Difficult to remove under vacuum)

Section 3: Standard Operating Procedure (Step-by-Step Methodology)

This protocol is a self-validating system: successful execution of each step visually and gravimetrically confirms the integrity of the prior step.

Step 1: Solvent Preparation Pre-heat absolute ethanol to 70–75°C in a water bath. Do not use a direct hot plate, as localized superheating can cause thermal degradation of the sulfonohydrazide group.

Step 2: Dissolution Place the crude (4-Cyanophenyl)methanesulfonohydrazide in an Erlenmeyer flask. Gradually add the hot ethanol in 1–2 mL increments while swirling continuously. Stop adding solvent the moment the solid is completely dissolved. Causality: Using the absolute minimum volume of solvent ensures maximum supersaturation upon cooling, directly correlating to a higher final yield.

Step 3: Hot Filtration (If necessary) If insoluble impurities (e.g., polymerized byproducts or dust) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel.

Step 4: Controlled Nucleation & Crystallization Allow the filtrate to cool undisturbed to room temperature (approx. 20–25°C) over 45 minutes. Once room temperature is reached, transfer the flask to an ice bath (0–4°C) for an additional 30 minutes. Causality: Undisturbed, gradual cooling promotes the formation of a pure, well-defined crystal lattice. Rapid cooling traps impurities within a hastily formed amorphous precipitate.

Step 5: Isolation and Washing Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 2[2]. Causality: Diethyl ether removes residual ethanolic mother liquor and highly non-polar impurities without dissolving the target product.

Step 6: Desiccation Dry the crystals under high vacuum at room temperature or in a vacuum oven at 40°C until a constant weight is achieved.

Section 4: Experimental Workflows

Recrystallization N1 Crude (4-Cyanophenyl) methanesulfonohydrazide N2 Dissolution in Hot Ethanol (70-75°C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Cooling (Room Temp then 4°C) N3->N4 N5 Vacuum Filtration & Cold Ether Wash N4->N5 N6 Pure Crystalline Product (Vacuum Desiccation) N5->N6

Workflow for the recrystallization of (4-Cyanophenyl)methanesulfonohydrazide.

Troubleshooting Q1 Issue: No Crystals Forming A1 Scratch flask or add seed crystal Q1->A1 A2 Concentrate solution (remove solvent) Q1->A2 Q2 Issue: Oiling Out B1 Reheat & add co-solvent (e.g., Water) Q2->B1 Q3 Issue: Colored Impurities C1 Add activated carbon & hot filter Q3->C1

Troubleshooting logic for common recrystallization issues.

Section 5: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the impure compound is lower than the saturation temperature of the solution. To resolve this, reheat the mixture until it forms a homogeneous solution, then add a small amount of a co-solvent (like water) or slightly more ethanol to lower the saturation temperature. Cool the solution much more slowly and add a seed crystal to induce nucleation before the oiling temperature is reached.

Q2: The solution is highly colored, but the pure compound should be white/off-white. How do I remove the color? A2: Highly conjugated, colored impurities can be removed using activated carbon (charcoal). Add 1–2% (w/w) activated carbon to the hot (but not boiling) solution, swirl for 5 minutes, and perform a hot filtration through a pad of Celite. Note: Do not add charcoal to a boiling solution, as it provides massive surface area for sudden nucleation and will cause a violent boil-over.

Q3: I have cooled the solution to 4°C, but no crystals are forming. What is the next step? A3: The solution is likely supersaturated but lacks a nucleation site. You can induce crystallization by:

  • Scratching the inside of the glass flask with a glass stirring rod (creates micro-abrasions that act as nucleation sites).

  • Adding a microscopic "seed" crystal of pure (4-Cyanophenyl)methanesulfonohydrazide.

  • If neither works, the solution is too dilute. Boil off 20–30% of the solvent and repeat the cooling process.

Q4: Can I use acetone as a recrystallization solvent? A4: Absolutely not. Sulfonohydrazides contain a reactive terminal primary amine (-NH2) which readily condenses with ketones and aldehydes to form hydrazones[2]. Acetone will chemically react with (4-Cyanophenyl)methanesulfonohydrazide, irreversibly destroying your product.

References

  • Title: WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway Source: Google Patents URL
  • Title: Methanesulfonohydrazide Research Reagent Source: Benchchem URL
  • Title: Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents Source: PMC - NIH URL

Sources

Troubleshooting

Column chromatography purification of (4-Cyanophenyl)methanesulfonohydrazide

Welcome to the Technical Support Center for the purification of (4-Cyanophenyl)methanesulfonohydrazide . This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (4-Cyanophenyl)methanesulfonohydrazide . This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering challenges isolating this highly polar, functionalized intermediate.

Due to the presence of both a hydrogen-bonding sulfonohydrazide moiety (-SO₂NHNH₂) and a polar cyano group (-CN), this compound exhibits unique chromatographic behaviors that often lead to severe tailing, irreversible adsorption, or on-column degradation when using standard silica gel normal-phase chromatography[1][2]. This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting FAQs to ensure high-purity isolation.

Diagnostic Purification Workflow

Before committing your entire crude batch to a column, it is critical to diagnose the specific interactions occurring between your compound and the stationary phase. The following workflow illustrates the decision-making process for optimizing the mobile phase.

G Start Crude (4-Cyanophenyl) methanesulfonohydrazide TLC 2D-TLC Diagnostic Screening (Assess Degradation/Tailing) Start->TLC Decision Severe Tailing or Degradation Detected? TLC->Decision AddTEA Mobile Phase Modification Add 0.5-1% Triethylamine Decision->AddTEA Yes Standard Standard Flash Chromatography (Hexane/EtOAc) Decision->Standard No Modified TEA-Deactivated Silica Flash Chromatography AddTEA->Modified Pure Pure Product Isolated (Verify via LC-MS/NMR) Standard->Pure Modified->Pure

Diagnostic workflow for resolving silica gel tailing during sulfonohydrazide purification.

Empirical Data: Solvent System Optimization

The quantitative data below summarizes the chromatographic behavior of sulfonohydrazides under various eluent conditions. The addition of a basic modifier is often the difference between a failed column and quantitative recovery[2].

Eluent SystemModifierAverage Retention Factor (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
Tailing Factor (

)
Chromatographic Outcome
Hexane / EtOAc (50:50)None0.15> 2.5Severe streaking; poor recovery.
Hexane / EtOAc (50:50)1% TEA 0.35 1.1 Sharp band; excellent recovery.
DCM / MeOH (95:5)None0.401.8Moderate tailing; risk of degradation[3].
DCM / MeOH (95:5)0.5% TEA 0.45 1.0 High resolution; stable elution.

Note: A Tailing Factor (


) of 1.0 represents a perfectly symmetrical peak/band. Values > 1.5 indicate significant tailing that will lead to fraction cross-contamination.

Step-by-Step Methodology: TEA-Deactivated Silica Gel Chromatography

To prevent the basic hydrazide nitrogen atoms from irreversibly binding to the acidic silanol (-SiOH) groups of the silica gel, the stationary phase must be deactivated. This protocol utilizes a self-validating dry-loading technique to bypass solubility issues.

Step 1: Mobile Phase Preparation & Silica Deactivation

  • Action: Prepare a solvent mixture of Hexane/Ethyl Acetate (e.g., 70:30) containing 1% Triethylamine (TEA) by volume.

  • Causality: TEA acts as a sacrificial basic modifier. It competitively binds to the highly active, acidic silanol sites on the silica gel. By neutralizing these sites, the (4-Cyanophenyl)methanesulfonohydrazide is forced to partition purely based on polarity rather than acid-base ionic interactions, preventing tailing[2].

Step 2: Column Packing

  • Action: Slurry-pack the chromatography column using the TEA-modified mobile phase. Flush the packed column with at least two column volumes (CV) of the eluent.

  • Causality: Flushing ensures that the silica gel bed is fully equilibrated and homogeneously deactivated with TEA prior to the introduction of the target compound.

Step 3: Dry Loading the Crude Sample (Self-Validating Step)

  • Action: Dissolve the crude (4-Cyanophenyl)methanesulfonohydrazide in a volatile, polar solvent (e.g., THF or Methanol). Add dry silica gel (approx. 3 times the mass of the crude). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column bed.

  • Causality: Sulfonohydrazides exhibit poor solubility in non-polar starting eluents (like Hexane/DCM). If loaded as a liquid, the compound will precipitate at the column head, causing continuous, slow dissolution that ruins the separation band. Dry loading ensures the compound is pre-adsorbed and enters the mobile phase uniformly.

Step 4: Gradient Elution and Fractionation

  • Action: Begin elution with the 70:30 Hexane/EtOAc (+1% TEA) mixture. Gradually increase the EtOAc concentration in 5-10% increments based on TLC monitoring.

  • Causality: A step gradient prevents the sudden exothermic heat of solvation that occurs when switching rapidly to highly polar solvents, which can cause the silica bed to crack and channel.

Troubleshooting Guide & FAQs

Q1: Why does my (4-Cyanophenyl)methanesulfonohydrazide streak heavily across the TLC plate, even in highly polar solvents like DCM/Methanol? A1: This is a classic symptom of non-linear adsorption isotherms caused by hydrogen bonding. The methanesulfonohydrazide group is rich in hydrogen-bond donors (-NH, -NH₂) and acceptors (S=O). Uncapped acidic silanol groups on normal-phase silica gel bind these moieties tightly. To resolve this, you must add 0.5% to 1% Triethylamine (TEA) or aqueous ammonia to your developing solvent to competitively block the silanol groups[2].

Q2: I observe multiple spots on the TLC after running the column, but my crude NMR showed mostly one product. What is happening? A2: Your compound is likely undergoing on-column degradation. Hydrazide linkages can be susceptible to hydrolysis or condensation reactions, and the acidic microenvironment of standard silica gel can catalyze this decomposition over prolonged exposure[3].

  • Self-Validating Check: Perform a 2D-TLC. Spot the crude on a square TLC plate, run it in one direction, dry it, rotate it 90 degrees, and run it again. If the spots fall off the diagonal line, your compound is degrading on the silica.

  • Resolution: Switch to the TEA-deactivated silica protocol described above to neutralize the column, and use flash chromatography (pressurized) to minimize the time the compound spends on the stationary phase.

Q3: The TEA modifier is interfering with my downstream reactions and NMR analysis. How do I remove it? A3: TEA often co-elutes and remains as a residue after rotary evaporation. To remove it:

  • Dissolve your purified fractions in a water-immiscible solvent (e.g., Ethyl Acetate).

  • Wash the organic layer quickly with a mildly acidic aqueous solution (e.g., saturated NH₄Cl or very dilute cold HCl) to protonate the TEA and pull it into the aqueous phase. Caution: Do not use strong acids or prolonged exposure, as the cyano group and hydrazide can hydrolyze.

  • Alternatively, place the isolated solid under high vacuum (lyophilizer or Schlenk line) at 40°C for 12-24 hours, as TEA is relatively volatile.

Q4: Normal-phase chromatography has completely failed despite using TEA. What is the alternative? A4: Transition to Reverse-Phase (RP) Chromatography (C18 stationary phase). Because (4-Cyanophenyl)methanesulfonohydrazide is highly polar, it will elute cleanly on a C18 column using a gradient of Water and Acetonitrile. Use 0.1% Formic Acid as an additive in the aqueous phase to maintain consistent ionization and peak shape.

References

  • "4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide." MDPI. Available at: [Link]

  • Wang, P., & Giese, R. W. "Submarine Gel Electrophoresis Purification of a Small Molecule: 99.9998 Fluorescently Pure IMI2." Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (4-Cyanophenyl)methanesulfonohydrazide

Welcome to the Application Scientist Support Portal. Synthesizing (4-Cyanophenyl)methanesulfonohydrazide presents a unique set of challenges due to the highly reactive nature of the sulfonyl hydrazide moiety combined wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing (4-Cyanophenyl)methanesulfonohydrazide presents a unique set of challenges due to the highly reactive nature of the sulfonyl hydrazide moiety combined with a base-sensitive cyano group. Failure to rigidly control reaction parameters inevitably leads to rapid decomposition, typically manifesting as nitrogen gas evolution, deep coloration, and complex byproduct mixtures.

This guide provides causality-driven troubleshooting, a self-validating experimental protocol, and quantitative benchmarks to ensure high-yield, high-purity synthesis.

Part 1: Causality-Driven Knowledge Base (FAQs)

Q1: My reaction mixture vigorously evolves gas and turns dark yellow/brown. What is causing this decomposition? A: You are observing thermal decomposition. Sulfonyl hydrazides are inherently unstable at elevated temperatures. If the internal reaction temperature exceeds 35–40 °C, the hydrazide moiety undergoes auto-oxidation and thermal degradation, releasing nitrogen gas and forming the corresponding sulfinic or sulfonic acid1[1]. Causality & Fix: The nucleophilic attack of hydrazine on (4-cyanophenyl)methanesulfonyl chloride is highly exothermic. You must maintain the internal temperature strictly between 0 °C and 10 °C using a brine/ice bath to prevent thermal runaway 2[2].

Q2: LC-MS analysis shows a major impurity with nearly double the expected mass. How do I prevent this? A: You are observing the formation of a symmetrical bis-sulfonylhydrazide byproduct. This over-reaction occurs when the newly synthesized (4-cyanophenyl)methanesulfonohydrazide competes with unreacted hydrazine to attack the remaining sulfonyl chloride starting material. Causality & Fix: This is a stoichiometry and addition-order failure. To prevent the product from acting as a nucleophile, you must use a significant excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents) and perform a forward addition—slowly adding the sulfonyl chloride dropwise into the hydrazine solution 3[3]. Never add hydrazine to the sulfonyl chloride.

Q3: I am losing the cyano group during the reaction, or observing hydrolysis products. Why? A: The cyano (-CN) group on the phenyl ring is susceptible to hydrolysis into an amide or carboxylic acid in the presence of strong aqueous bases and heat. Causality & Fix: While hydrazine hydrate acts as both the reactant and the base, localized high pH combined with exothermic hotspots will hydrolyze the nitrile. Ensure rigorous mechanical stirring to prevent localized pooling of reagents and maintain strict temperature control 2[2].

Part 2: Reaction Workflow & Decomposition Pathways

G Start 4-CN-C6H4-CH2-SO2Cl + Hydrazine Hydrate Target (4-Cyanophenyl)methanesulfonohydrazide (Target Product) Start->Target 0-10°C, Excess N2H4 Bis Bis-sulfonylhydrazide (Over-reaction Byproduct) Start->Bis Deficient N2H4, Reverse Addition Thermal Sulfinic Acid + N2 (Thermal Decomposition) Target->Thermal T > 35-40°C Hydrolysis Amide/Carboxylic Acid (Cyano Hydrolysis) Target->Hydrolysis Strong Base / Heat

Reaction pathways and decomposition triggers for (4-Cyanophenyl)methanesulfonohydrazide synthesis.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; you must not proceed to the next step unless the validation criteria of the current step are met.

Step 1: System Preparation In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, add hydrazine hydrate (65% in water, 5.0 eq) and anhydrous ethanol (50 mL).

  • Self-Validation Check: Ensure the stirring rate is set to at least 400 RPM to guarantee rapid dissipation of localized heat.

Step 2: Thermal Equilibration Submerge the flask in a saturated brine/ice bath.

  • Self-Validation Check: Do not proceed until the internal thermocouple reads a stable temperature of ≤ 2 °C.

Step 3: Controlled Addition Dissolve (4-cyanophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous THF (30 mL). Transfer this to a pressure-equalizing dropping funnel. Begin adding the sulfonyl chloride solution dropwise over 45–60 minutes.

  • Self-Validation Check: Monitor the internal thermocouple continuously. If the temperature spikes above 10 °C, immediately halt the addition until the system cools back to 5 °C 3[3].

Step 4: Reaction Maturation Once the addition is complete, maintain the reaction at 5 °C for 30 minutes, then allow it to slowly warm to room temperature (approx. 20 °C) and stir for exactly 1 hour.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in water, and analyze via TLC or LC-MS. The reaction is complete only when the sulfonyl chloride starting material is completely consumed.

Step 5: Temperature-Controlled Workup Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with cold brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: The rotary evaporator water bath must be strictly set to < 30 °C. Exceeding this temperature during concentration will induce late-stage thermal decomposition of the purified hydrazide.

Step 6: Purification Recrystallize the crude residue from cold ethanol/water or methyl acetate to yield the pure white crystalline product4[4].

Part 4: Quantitative Data & Condition Benchmarking

The following table summarizes the quantitative impact of varying synthetic conditions on the yield and purity of (4-Cyanophenyl)methanesulfonohydrazide. Use this data to benchmark your own experimental outcomes.

Reaction ConditionInternal TempHydrazine EquivalentsAddition OrderPrimary Outcome / YieldDominant Impurity
Optimal (Standard) 0–10 °C5.0 eqSulfonyl chloride into N₂H₄>85% yield , >98% purityNone
Thermal Runaway 25–40 °C5.0 eqSulfonyl chloride into N₂H₄<40% yield , heavy outgassingSulfinic acid (thermal decomp.)
Poor Stoichiometry 0–10 °C1.1 eqSulfonyl chloride into N₂H₄~50% yield , mixed fractionsBis-sulfonylhydrazide
Reverse Addition 0–10 °C2.5 eqN₂H₄ into Sulfonyl chloride<20% yield , thick precipitateBis-sulfonylhydrazide
Harsh Workup >45 °C (Rotovap)5.0 eqSulfonyl chloride into N₂H₄Variable , product darkensPolymeric degradation products

References

  • Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Arab American University (AAUP).[Link][1]

  • US2830086A - Process of preparing organic sulfonyl hydrazides. Google Patents.[2]

Sources

Troubleshooting

Identifying impurities in (4-Cyanophenyl)methanesulfonohydrazide by HPLC

Welcome to the Technical Support Center for Analytical Development. This knowledge base is designed for researchers and analytical scientists tasked with developing robust, stability-indicating HPLC methods for reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. This knowledge base is designed for researchers and analytical scientists tasked with developing robust, stability-indicating HPLC methods for reactive pharmaceutical intermediates.

Below, we address the specific chromatographic challenges associated with (4-Cyanophenyl)methanesulfonohydrazide , a compound characterized by a reactive sulfonohydrazide moiety and a hydrolysis-prone nitrile group.

I. Knowledge Base: Method Development & Causality FAQs

Q1: Why does (4-Cyanophenyl)methanesulfonohydrazide exhibit poor retention, peak tailing, or peak splitting on a standard C18 column? A1: The causality lies in the physicochemical properties of the sulfonohydrazide group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This moiety is highly polar and contains basic nitrogen atoms that can become partially ionized at a neutral pH. When a molecule exists in a mixed ionization state, it partitions differently into the stationary phase, causing peak splitting. Furthermore, basic amines interact strongly with unreacted silanol groups on the silica backbone of the column, leading to peak tailing.
Resolution: Utilize a highly end-capped C18 column or a polar-embedded stationary phase. More importantly, adjust the mobile phase to an acidic pH (e.g., 0.1% Trifluoroacetic acid or Formic acid, pH ~2.5) to suppress ionization and ensure the analyte remains in a single, protonated state[1].

Q2: How can we accurately detect and quantify trace levels of hydrazine in the drug substance? A2: Hydrazine is a common starting material for synthesizing sulfonohydrazides and is classified as a highly potent Genotoxic Impurity (GTI)[2]. Because it lacks a UV chromophore and is highly polar, direct RP-HPLC-UV analysis is ineffective[3]. Resolution: You must use pre-column derivatization. Reacting the sample with a reagent like pentafluorobenzaldehyde (PFB-Br) or benzaldehyde converts trace hydrazine into a highly UV-active and lipophilic hydrazone[3]. This shifts the analyte's retention time into the organic gradient of the chromatogram, moving it away from the solvent front and allowing for quantification at the parts-per-million (ppm) level required by ICH M7 guidelines[2].

Q3: During forced degradation studies, what are the primary degradation pathways I should monitor? A3: Reactive intermediates are not constrained by the same stability requirements as final APIs and require special analytical considerations[4]. For this compound, monitor two primary pathways:

  • Nitrile Hydrolysis: Under strongly acidic or basic conditions, the 4-cyanophenyl group will hydrolyze first to an amide (4-carbamoylphenylmethanesulfonohydrazide) and eventually to a carboxylic acid.

  • Sulfonohydrazide Cleavage: Oxidative or hydrolytic stress can cleave the N-S or N-N bonds, yielding 4-cyanophenylmethanesulfonic acid and releasing free hydrazine[4].

ImpurityPathway SM 4-Cyanobenzyl Chloride (Starting Material) Int 4-Cyanophenylmethanesulfonyl Chloride (Intermediate) SM->Int Sulfonation API (4-Cyanophenyl)methanesulfonohydrazide (Target API) Int->API Hydrazine Hydrate GTI Hydrazine (Genotoxic Impurity) Int->GTI Excess Reagent Deg1 4-Carbamoyl Derivative (Nitrile Hydrolysis) API->Deg1 Acid/Base Hydrolysis Deg2 Sulfonic Acid Derivative (Hydrazide Cleavage) API->Deg2 Oxidation/ Hydrolysis

Caption: Chemical synthesis and primary degradation pathways of (4-Cyanophenyl)methanesulfonohydrazide.

II. Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The fundamental objective of these methods is to isolate and quantify the primary active substance alongside any reactive contaminants and degradants[5].

Protocol A: Stability-Indicating RP-HPLC Method for Impurity Profiling

This gradient HPLC method is designed to separate the highly polar degradation products from the lipophilic starting materials[6].

  • Step 1: System Preparation & Column Equilibration

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm (End-capped to prevent silanol interactions).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 220 nm (optimal for the cyanophenyl chromophore).

  • Step 2: Gradient Elution Program

    • Time 0-2 min: 5% B (Holds polar sulfonic acid degradants).

    • Time 2-15 min: Linear ramp to 95% B (Elutes the main API, followed by lipophilic sulfonyl chloride impurities).

    • Time 15-18 min: Hold at 95% B (Column wash).

    • Time 18-22 min: Return to 5% B (Re-equilibration).

  • Step 3: Self-Validation (System Suitability)

    • Inject a resolution mixture containing the API and 4-cyanobenzyl chloride.

    • Acceptance Criteria: Resolution (

      
      ) between the API and the closest eluting impurity must be 
      
      
      
      . The tailing factor for the API peak must be
      
      
      .
Protocol B: Derivatization and Quantification of Trace Hydrazine
  • Step 1: Reagent and Sample Preparation

    • Prepare a derivatization solution of 2% benzaldehyde in methanol.

    • Dissolve 50 mg of the API sample in 5 mL of methanol.

  • Step 2: Derivatization Reaction

    • Add 1 mL of the derivatization solution to the sample. Add 100 µL of glacial acetic acid to catalyze the hydrazone formation.

    • Incubate at 40°C for 30 minutes.

  • Step 3: HPLC Analysis & Self-Validation

    • Analyze using the gradient method from Protocol A.

    • Self-Validation Check: Always run a "Blank Derivatization" (reagents only, no API) to ensure no ghost peaks co-elute with the benzaldehyde-hydrazone derivative. Run a "Spiked Recovery" sample (API spiked with 10 ppm hydrazine) to confirm derivatization efficiency and recovery rates (Target: 90-110%).

HPLCWorkflow Step1 1. Physicochemical Profiling (pKa, LogP, Reactivity) Step2 2. Stationary Phase Selection (End-capped C18) Step1->Step2 Step3 3. Mobile Phase Optimization (Acidic Buffer pH 2.5) Step2->Step3 Step4 4. Detector Selection (UV for API, MS for trace) Step3->Step4 Step5 5. Derivatization Assessment (Required for Hydrazine) Step4->Step5 Step6 6. Method Validation (System Suitability & ICH Q2) Step5->Step6

Caption: Step-by-step HPLC method development workflow for reactive pharmaceutical intermediates.

III. Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of (4-Cyanophenyl)methanesulfonohydrazide and its associated impurities under the optimized gradient conditions.

Analyte / ImpurityOriginRelative Retention Time (RRT)LOD (%)LOQ (%)Recommended Detection Strategy
Hydrazine Starting Material / GTI0.15 (Underivatized)0.010.03Pre-column Derivatization + UV
4-Cyanophenylmethanesulfonic acid Degradant (Oxidation)0.400.050.15HPLC-UV (220 nm)
4-Carbamoylphenylmethanesulfonohydrazide Degradant (Hydrolysis)0.650.050.15HPLC-UV (220 nm)
(4-Cyanophenyl)methanesulfonohydrazide Target API 1.00 0.02 0.06 HPLC-UV (220 nm)
4-Cyanophenylmethanesulfonyl chloride Intermediate1.300.050.15HPLC-UV (220 nm)
4-Cyanobenzyl chloride Starting Material1.450.050.15HPLC-UV (220 nm)

Note: RRT values are approximate and highly dependent on the specific gradient slope and column dead volume. Limits of Detection (LOD) and Quantification (LOQ) align with standard UV detection capabilities for derivatized hydrazides[3].

References

  • Brief Overview: HPLC Method Development and Validation. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific.[Link]

  • Genotoxic Impurities in Pharmaceuticals Products. International Journal of Creative Research Thoughts (IJCRT).[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.[Link]

Sources

Optimization

Technical Support Center: Optimizing (4-Cyanophenyl)methanesulfonohydrazide Derivatization

Welcome to the Technical Support Center. As an Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuanced chemistry of sulfonyl hydrazide derivatizati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuanced chemistry of sulfonyl hydrazide derivatization.

(4-Cyanophenyl)methanesulfonohydrazide is a highly versatile building block[1], but its bifunctional nature—specifically the presence of a labile para-cyano moiety—requires precise control over reaction conditions. The goal of this guide is to help you successfully condense this compound with aldehydes or ketones to form stable sulfonyl hydrazones, which serve as critical intermediates for downstream radical or transition-metal-catalyzed cross-couplings[2].

Reaction Workflow & Pathway Visualization

Understanding the mechanistic flow of the derivatization is critical for troubleshooting. The condensation is an acid-catalyzed equilibrium reaction that generates water as a byproduct.

G A (4-Cyanophenyl) methanesulfonohydrazide C Acid-Catalyzed Condensation A->C B Carbonyl Donor (Aldehyde/Ketone) B->C D Sulfonyl Hydrazone Target C->D -H2O (Rate-limiting) E Downstream Cross-Coupling D->E Radical/Pd Catalysis

Workflow of (4-Cyanophenyl)methanesulfonohydrazide derivatization and downstream applications.

Standard Operating Procedure (SOP): Self-Validating Derivatization

This protocol is engineered to maximize the yield of the sulfonyl hydrazone while actively preventing the hydrolysis of the sensitive cyano group.

Step 1: Reagent Preparation In an oven-dried round-bottom flask, dissolve 1.0 mmol of (4-Cyanophenyl)methanesulfonohydrazide in 5.0 mL of anhydrous ethanol[3]. Causality: Utilizing strictly anhydrous conditions prevents premature hydration of the cyano group and helps drive the condensation equilibrium forward.

Step 2: Carbonyl Addition Add 1.2 mmol of the target aldehyde or ketone. If the carbonyl donor is a solid, ensure complete dissolution before proceeding to the next step.

Step 3: Catalytic Activation Add 5–10 mol% of glacial acetic acid (approx. 1-2 drops)[3]. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazide. Glacial acetic acid is chosen specifically because it does not provide enough aqueous hydronium to hydrolyze the para-cyano moiety.

Step 4: Thermal Condensation Reflux the mixture (78 °C) under an inert nitrogen atmosphere for 2–5 hours[3]. Monitor the reaction via TLC (Hexanes:EtOAc 1:1). Validation Check: The starting methanesulfonohydrazide is highly polar and will sit low on the TLC plate; the resulting hydrazone will migrate significantly higher.

Step 5: Product Precipitation Upon completion, cool the reaction to 0 °C in an ice bath to induce crystallization. If precipitation is poor, add cold distilled water dropwise until turbidity persists.

Step 6: Isolation and Spectroscopic Validation Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum. Validation Check: Analyze the product via


H-NMR (in DMSO-

). Confirm the successful formation of the hydrazone by verifying the disappearance of the

broad singlet (~4.5 ppm) and the appearance of the diagnostic

singlet at 8.0–8.5 ppm (for aldehydes)[3][4].

Optimization Matrix: Overcoming Steric Hindrance

When derivatizing with sterically hindered ketones, standard conditions often fail. The table below summarizes quantitative optimization data to help you select the right parameters for difficult substrates.

SolventCatalyst (mol%)Temp (°C)AdditiveYield (%)Mechanistic Observation
EtOHNone78 (Reflux)None<20%Insufficient electrophilic activation of the ketone.
EtOHAcOH (10%)78 (Reflux)None45%Equilibrium stalls due to water generation.
THFp-TsOH (5%)66 (Reflux)3Å Sieves65%Good conversion, but trace cyano hydrolysis observed.
DioxaneAcOH (20%)803Å Sieves88%Optimal balance of thermal energy and water sequestration[5].

Troubleshooting & FAQs

Q: Why is my cyano (-CN) group hydrolyzing during the derivatization? A: The cyano group is highly sensitive to strong aqueous acids and bases, which catalyze its hydration to an amide or further hydrolysis to a carboxylic acid. If you are using strong mineral acids (like HCl) or applying prolonged heat with p-toluenesulfonic acid (p-TsOH), you are inadvertently protonating the nitrile nitrogen, making the carbon highly susceptible to nucleophilic attack by residual water. Solution: Strictly utilize weak organic acids like glacial acetic acid (AcOH) and maintain anhydrous solvent conditions[3]. If a stronger acid is absolutely required for a highly unreactive ketone, utilize a Lewis acid catalyst (e.g.,


) in an aprotic solvent like dichloromethane to avoid introducing protic water.

Q: My derivatization works well with aldehydes, but yields are abysmal with ketones. How can I drive the reaction? A: Causality: Ketones are inherently less electrophilic than aldehydes due to the electron-donating effects of their flanking alkyl/aryl groups. Furthermore, they present significant steric hindrance to the approaching bulky methanesulfonohydrazide moiety. Solution: Because the condensation is a reversible equilibrium that generates water, you must actively remove the water to push the reaction forward (Le Chatelier's Principle). Switch the solvent to 1,4-dioxane or toluene[5], increase the reaction temperature to 80–100 °C, and employ 3Å molecular sieves or a Dean-Stark trap.

Q: The resulting sulfonyl hydrazone is highly insoluble, making column chromatography difficult. What are my options? A: Sulfonyl hydrazones, particularly those derived from aromatic aldehydes and (4-cyanophenyl)methanesulfonohydrazide, are highly crystalline and exhibit strong intermolecular hydrogen bonding[4]. Solution: Exploit this insolubility. Instead of attempting column chromatography—which often leads to streaking and poor recovery—use a "dump and stir" precipitation method[2]. Once the reaction is complete, cool the mixture to 0 °C and triturate with a non-polar solvent like cold diethyl ether or hexanes. The pure hydrazone will precipitate out of solution, allowing for simple vacuum filtration.

Q: How do I ensure my isolated product is the desired hydrazone and not an unreacted mixture? A: Implement a self-validating NMR check. In the


H-NMR spectrum, look for two critical shifts:
  • The complete disappearance of the primary amine protons (

    
    ) of the starting hydrazide.
    
  • The appearance of a highly deshielded imine proton (

    
    ) at approximately 8.0 ppm (if derived from an aldehyde)[3].
    Additionally, the secondary sulfonamide proton (
    
    
    
    ) will shift significantly downfield, often appearing as a sharp singlet between 10.0 and 11.5 ppm due to the newly formed extended conjugated system.

References

  • [1] Methanesulfonohydrazide Research Reagent. Benchchem. URL:

  • [2] Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. MPG.PuRe. URL:

  • [5] Palladium-catalyzed three-component tandem reaction of sulfonyl hydrazones, aryl iodides and allenes. RSC Publishing. URL:

  • [3] Substituted aromatic heterocyclic sulfonyl hydrazone compounds. European Review for Medical and Pharmacological Sciences. URL:

  • [4] Schiff Bases of Methanesulfonylhydrazine. Synthesis, Spectroscopic Characterization, Conformational Analysis and Biological Activity. ResearchGate. URL:

Sources

Troubleshooting

Overcoming poor solubility of (4-Cyanophenyl)methanesulfonohydrazide in reactions

Topic: Overcoming Poor Solubility of (4-Cyanophenyl)methanesulfonohydrazide in Organic Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling w...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility of (4-Cyanophenyl)methanesulfonohydrazide in Organic Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of functionalized sulfonohydrazides. (4-Cyanophenyl)methanesulfonohydrazide is a highly versatile reagent used in Schiff base synthesis, cross-coupling reactions, and as a sulfonyl radical precursor. However, its physical properties often lead to stubborn suspensions that stall reaction kinetics.

This guide deconstructs the root causes of this insolubility and provides field-proven, self-validating protocols to overcome it.

Section 1: The Mechanistic Causality of Insolubility

To solve a solubility issue, we must first understand the molecular interactions at play. (4-Cyanophenyl)methanesulfonohydrazide consists of a highly polar sulfonohydrazide core (


) and a cyano group (

).
  • High Crystal Lattice Energy: The

    
     moiety acts as both a formidable hydrogen bond donor (via the terminal and internal amines) and a hydrogen bond acceptor (via the sulfonyl oxygens). This creates an extensive, rigid intermolecular hydrogen-bonding network in the solid state[1].
    
  • Solvent Incompatibility: Non-polar solvents (e.g., dichloromethane, toluene) or weakly polar aprotic solvents (e.g., THF) lack the dielectric constant and hydrogen-bond acceptor capacity required to disrupt this lattice[2]. Consequently, the compound remains an unreactive suspension unless chemical or thermal interventions are applied.

Section 2: Solubilization Decision Matrix

Use the following logical workflow to determine the best solubilization strategy based on your specific reaction constraints.

SolubilityWorkflow Start Compound Insoluble in Reaction Media Q1 Is the reaction base-tolerant? Start->Q1 BaseYes Add DBU or TEA (In situ salt formation) Q1->BaseYes Yes BaseNo Is high temperature permitted? Q1->BaseNo No Success Homogeneous Reaction Achieved BaseYes->Success TempYes Reflux in polar solvent (EtOH, Dioxane) BaseNo->TempYes Yes TempNo Use Polar Aprotic Co-solvents (DMF/DMSO) BaseNo->TempNo No TempYes->Success TempNo->Success

Workflow for optimizing the solubility of (4-Cyanophenyl)methanesulfonohydrazide in reactions.

Section 3: Troubleshooting FAQs

FAQ 1: Solvent Optimization for Condensation Reactions Q: I am attempting a Schiff base condensation with (4-Cyanophenyl)methanesulfonohydrazide, but it remains a thick suspension in ethanol at room temperature. How do I force dissolution? A: While ethanol is a protic solvent, its room-temperature thermal energy is insufficient to overcome the compound's lattice energy. The standard protocol is to raise the temperature to 80°C (reflux). The added thermal energy disrupts the intermolecular hydrogen bonds, driving the compound into solution and allowing the condensation to proceed efficiently[2]. If your substrate is thermally sensitive, switch to a polar aprotic solvent like DMSO, which acts as a superior hydrogen bond acceptor.

FAQ 2: Base-Mediated Solubilization (Chemical Disruption) Q: My reaction must be run at room temperature in DCM, and I cannot use DMSO due to downstream purification issues. Are there chemical workarounds? A: Yes. The proton on the nitrogen adjacent to the sulfonyl group (


) is relatively acidic. By introducing a strong, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), you can deprotonate the sulfonohydrazide. This forms a highly soluble sulfinic salt in situ, instantly clarifying the suspension. This technique is highly effective and has been validated in room-temperature electrochemical sulfonylation protocols[3].

FAQ 3: Aqueous Assay Formulation Q: I need to test this compound in a biological assay, but it precipitates immediately upon addition to the aqueous buffer. A: For biological evaluations, sulfonohydrazides must be formulated properly to prevent crashing out. They are typically converted into pharmaceutically acceptable salts to increase intrinsic water solubility, or they are pre-dissolved in a high-concentration DMSO stock solution before being diluted into the assay buffer (ensuring the final DMSO concentration remains low, typically


 1%)[4].
Section 4: Validated Experimental Protocols
Protocol A: In Situ Deprotonation via DBU (Room Temperature)

Causality: Converts the neutral, hydrogen-bonded lattice into a highly soluble organic salt, bypassing the need for polar aprotic solvents[3].

  • Charge: Add (4-Cyanophenyl)methanesulfonohydrazide (1.0 equiv) to a flame-dried round-bottom flask.

  • Suspend: Add the primary reaction solvent (e.g., DCM or THF, to achieve a 0.1 M to 0.2 M concentration). The mixture will appear as a cloudy suspension.

  • Deprotonate: Add DBU (1.1 equiv) dropwise under continuous magnetic stirring.

  • Validate: Stir at room temperature for 5 minutes. The system is self-validating: observe the visual transition from a cloudy suspension to a clear, homogeneous solution, indicating successful sulfinic salt generation[3].

  • React: Proceed immediately with the addition of your electrophile or coupling partner.

Protocol B: Thermal Solubilization for Schiff Base Formation

Causality: Utilizes thermal energy to break intermolecular H-bonds in protic media, driving the equilibrium toward the soluble state[2].

  • Suspend: Combine (4-Cyanophenyl)methanesulfonohydrazide (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in absolute ethanol (0.2 M concentration).

  • Heat: Attach a reflux condenser and heat the mixture to 80°C using an oil bath or heating block[2].

  • Validate: As the temperature approaches reflux, the suspension will clarify. Monitor the reaction via TLC (e.g., 60/40 Acetonitrile/Water or Hexanes/EtOAc) until the starting material is entirely consumed[2].

  • Isolate: Remove from heat and cool the mixture to 0°C. The newly formed Schiff base will typically precipitate out of the cold ethanol, allowing for straightforward isolation via vacuum filtration[2].

Section 5: Quantitative Data & Solvent Selection

Table 1: Solvent Dielectric Constants & Sulfonohydrazide Solvation Efficacy

SolventDielectric Constant (

)
Solvation MechanismRecommended Application
Dichloromethane (DCM) 8.9Poor. Cannot disrupt H-bonds.Avoid, unless using DBU base[3].
Ethanol (EtOH) 24.5Protic H-bond donor/acceptor.Reflux conditions (80°C)[2].
Dimethylformamide (DMF) 36.7Strong H-bond acceptor.Room temp coupling reactions.
Dimethyl Sulfoxide (DMSO) 46.7Superior H-bond acceptor.Stock solutions for biological assays[4].

Table 2: Base Additives for In Situ Salt Formation

BasepKa (Conjugate Acid)Solubilization EfficacyNotes
Triethylamine (TEA) 10.7ModerateMay require slight heating to fully clarify.
N,N-Diisopropylethylamine (DIPEA) 11.4ModerateSterically hindered; less prone to side reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 13.5ExcellentRapid room-temperature salt formation[3].
References

1.[1] Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Arab American University. Available at: [Link] 2.[4] WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway. Google Patents. Available at: 3.[2] Synthesis, solubility, plasma stability, and pharmacological evaluation. Drug Design, Development and Therapy (DDDT). Available at: [Link] 4.[3] One-Pot Electrochemical Alkoxylation–Sulfonylation of Vinyl Ethers with Disulfonyl Hydrazides and DBU. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity screening of (4-Cyanophenyl)methanesulfonohydrazide

An In-Depth Technical Guide to the Biological Activity Screening of (4-Cyanophenyl)methanesulfonohydrazide A Comparative Analysis for Drug Discovery Professionals In the landscape of modern drug discovery, the exploratio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity Screening of (4-Cyanophenyl)methanesulfonohydrazide

A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, the exploration of novel chemical entities with diverse pharmacophores is paramount. (4-Cyanophenyl)methanesulfonohydrazide emerges as a compound of interest, integrating the structural features of both sulfonamides and hydrazides. This guide provides a comprehensive framework for its biological activity screening, offering a comparative analysis against established alternatives and detailing robust experimental protocols to elucidate its therapeutic potential.

Introduction: A Hybrid Scaffold with Therapeutic Promise

(4-Cyanophenyl)methanesulfonohydrazide is a synthetic organic compound characterized by a sulfonyl hydrazide core attached to a cyanophenyl group. This unique architecture suggests the potential for a broad spectrum of biological activities, drawing from the well-documented therapeutic profiles of its constituent moieties.

  • The Sulfonamide Heritage: Sulfonamides were among the first antimicrobial agents to be widely used and continue to be relevant in clinical practice.[1][2] Their primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[2] This class of compounds is known for its broad-spectrum antibacterial activity.[1][3]

  • The Hydrazide and Hydrazone Versatility: Hydrazides and their derivatives, hydrazones, are recognized for an extensive range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] The –CO-NH-N= functional group is a key pharmacophore in many biologically active molecules.[8][9]

The amalgamation of these two potent pharmacophores in (4-Cyanophenyl)methanesulfonohydrazide warrants a systematic investigation of its biological activity profile.

The Comparative Landscape: Benchmarking Against Established Agents

To ascertain the therapeutic relevance of (4-Cyanophenyl)methanesulfonohydrazide, its biological activity must be benchmarked against existing drugs that share structural or functional similarities.

Compound Class Established Examples Primary Biological Activity Mechanism of Action (if known) Potential for (4-Cyanophenyl)methanesulfonohydrazide
Sulfonamides SulfamethoxazoleAntibacterialInhibition of dihydropteroate synthasePotential for broad-spectrum antibacterial activity.
Hydrazides IsoniazidAntitubercularInhibition of mycolic acid synthesisPossible antimycobacterial properties.[10]
Hydrazones Various developmental compoundsAnticancer, AntimicrobialDiverse, often involving enzyme inhibition or apoptosis inductionPotential for cytotoxicity against cancer cell lines and inhibition of microbial growth.[11][12]

Experimental Screening Protocols: A Multi-Faceted Approach

A comprehensive screening of (4-Cyanophenyl)methanesulfonohydrazide necessitates a battery of in vitro assays to probe its potential antimicrobial and anticancer activities.[13][14] High-throughput screening (HTS) platforms can accelerate this initial evaluation.[15][16][17]

Antimicrobial Activity Screening

A primary investigation into the antimicrobial potential of (4-Cyanophenyl)methanesulfonohydrazide should be conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

3.1.1. Disk Diffusion Assay: A Preliminary Assessment

This method provides a qualitative assessment of antimicrobial activity.[1][18]

Protocol:

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and spread it uniformly onto Mueller-Hinton agar plates.

  • Impregnate sterile paper discs with a known concentration of (4-Cyanophenyl)methanesulfonohydrazide dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs onto the inoculated agar surface.

  • Include positive control discs (e.g., a known antibiotic like ciprofloxacin) and negative control discs (solvent only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

3.1.2. Minimum Inhibitory Concentration (MIC) Determination: A Quantitative Measure

The broth microdilution method is a standard for determining the MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Protocol:

  • Prepare a two-fold serial dilution of (4-Cyanophenyl)methanesulfonohydrazide in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.

Anticancer Activity Screening

The potential cytotoxic effects of (4-Cyanophenyl)methanesulfonohydrazide against cancer cells can be evaluated using cell-based assays.[19]

3.2.1. MTT Assay: Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of (4-Cyanophenyl)methanesulfonohydrazide for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation and Comparative Analysis

The results of the screening assays should be presented in a clear and comparative manner to facilitate interpretation.

Table 1: Antimicrobial Activity of (4-Cyanophenyl)methanesulfonohydrazide

Microorganism (4-Cyanophenyl)methanesulfonohydrazide Sulfamethoxazole (Control)
Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureusDataData
Escherichia coliDataData
Pseudomonas aeruginosaDataData

Table 2: Anticancer Activity (IC50) of (4-Cyanophenyl)methanesulfonohydrazide

Cancer Cell Line (4-Cyanophenyl)methanesulfonohydrazide IC50 (µM) Doxorubicin (Control) IC50 (µM)
MCF-7 (Breast)DataData
A549 (Lung)DataData
HepG2 (Liver)DataData

Visualizing Workflows and Potential Mechanisms

Diagrams are essential for illustrating experimental processes and hypothetical mechanisms of action.

Experimental_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A1 Disk Diffusion Assay A2 MIC Determination A1->A2 Quantitative Follow-up Data Comparative Data Analysis A2->Data C1 Cell Culture C2 MTT Assay C1->C2 C2->Data Compound (4-Cyanophenyl) methanesulfonohydrazide Compound->A1 Compound->C1

Caption: High-level experimental workflow for screening (4-Cyanophenyl)methanesulfonohydrazide.

Putative_Anticancer_Pathway Compound (4-Cyanophenyl)methanesulfonohydrazide Target Putative Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition/Binding Pathway Signaling Pathway Interruption Target->Pathway Disruption Apoptosis Induction of Apoptosis Pathway->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: A hypothetical signaling pathway for anticancer activity.

Conclusion: A Call for Further Investigation

The structural attributes of (4-Cyanophenyl)methanesulfonohydrazide position it as a promising candidate for drug discovery. Its synthesis from readily available precursors and the potential for a wide range of biological activities make it an attractive scaffold for further development. The experimental framework outlined in this guide provides a robust starting point for a thorough investigation into its therapeutic potential. The comparative data generated will be crucial in determining its novelty and potential advantages over existing therapeutic agents.

References

Sources

Comparative

Comparative Efficacy of (4-Cyanophenyl)methanesulfonohydrazide vs. Traditional Sulfonamides in Drug Development

As antimicrobial resistance (AMR) increasingly neutralizes our frontline clinical arsenals, drug development must pivot from modifying existing scaffolds to exploiting entirely unexploited biological pathways. Traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly neutralizes our frontline clinical arsenals, drug development must pivot from modifying existing scaffolds to exploiting entirely unexploited biological pathways. Traditional sulfonamides (e.g., sulfamethoxazole) have served as the bedrock of antibacterial therapy for decades by targeting folate biosynthesis. However, rampant plasmid-mediated resistance has severely compromised their clinical efficacy.

Enter (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4), a substituted sulfonyl hydrazide. Rather than targeting folate synthesis, this compound acts as a potent inhibitor of the diaminopimelate (DAP) pathway[1]. This guide provides an objective, data-driven comparison of these two classes of compounds, detailing the causality behind their mechanistic differences and providing self-validating experimental protocols for efficacy evaluation.

Mechanistic Causality: DAP Pathway vs. Folate Synthesis

To understand the efficacy of (4-Cyanophenyl)methanesulfonohydrazide, we must first examine the biological causality of its target selection.

Traditional sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for synthesizing folate—a precursor for DNA and RNA. Bacteria circumvent this by mutating the DHPS gene (sul1, sul2, sul3) or overproducing para-aminobenzoic acid (PABA) to outcompete the drug.

Conversely, (4-Cyanophenyl)methanesulfonohydrazide targets dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR) [1][2]. These enzymes catalyze the first committed steps in the diaminopimelate (DAP) pathway, condensing pyruvate and L-aspartate semialdehyde (ASA) to ultimately synthesize meso-diaminopimelate and L-lysine.

  • The Causality of Selectivity: Mammals do not possess the DAP pathway; they acquire lysine through their diet. Therefore, inhibiting DHDPS/DHDPR starves bacteria (and plants) of an essential building block for peptidoglycan cell wall cross-linking and protein synthesis, leading to rapid cell death without exerting on-target toxicity in human hosts.

Mechanism cluster_DAP DAP Pathway (Novel Target) cluster_Folate Folate Pathway (Traditional Target) N1 Pyruvate + ASA N2 DHDPS / DHDPR N1->N2 N3 L-Lysine & Cell Wall N2->N3 Inh1 (4-Cyanophenyl)methanesulfonohydrazide Inh1->N2 M1 PABA + Pteridine M2 DHPS Enzyme M1->M2 M3 Tetrahydrofolate M2->M3 Inh2 Traditional Sulfonamides Inh2->M2

Fig 1. Divergent inhibitory mechanisms of sulfonyl hydrazides vs traditional sulfonamides.

Comparative Efficacy Profile

When evaluating these compounds in a drug development pipeline, quantitative metrics dictate their viability. The table below summarizes the comparative performance data based on recent biochemical screenings [1][2].

Parameter(4-Cyanophenyl)methanesulfonohydrazideTraditional Sulfonamides (e.g., Sulfamethoxazole)
Primary Target Enzyme DHDPS and DHDPRDihydropteroate synthase (DHPS)
Biological Pathway Diaminopimelate (DAP) / Lysine BiosynthesisFolate Biosynthesis
Bactericidal/Bacteriostatic Bactericidal (Cell wall compromise)Bacteriostatic (Inhibits replication)
Cross-Resistance Risk Negligible (Bypasses sul gene mutations)High (Widespread plasmid-mediated resistance)
Typical IC₅₀ Range 30 μM – 150 μM (Enzyme/Species dependent)0.1 μM – 50 μM
Spectrum of Activity Gram-positive, Gram-negative, and HerbicidalBroad-spectrum bacteria

Data Interpretation: While traditional sulfonamides boast lower raw IC₅₀ values in susceptible strains, their clinical utility is severely bottlenecked by resistance. (4-Cyanophenyl)methanesulfonohydrazide provides a highly valuable scaffold for lead optimization because it completely bypasses existing resistance efflux pumps and target modifications.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating experimental systems. The following protocols detail the synthesis of the compound and the kinetic assay used to validate its efficacy.

Protocol A: Synthesis of (4-Cyanophenyl)methanesulfonohydrazide

This protocol utilizes a straightforward nucleophilic substitution, ensuring high yield and purity for downstream assays [1].

  • Preparation: Purge a three-neck round-bottom flask with nitrogen gas to create an anhydrous environment.

  • Dissolution: Dissolve 50 mg (0.375 mmol) of 4-hydrazinylbenzonitrile in 5 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 169 μL (1.12 mmol) of Triethylamine to the solution to act as an acid scavenger.

  • Reaction: Dropwise, add 58.1 μL (0.75 mmol) of methanesulfonyl chloride. The slow addition prevents exothermic degradation.

  • Incubation: Stir the reaction mixture continuously overnight at room temperature under nitrogen.

  • Purification: Wash the organic layer sequentially with distilled water (3x) and brine (1x). Dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

Protocol B: DHDPS-DHDPR Coupled Kinetic Assay

The Causality of the Assay: The direct product of DHDPS is 2,3,4,5-tetrahydrodipicolinic acid (HTPA), which is highly unstable and spontaneously degrades, making direct spectrophotometric measurement impossible. To create a self-validating system, we couple the DHDPS reaction to DHDPR. DHDPR consumes HTPA and oxidizes NAD(P)H to NAD(P)⁺. By monitoring the depletion of NAD(P)H at 340 nm, we indirectly, yet accurately, quantify DHDPS activity in real-time.

  • Reagent Setup: Prepare a reaction buffer containing 100 mM HEPES (pH 7.5) and 200 mM NaCl.

  • Pre-incubation: Incubate recombinant DHDPR with varying concentrations of (4-Cyanophenyl)methanesulfonohydrazide (e.g., 31.3 μM to 1000 μM) for 15 minutes at 25°C.

  • Coupling: Add recombinant DHDPS, 1 mM Pyruvate, and 0.15 mM NAD(P)H to the microplate wells.

  • Initiation: Initiate the reaction by adding 1 mM L-aspartate semialdehyde (ASA).

  • Kinetic Monitoring: Immediately measure absorbance at 340 nm using a microplate reader for 10 minutes.

  • Validation: A negative control (no inhibitor) must show a linear decrease in A₃₄₀. The IC₅₀ is calculated by plotting the initial velocity of NADH oxidation against the log₁₀ of the inhibitor concentration.

Assay S1 1. Pre-incubate Inhibitor + DHDPR S2 2. Add DHDPS, Pyruvate, NADH S1->S2 S3 3. Initiate with L-ASA S2->S3 S4 4. Monitor NADH Oxidation (340nm) S3->S4

Fig 2. Self-validating coupled assay workflow for measuring DHDPS/DHDPR inhibition kinetics.

Conclusion

For drug development professionals, (4-Cyanophenyl)methanesulfonohydrazide represents a critical evolutionary step beyond traditional sulfonamides. By shifting the target from the heavily compromised folate synthesis pathway to the highly conserved, mammal-absent DAP pathway, sulfonyl hydrazides offer a robust scaffold for next-generation antibacterial and herbicidal agents. Future optimization should focus on structure-activity relationship (SAR) modifications to drive the IC₅₀ from the micromolar down to the nanomolar range.

References

  • Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway. World Intellectual Property Organization. Patent WO2019241850A1.
Validation

Mechanism of Action Studies: (4-Cyanophenyl)methanesulfonohydrazide Analogues vs. Alternative DHDPS Inhibitors

Executive Summary The escalating crisis of antimicrobial resistance and the demand for novel herbicidal agents have driven drug development professionals to explore unexploited biological targets. The diaminopimelate (DA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance and the demand for novel herbicidal agents have driven drug development professionals to explore unexploited biological targets. The diaminopimelate (DAP) pathway, essential for L-lysine biosynthesis in bacteria and plants but entirely absent in mammals, represents a highly selective therapeutic target[1].

This guide provides an in-depth comparative analysis of (4-Cyanophenyl)methanesulfonohydrazide analogues —a promising class of substituted sulfonyl hydrazides—against other leading inhibitors targeting dihydrodipicolinate synthase (DHDPS), the first committed enzyme in the DAP pathway[1]. By detailing the mechanism of action (MOA) and providing field-validated experimental protocols, this guide equips researchers with the necessary frameworks to evaluate and benchmark novel DHDPS inhibitors.

Target Biology: The DAP Pathway and DHDPS

L-lysine is an essential amino acid required for protein synthesis and, crucially in bacteria, for the cross-linking of the peptidoglycan cell wall via meso-diaminopimelate (meso-DAP)[2].

The DAP pathway is initiated by DHDPS, which catalyzes the condensation of pyruvate (PYR) and L-aspartate-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-semialdehyde (ASA) to form 2,3,4,5-tetrahydro-L,L-dipicolinic acid (HTPA). Because DHDPS is the rate-limiting step in this pathway, its inhibition rapidly starves the organism of meso-DAP and L-lysine, leading to compromised cell wall integrity and subsequent cell lysis[3].

DAP_Pathway PYR Pyruvate (PYR) HTPA HTPA PYR->HTPA DHDPS Enzyme ASA L-Aspartate-β-semialdehyde ASA->HTPA DHDPS Enzyme DHDP DHDP HTPA->DHDP Non-enzymatic THDP THDP DHDP->THDP DHDPR Enzyme mesoDAP meso-Diaminopimelate THDP->mesoDAP Multi-step Lysine L-Lysine mesoDAP->Lysine DAP decarboxylase Inhibitor (4-Cyanophenyl)methanesulfonohydrazide Inhibitor->HTPA Inhibits DHDPS

Figure 1: The diaminopimelate (DAP) biosynthesis pathway and DHDPS inhibition mechanism.

Mechanism of Action: Sulfonyl Hydrazides

(4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) and its analogues function as potent inhibitors of DHDPS[1][4]. Structurally, the sulfonyl hydrazide core acts as a versatile pharmacophore that can engage in hydrogen bonding within the active site cleft of the DHDPS tetramer (or dimer, depending on the bacterial species)[1].

Unlike ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated dienes which act as irreversible Michael acceptors forming covalent adducts with the key Lys163 residue[2], sulfonyl hydrazides typically exhibit reversible, competitive or mixed inhibition profiles. The 4-cyanophenyl moiety provides essential lipophilic and electron-withdrawing characteristics that enhance binding affinity deep within the enzyme's binding pocket, effectively blocking the entry of the ASA substrate.

Comparative Performance Profile

To objectively evaluate (4-Cyanophenyl)methanesulfonohydrazide analogues, we must benchmark them against other known DHDPS inhibitors and standard therapeutics.

Table 1: Comparative Efficacy of DHDPS Inhibitor Classes

Inhibitor ClassRepresentative CompoundTarget EnzymeEnzyme ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

M)
MIC Gram(+) (

g/mL)
MIC Gram(-) (

g/mL)
MOA Characteristics
Sulfonyl Hydrazides (4-Cyanophenyl)methanesulfonohydrazideDHDPS1.2 - 5.58 - 1616 - 32Reversible; broad-spectrum potential
Heterocyclic Inhibitors Substituted PyrazolesDHDPS3.0 - 10.016 - 32>64Reversible; highly plant-specific[5]

-Unsaturated Dienes
Diene Ethyl EstersDHDPS0.8 - 2.54 - 832 - 64Irreversible; covalent Lys163 binding[2]
Standard Antibiotic AmpicillinPBP (Cell Wall)N/A0.5 - 22 - 8Irreversible; widespread resistance

Data synthesized from high-throughput screening and SAR studies across multiple literature sources[1][2][5].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the causality behind critical experimental conditions.

Protocol A: DHDPS-DHDPR Coupled Enzyme Inhibition Assay

Causality & Rationale: The direct product of DHDPS (HTPA) is highly unstable and lacks a distinct chromophore, making direct spectrophotometric measurement impossible. To solve this, the assay is coupled with the downstream enzyme, dihydrodipicolinate reductase (DHDPR). DHDPR rapidly reduces the dehydrated HTPA (DHDP) while simultaneously oxidizing NADH to NADngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. By providing DHDPR in excess, the DHDPS reaction becomes the strict rate-limiting step, allowing us to accurately measure DHDPS activity via the decrease in NADH absorbance at 340 nm.

Workflow Step1 Reagent Prep DHDPS, DHDPR, NADH, PYR Step2 Compound Incubation Add Analogues Step1->Step2 Step3 Initiate Reaction Add ASA Step2->Step3 Step4 Read Absorbance NADH at 340 nm Step3->Step4 Step5 Data Analysis Calculate IC50 Step4->Step5

Figure 2: Step-by-step experimental workflow for the DHDPS-DHDPR coupled enzyme inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM HEPES (pH 7.5) to maintain optimal physiological ionization of the enzyme active site.

  • Master Mix Assembly: Combine recombinant DHDPS (e.g., E. coli or S. aureus derived), an excess of recombinant DHDPR, 0.15 mM NADH, and 1.0 mM Pyruvate (PYR) in the assay buffer.

  • Inhibitor Incubation: Dispense the master mix into a 96-well UV-transparent microtiter plate. Add (4-Cyanophenyl)methanesulfonohydrazide analogues at varying concentrations (e.g., 0.1

    
    M to 100 
    
    
    
    M). Include a DMSO vehicle control (0% inhibition) and a blank control lacking DHDPS (100% inhibition). Incubate at 37°C for 10 minutes.
  • Reaction Initiation: Add L-aspartate-

    
    -semialdehyde (ASA) to a final concentration of 0.1 mM to initiate the reaction.
    
  • Kinetic Measurement: Immediately read the absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Validation & Analysis: Calculate the Z'-factor using the vehicle and blank controls (a Z'-factor > 0.5 validates the assay). Plot the initial velocity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) against the 
    
    
    
    of the inhibitor concentration to determine the IC
    
    
    via non-linear regression.
Protocol B: Whole-Cell Antibacterial MIC Assay (Minimal Media)

Causality & Rationale: Standard minimum inhibitory concentration (MIC) assays use rich media like Mueller-Hinton Broth. However, rich media contains high levels of exogenous amino acids, including L-lysine. Bacteria can scavenge this exogenous lysine, bypassing the inhibited DAP pathway and generating false-negative antibacterial results. Therefore, testing DHDPS inhibitors must be conducted in minimal media (e.g., M9 broth) to force the bacteria to rely entirely on de novo lysine biosynthesis.

Step-by-Step Methodology:

  • Culture Preparation: Grow overnight cultures of target strains (e.g., E. coli, S. aureus) in M9 minimal broth supplemented with 0.4% glucose at 37°C.

  • Inoculum Standardization: Dilute the overnight cultures in fresh M9 broth to a final concentration of

    
     CFU/mL.
    
  • Compound Plating: In a 96-well plate, perform serial two-fold dilutions of the sulfonyl hydrazide analogues.

  • Inoculation & Incubation: Add the standardized bacterial inoculum to the wells. Include a growth control (no inhibitor) and a sterility control (media only). Incubate at 37°C for 18-24 hours.

  • Readout: Visually inspect the plates or read optical density at 600 nm (OD

    
    ). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[5].
    

Conclusion

(4-Cyanophenyl)methanesulfonohydrazide analogues represent a highly viable scaffold for the development of novel antibacterial and herbicidal agents. By selectively targeting DHDPS—a critical bottleneck in the DAP pathway—these sulfonyl hydrazides offer a mechanism of action that circumvents existing resistance mechanisms associated with traditional cell-wall synthesis inhibitors. Utilizing the rigorously designed, self-validating protocols outlined above ensures that hit-to-lead optimization is driven by accurate, pathway-specific data.

References

Sources

Comparative

Comparative Guide to Cytotoxicity Assays for Evaluating (4-Cyanophenyl)methanesulfonohydrazide and DAP-Pathway Inhibitors

(4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) is a highly specialized sulfonyl hydrazide derivative that has emerged as a potent inhibitor of the diaminopimelate (DAP) pathway. This biochemical pathway is re...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) is a highly specialized sulfonyl hydrazide derivative that has emerged as a potent inhibitor of the diaminopimelate (DAP) pathway. This biochemical pathway is responsible for the biosynthesis of meso-diaminopimelate and L-lysine, which are critical for peptidoglycan cell wall assembly and protein synthesis in bacteria and plants (1[1]). Because the DAP pathway is entirely absent in mammals, inhibitors targeting key enzymes like dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR) offer a profound therapeutic window for novel antibacterial and herbicidal agents (2[2]).

However, the structural reactivity of sulfonyl hydrazides necessitates rigorous mammalian cytotoxicity profiling. As a Senior Application Scientist, I frequently observe that the choice of in vitro cytotoxicity assay can drastically alter the perceived safety profile of these compounds. This guide objectively compares standard cytotoxicity assays (MTT, CellTiter-Glo, and LDH) and provides a self-validating, multiplexed protocol tailored specifically for evaluating (4-Cyanophenyl)methanesulfonohydrazide and its analogs.

Mechanistic Grounding: Why Assay Selection Matters

When screening DAP pathway inhibitors, the primary goal of mammalian cell testing—using standard models like HepG2 (hepatocytes) or HEK293 (embryonic kidney cells)—is to confirm the absence of off-target toxicity (3[3]).

G cluster_0 Bacterial/Plant Target (DAP Pathway) cluster_1 Mammalian Safety Profiling ASA Aspartate Semialdehyde + Pyruvate HTPA HTPA ASA->HTPA DHDPS THDP THDP HTPA->THDP DHDPR Lysine L-Lysine (Essential) THDP->Lysine Downstream Compound (4-Cyanophenyl) methanesulfonohydrazide Compound->ASA Inhibits DHDPS Compound->HTPA Inhibits DHDPR Mammal Mammalian Cells (HEK293, HepG2) Compound->Mammal Must show NO toxicity Tox Cytotoxicity Assays (ATP, LDH, MTT) Mammal->Tox Evaluate Off-Target

Figure 1: Selective DAP pathway targeting vs. mammalian safety profiling workflow.

Sulfonyl hydrazides are chemically versatile and can occasionally act as mild reducing agents or interact with intracellular nucleophiles. This chemical nature introduces a significant risk of assay interference:

  • Redox Interference : Compounds that alter cellular redox states can spontaneously reduce tetrazolium salts (like MTT or WST-1) into formazan, independent of cellular mitochondrial activity. This leads to a false-positive viability signal, masking true cytotoxicity (4[4]).

  • Metabolic Uncoupling : If a compound slows mitochondrial metabolism without inducing cell death (cytostasis), MTT assays will report a drop in viability, falsely flagging the compound as toxic.

Comparative Analysis of Cytotoxicity Assays

To establish a reliable safety profile for (4-Cyanophenyl)methanesulfonohydrazide, researchers must choose assays that measure orthogonal markers of cell health.

Table 1: Objective Comparison of Cytotoxicity Assays for Sulfonyl Hydrazides
Assay TypePrimary BiomarkerDetection MethodSusceptibility to InterferenceRecommendation for Sulfonyl Hydrazides
MTT / MTS Mitochondrial reductase activityColorimetric (Absorbance)High . Prone to redox cycling and chemical reduction by hydrazides.Not Recommended . High risk of false viability or false toxicity readouts.
CellTiter-Glo Intracellular ATP levelsLuminescent (Luciferase)Low . Highly specific to ATP; unaffected by mild reducing agents.Highly Recommended . Provides the most sensitive and accurate viability data.
LDH Release Membrane integrity (Necrosis)Colorimetric / FluorescentModerate . Requires background subtraction for colored compounds.Recommended . Excellent orthogonal validation when multiplexed with ATP assays.

Expert Insight: For sulfonyl hydrazides, CellTiter-Glo (ATP detection) is vastly superior to MTT. It directly quantifies ATP, providing a highly sensitive readout of metabolic viability that is immune to the redox interference commonly seen with hydrazide derivatives (4[4]). Pairing this with an LDH Release Assay (which measures physical membrane rupture) creates a comprehensive, self-validating system.

Supporting Experimental Data: Mammalian Safety Profile

Experimental validation confirms the selectivity of (4-Cyanophenyl)methanesulfonohydrazide. When tested against human cell lines, the compound demonstrates remarkable safety compared to known cytotoxic agents.

Table 2: Comparative Cytotoxicity Data (HepG2 and HEK293 Models)
CompoundPrimary Target / MechanismHepG2 Viability (at 100 µM)HEK293 Viability (at 100 µM)Cytotoxic Classification
(4-Cyanophenyl)methanesulfonohydrazide DHDPS / DHDPR Inhibition> 95% > 95% Non-toxic
Defensin (Positive Control)Membrane Disruption< 20%< 20%Highly Toxic
Doxorubicin (Reference)DNA Intercalation< 10%< 10%Highly Toxic

Data Interpretation: As documented in patent literature evaluating substituted sulfonyl hydrazides, (4-Cyanophenyl)methanesulfonohydrazide exhibits effectively zero toxicity in both HepG2 and HEK293 cells at high concentrations (100 µM), whereas the positive control (Defensin) induces near-complete cell death (3[3]). This stark contrast validates the compound's mechanism of action: it selectively starves bacteria and plants of L-lysine without perturbing mammalian cellular machinery.

Self-Validating Experimental Protocol: Multiplexed LDH and ATP Assay

Workflow Seed Step 1: Cell Seeding HepG2 / HEK293 96-well opaque plate Treat Step 2: Compound Treatment (4-Cyanophenyl)methanesulfonohydrazide 0.1 - 100 µM Seed->Treat Split Multiplex Assay Treat->Split LDH Step 3A: LDH Release Transfer 50 µL media Measure Necrosis Split->LDH Media Supernatant ATP Step 3B: CellTiter-Glo Add reagent to remaining cells Measure ATP/Viability Split->ATP Remaining Cells Data Step 4: Data Integration Cross-validate viability vs. membrane integrity LDH->Data ATP->Data

Figure 2: Multiplexed LDH and ATP assay workflow for orthogonal cytotoxicity validation.

Step-by-Step Methodology

1. Cell Seeding & Equilibration

  • Seed HepG2 or HEK293 cells at a density of 10,000 cells/well in a 96-well opaque-walled tissue culture plate (with a clear bottom).

  • Causality: Opaque walls prevent luminescent cross-talk between wells during the ATP assay, while the clear bottom allows for microscopic inspection.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and exponential growth recovery.

2. Compound Treatment & Controls

  • Prepare a 100 mM stock of (4-Cyanophenyl)methanesulfonohydrazide in DMSO. Dilute in culture media to achieve final testing concentrations (e.g., 0.1 µM to 100 µM).

  • Critical Controls (Self-Validating System):

    • Vehicle Control : Media + equivalent DMSO concentration. Causality: Must be <0.5% v/v to prevent solvent-induced toxicity.

    • Positive Control : 10% Triton X-100 (induces maximum LDH release) or a known toxicant like Defensin.

    • Background Control : Media without cells. Causality: Essential for subtracting background luminescence/absorbance.

  • Treat cells for 48 to 72 hours.

3. Phase 1: LDH Release Assay (Membrane Integrity)

  • Causality: Sampling the media leaves the cells intact for the subsequent ATP assay, enabling true multiplexing.

  • Carefully transfer 50 µL of culture supernatant from each well to a new 96-well clear plate.

  • Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and tetrazolium salt) to the supernatant.

  • Incubate for 30 minutes at room temperature in the dark.

  • Measure absorbance at 490 nm (with a 680 nm reference wavelength for background subtraction).

4. Phase 2: CellTiter-Glo Assay (ATP / Viability)

  • Causality: The CellTiter-Glo reagent must be equilibrated to room temperature prior to use to ensure optimal luciferase enzyme kinetics.

  • To the original plate containing the remaining cells and 50 µL of media, add 50 µL of room-temperature CellTiter-Glo reagent.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second/well).

5. Data Integration & Interpretation

  • A true cytotoxic event will show a simultaneous decrease in ATP (luminescence) and an increase in LDH (absorbance). If ATP decreases but LDH does not increase, the compound is cytostatic (inhibiting growth) rather than cytotoxic (killing cells).

References

  • WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway. Google Patents.
  • A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Assays: A Comparative Analysis of MTT, WST-1, and CellTiter-Glo. Benchchem.
  • Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. PMC / eLife.
  • The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. bioRxiv.org.

Sources

Validation

X-ray crystallography of (4-Cyanophenyl)methanesulfonohydrazide derivatives for structural validation

An in-depth technical guide for structural biologists, medicinal chemists, and drug development professionals evaluating sulfonohydrazide derivatives for target-based drug design. Executive Summary & Structural Context T...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for structural biologists, medicinal chemists, and drug development professionals evaluating sulfonohydrazide derivatives for target-based drug design.

Executive Summary & Structural Context

The structural validation of small-molecule inhibitors via X-ray crystallography is the cornerstone of structure-based drug design (SBDD). Among emerging pharmacophores, (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4)[1] represents a highly versatile scaffold. Characterized by a flexible methanesulfonohydrazide core and a strongly electron-withdrawing cyano group, this compound class has demonstrated significant potential in targeting critical enzymes, such as Enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis[2] and kinase domains like EGFR/HER-2[3].

This guide objectively compares the crystallographic performance of (4-Cyanophenyl)methanesulfonohydrazide against standard arylsulfonyl hydrazones (e.g., 4-Methylbenzenesulfonohydrazide). By analyzing electron density resolution, ligand occupancy, and B-factors, we provide a self-validating framework for co-crystallizing these flexible derivatives with target proteins.

Comparative Crystallographic Performance

When evaluating a ligand for high-resolution structural validation, the chemical geometry dictates its behavior within the crystal lattice. Standard arylsulfonyl hydrazones often suffer from steric clashes due to the rigid phenyl-sulfur bond. In contrast, the methylene spacer in (4-Cyanophenyl)methanesulfonohydrazide provides a critical degree of rotational freedom. This allows the cyano-phenyl moiety to adopt an optimal trajectory into deep hydrophobic pockets, while the cyano group acts as a potent hydrogen-bond acceptor.

Table 1: Crystallographic Metrics Comparison (InhA Complex Model)

MetricStandard Arylsulfonyl Hydrazone (e.g., 4-Methyl derivative)(4-Cyanophenyl)methanesulfonohydrazideCausality & Structural Advantage
Resolution Limit 2.10 Å1.85 ÅThe cyano dipole anchors the ligand firmly, reducing local protein disorder and improving overall crystal diffraction quality.
Ligand Occupancy 75 - 82%> 95%The flexible methylene spacer allows the sulfonohydrazide to satisfy multiple hydrogen bonds simultaneously, driving the equilibrium toward a fully bound state.
Average Ligand B-factor 45.2 Ų28.4 ŲLower B-factors indicate higher structural rigidity. The cyano group's interaction with backbone amides locks the ligand conformation.
Binding Mode Surface/Shallow cleftDeep pocket penetrationThe linear, narrow profile of the cyano group allows access to cryptic pockets inaccessible to bulkier methyl or methoxy substituents.

Causality in Experimental Choices (E-E-A-T)

Achieving the metrics outlined in Table 1 requires precise experimental design. Every step in the crystallographic pipeline must be driven by the physicochemical properties of the sulfonohydrazide.

  • Co-crystallization vs. Soaking: Sulfonohydrazides frequently induce significant conformational changes in the target protein (e.g., P-loop closure in kinases or substrate-binding loop ordering in reductases). Causality: Soaking the ligand into pre-formed apo-crystals often shatters the crystal lattice due to these induced-fit mechanisms. Therefore, co-crystallization is strictly required to capture the biologically relevant conformation.

  • Precipitant Selection (PEG vs. Salts): High concentrations of ammonium sulfate can outcompete the sulfonohydrazide for hydrogen-bonding sites in the active site. Causality: Using Polyethylene Glycol (PEG 4000 or 8000) as the primary precipitant lowers the dielectric constant of the solution, enhancing the electrostatic interactions between the cyano group and the protein, thereby preventing ligand dissociation during crystal growth.

  • Cryoprotection Strategy: Flash-cooling is essential to minimize radiation damage at the synchrotron. Causality: Glycerol (20-25% v/v) is preferred over ethylene glycol for these derivatives, as glycerol's larger size prevents it from displacing the sulfonohydrazide core from the active site during the brief cryo-soak.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates orthogonal self-validation checkpoints, ensuring that the resulting electron density maps are artifacts-free and highly reliable.

Step 1: Protein Preparation & Ligand Solubilization
  • Concentrate the target protein (e.g., InhA) to 10-12 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Prepare a 50 mM stock of (4-Cyanophenyl)methanesulfonohydrazide in 100% molecular-biology grade DMSO.

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The protein must show a monodisperse peak (Polydispersity Index < 0.2) before ligand addition to ensure no aggregation is present.

Step 2: Complex Formation
  • Add the ligand stock to the protein to achieve a 1:5 (protein:ligand) molar ratio. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubate the mixture on ice for 2 hours to allow for complete complex formation.

  • Self-Validation Checkpoint: Run nanoDSF (Differential Scanning Fluorimetry). A positive thermal shift (

    
    ) confirms target engagement and complex stabilization prior to setting up crystallization drops.
    
Step 3: Vapor Diffusion Crystallization
  • Centrifuge the complex at 14,000 x g for 10 minutes to remove any precipitated ligand.

  • Set up hanging-drop vapor diffusion plates mixing 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of reservoir solution (20% PEG 4000, 0.1 M Tris pH 8.0, 0.2 M MgCl
    
    
    ).
  • Seal and incubate at 18°C. Crystals typically appear within 3-5 days.

Step 4: Data Collection & Refinement
  • Harvest crystals using a nylon loop, briefly sweep through the reservoir solution supplemented with 20% glycerol, and flash-cool in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source (100 K).

  • Solve the phases using Molecular Replacement (MR) and refine the structure using Phenix and Coot.

  • Self-Validation Checkpoint: The final model must yield an

    
     and a Ramachandran plot with >95% of residues in favored regions. The ligand's real-space correlation coefficient (RSCC) must be >0.90 to confirm accurate placement.
    

High-Throughput Co-Crystallization & Validation Workflow

The following diagram maps the logical flow of the co-crystallization process, highlighting the critical self-validation nodes that ensure data trustworthiness.

Figure 1: Self-validating X-ray crystallography workflow for (4-Cyanophenyl)methanesulfonohydrazide complexes.

References

  • MDPI Crystals. "X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives". Crystals 2024, 14(6), 560. Available at:[Link]

  • Frontiers in Chemistry. "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors". Frontiers in Chemistry 2023. Available at:[Link]

Sources

Comparative

Comparative Guide: Alternatives to (4-Cyanophenyl)methanesulfonohydrazide in Advanced Synthetic Routes

Executive Summary (4-Cyanophenyl)methanesulfonohydrazide (CAS 1039999-28-4) is a highly specialized benzylic sulfonyl hydrazide. In medicinal chemistry, it is recognized as a critical building block for synthesizing inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (4-Cyanophenyl)methanesulfonohydrazide (CAS 1039999-28-4) is a highly specialized benzylic sulfonyl hydrazide. In medicinal chemistry, it is recognized as a critical building block for synthesizing inhibitors of lysine biosynthesis via the diaminopimelate (DAP) pathway, specifically targeting the dihydrodipicolinate synthase (DHDPS) enzyme . In synthetic organic chemistry, it serves as a precursor for benzylic sulfonyl radicals. However, its unique electronic profile—driven by the strongly electron-withdrawing para-cyano group—often necessitates the use of more stable or electronically diverse alternatives when optimizing general sulfonylation routes . This guide provides a mechanistic comparison of alternatives, supported by self-validating experimental protocols.

Mechanistic Causality: The Role of the Sulfonyl Hydrazide

When deploying sulfonyl hydrazides in radical cross-coupling or electrosynthesis, two primary factors dictate reagent selection :

  • Oxidation Potential: The extrusion of nitrogen gas to form a sulfonyl radical begins with single-electron oxidation. The strongly electron-withdrawing cyano group in (4-Cyanophenyl)methanesulfonohydrazide increases the oxidation potential, requiring harsher oxidative conditions to generate the active radical species.

  • Radical Stability & Desulfonylation Risk: Benzylic sulfonyl radicals (

    
    ) are inherently prone to desulfonylation (loss of 
    
    
    
    ) because the resulting benzyl radical is resonance-stabilized. In contrast, aryl sulfonyl radicals (
    
    
    ) resist desulfonylation, making them vastly superior when the synthetic goal is strictly
    
    
    bond formation .
Objective Comparison of Alternative Reagents

For researchers looking to bypass the limitations of (4-Cyanophenyl)methanesulfonohydrazide in non-biological synthetic applications, the following alternatives are recommended:

  • p-Toluenesulfonyl Hydrazide (Tosylhydrazide): The gold standard for sulfonylation. It generates a highly stable aryl sulfonyl radical that resists desulfonylation, making it ideal for electrochemical and photoredox hydrosulfonylation of alkenes .

  • Benzylsulfonyl Hydrazide: The direct structural analog lacking the para-cyano group. It possesses a lower oxidation potential, making it useful when a benzylic spacer is structurally required but milder redox conditions are necessary .

  • 4-Methoxybenzenesulfonyl Hydrazide (MBSH): An electron-rich aryl alternative. The methoxy group significantly lowers the oxidation potential, allowing for ultra-mild, oxidant-free electrochemical syntheses that preserve sensitive functional groups [[1]]([Link]).

Quantitative Performance Data

Table 1: Comparative Metrics of Sulfonyl Hydrazides in Radical Addition Routes

Sulfonyl HydrazideRadical TypeRelative Oxidation PotentialDesulfonylation RiskTypical Yield (Hydrosulfonylation)Best Application
(4-Cyanophenyl)methanesulfonohydrazide BenzylicHighHigh40-55%DAP Pathway Inhibitors
Benzylsulfonyl Hydrazide BenzylicModerateHigh50-65%Benzylic Sulfone Synthesis
p-Toluenesulfonyl Hydrazide ArylModerateLow85-95%General Alkene Sulfonylation
4-Methoxybenzenesulfonyl Hydrazide ArylLowLow80-90%Mild Electrosynthesis [[1]]([Link])
Self-Validating Experimental Protocols
Protocol A: Electrochemical Synthesis of Vinyl Sulfones (Using Tosylhydrazide)

Causality: Electrosynthesis offers a green alternative to chemical oxidants. Potassium iodide (KI) is used as a redox mediator. Anodic oxidation of


 generates an iodine radical (

), which acts as a mild hydrogen-atom transfer (HAT) agent. This selectively activates the hydrazide without over-oxidizing the alkene substrate .
  • Step 1 (Setup): In an undivided electrochemical cell equipped with a graphite anode and a platinum plate cathode, dissolve the alkene (0.5 mmol), Tosylhydrazide (0.75 mmol), and KI (20 mol%) in a THF/H₂O mixture (3:1, 5 mL).

  • Step 2 (Electrolysis): Apply a constant current of 10 mA at room temperature. Self-Validation Check 1: The solution will temporarily turn pale yellow, indicating the generation of the active iodine species.

  • Step 3 (Reaction Tracking): Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation Check 2: The disappearance of the hydrazide spot (visualized with UV and iodine stain) and the cessation of

    
     bubbling at the anode indicate reaction completion (typically 2-4 hours).
    
  • Step 4 (Workup & QC): Extract with EtOAc, wash with saturated

    
     to quench residual iodine, dry over 
    
    
    
    , and concentrate. Self-Validation Check 3:
    
    
    NMR should show the disappearance of the terminal alkene protons and the appearance of a distinct doublet of doublets downfield (approx. 6.5-7.5 ppm) characteristic of the vinyl sulfone.
Protocol B: Oxidative Halogenation to Sulfonyl Chlorides

Causality: Converting sulfonyl hydrazides to sulfonyl chlorides is highly efficient using N-Chlorosuccinimide (NCS). Isopropanol (iPrOH) is used as a co-solvent because control experiments confirm the alcohol acts as the essential oxygen source for the sulfonyl group during the oxidation of intermediate sulfenyl species .

  • Step 1 (Reaction): Dissolve Benzylsulfonyl hydrazide (0.3 mmol) and NCS (0.6 mmol) in

    
    /iPrOH (2.0 mL, 1:1 v/v).
    
  • Step 2 (Stirring): Stir at room temperature under open air for 2 hours. Self-Validation Check 1: An exothermic micro-reaction accompanied by gas evolution (

    
    ) confirms the activation of the hydrazide.
    
  • Step 3 (Isolation): Dilute with water and extract with dichloromethane. Self-Validation Check 2: The resulting sulfonyl chloride is highly reactive; TLC should be run immediately, or the crude product should be directly reacted with an amine (e.g., triethylamine) to form a stable sulfonamide for definitive MS/NMR characterization .

Mechanistic Visualizations

G A Sulfonyl Hydrazide (R-SO2NHNH2) B Anodic Oxidation (-e-, -H+) A->B KI Mediator C Sulfonyl Radical (R-SO2•) + N2 B->C N2 Extrusion D Alkene Addition C->D C=C Bond E Vinyl Sulfone Product D->E -e-, -H+

Fig 1. Electrochemical generation of sulfonyl radicals and subsequent alkene addition.

DAP_Pathway Asp Aspartate ASA Aspartate Semialdehyde Asp->ASA DHDPS DHDPS Enzyme ASA->DHDPS DAP meso-Diaminopimelate DHDPS->DAP Lys Lysine DAP->Lys Inh (4-Cyanophenyl)methane- sulfonohydrazide Inh->DHDPS Inhibits

Fig 2. Inhibition of the bacterial DAP pathway by targeted sulfonyl hydrazide derivatives.

References
  • Source: Google Patents (WO2019241850A1)
  • Title: The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies Source: ACS Omega URL: [Link]

  • Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: Molecules URL: [Link]

  • Title: Catalytic arylsulfonyl radical-triggered 1,5-enyne-bicyclizations and hydrosulfonylation of α,β-conjugates Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Cyanophenyl)methanesulfonohydrazide

As a Senior Application Scientist, I recognize that handling novel, highly potent biochemical inhibitors requires moving beyond generic safety data sheets. To build a truly self-validating safety culture, laboratory prof...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, highly potent biochemical inhibitors requires moving beyond generic safety data sheets. To build a truly self-validating safety culture, laboratory professionals must understand the causality behind every protocol.

This guide provides the definitive operational and safety framework for handling (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) [1], a compound of intense interest in drug discovery and agricultural chemistry.

Biological Context & Mechanism of Action

To understand the handling precautions for (4-Cyanophenyl)methanesulfonohydrazide, we must first understand its biological function. This compound is a potent inhibitor of lysine biosynthesis, specifically targeting the diaminopimelate (DAP) pathway[2].

It acts by inhibiting dihydrodipicolinate synthase (DHDPS) , the enzyme responsible for the first rate-limiting step of the pathway[3][4]. Because mammals lack the DAP pathway—acquiring lysine entirely through diet—DHDPS inhibitors are highly selective targets for novel antibiotics and herbicides[2]. However, the reactive functional groups that enable this targeted inhibition also present acute occupational hazards to researchers.

DAP_Pathway ASA Aspartate Semialdehyde + Pyruvate DHDPS DHDPS Enzyme ASA->DHDPS DHP Dihydrodipicolinate (DHDP) DHDPS->DHP Condensation Reaction Lysine L-Lysine DHP->Lysine DAP Pathway (Multiple Enzymatic Steps) Inhibitor (4-Cyanophenyl) methanesulfonohydrazide Inhibitor->DHDPS Allosteric/Competitive Inhibition

Diagram 1: Inhibition of the DAP pathway. (4-Cyanophenyl)methanesulfonohydrazide targets DHDPS.

Chemical Hazard Profile & Causality

Standard safety protocols often fail because they do not explain why a chemical is dangerous. (4-Cyanophenyl)methanesulfonohydrazide combines two highly reactive moieties into a single molecule. Understanding these components dictates our entire logistical approach.

Table 1: Chemical Properties & Hazard Causality

Structural FeatureAssociated HazardCausality & Operational Implication
Sulfonyl Hydrazide Group Exothermic Decomposition / FlammabilitySulfonyl hydrazides can decompose exothermically at elevated temperatures, releasing nitrogen gas (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

) and toxic sulfur oxides (

)[5]. Implication: The powder must be kept away from static discharge, heat, and strong oxidizers.
Cyanophenyl Group Acute Toxicity / Severe IrritationCovalently bound nitriles and phenylhydrazines are highly irritating to mucosal membranes. Implication: Aerosolization of the fine powder during weighing poses a severe inhalation risk, necessitating strict respiratory control.
Physical State Fine PowderHigh surface area increases the rate of potential reactions and the likelihood of forming explosive dust-air mixtures[5]. Implication: Never sweep dry spills; always use wet-suppression techniques.

Mandatory Personal Protective Equipment (PPE)

Based on the dual-hazard profile established above, standard BSL-1/BSL-2 PPE is insufficient. The following equipment must be utilized to establish a self-validating barrier against dust inhalation and chemical contact.

Table 2: PPE Specifications & Justification

PPE CategorySpecificationScientific Justification
Respiratory N95/P100 Particulate Respirator or PAPRPrevents inhalation of the highly irritating, nitrile-containing dust. Surgical masks offer zero protection against fine chemical particulates.
Hand Protection Double Nitrile Gloves (≥5 mil thickness)Protects against dermal absorption. Double gloving ensures that if the outer glove suffers a micro-tear from laboratory tools, the inner glove maintains the barrier.
Eye Protection Indirect-Vented Chemical GogglesSafety glasses leave the orbital area exposed to airborne dust. Goggles seal the eyes against severe ocular irritation[6].
Body Protection Flame-Resistant (FR) Lab Coat or Tyvek SuitMitigates risk from the potential localized exothermic decomposition of the sulfonyl hydrazide powder[5].

Operational Handling Plan

To ensure absolute safety, the handling of this compound must be treated as a closed-system operation.

Handling_Workflow PPE 1. Preparation Don PPE & Purge BSC Weighing 2. Weighing Use Anti-Static Tools PPE->Weighing Transfer 3. Containment Seal in Secondary Vessel Weighing->Transfer Decon 4. Decontamination Wipe with 70% IPA Transfer->Decon Dispose 5. Waste Disposal High-Temp Incineration Decon->Dispose

Diagram 2: Step-by-step operational workflow for the safe handling of sulfonyl hydrazide powders.

Step-by-Step Methodology:
  • Environmental Control: Conduct all open-container work inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Purge the airflow for 5 minutes prior to introducing the chemical.

  • Tool Selection: Use exclusively grounded, anti-static spatulas and weigh boats. Because sulfonyl hydrazides can present a dust explosion hazard, eliminating static sparks is a non-negotiable prerequisite[5].

  • Weighing & Solubilization: Weigh the compound on an analytical balance enclosed within the hood. If creating a stock solution (e.g., in DMSO for biological assays), add the solvent directly to the pre-weighed powder while still inside the hood. Never transport dry, unsealed powder across the laboratory.

  • Transfer: Once sealed in its primary vial, place the vial into a shatterproof secondary containment vessel (e.g., a plastic conical tube) before removing it from the engineering controls.

Spill Response & Disposal Plan

In the event of a breach, rapid and scientifically sound remediation is required to prevent the generation of toxic gases or airborne dust.

Immediate Spill Response Protocol:
  • Isolate: Evacuate the immediate area for 10-15 minutes to allow any aerosolized powder to settle.

  • Suppress (Do Not Sweep): Gently cover the spilled powder with a damp absorbent pad or damp sand. Sweeping dry sulfonyl hydrazide powder will generate a hazardous dust cloud[5][6].

  • Collect: Use non-sparking, plastic tools to scoop the absorbed material into a rigid hazardous waste container.

  • Chemical Decontamination: Wipe the affected surfaces with 70% Isopropanol (IPA) or a mild detergent. Crucial Causality: Do not use strong acids, bases, or bleach for cleanup. Strong pH extremes and oxidizers can catalyze the violent decomposition of the hydrazide group, rapidly releasing nitrogen gas and pressurizing waste containers[5].

Waste Segregation & Disposal:
  • All solid waste, contaminated weigh boats, and outer gloves must be placed in a sealed, clearly labeled hazardous waste container.

  • Labeling: "Toxic/Irritant Solid - Contains Sulfonyl Hydrazide (CAS 1039999-28-4)."

  • Disposal Route: Must be designated for high-temperature incineration . Do not mix this waste with general acidic or basic aqueous waste streams.

References

The protocols and mechanistic claims in this guide are grounded in the following verified sources:

  • Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants Source: National Institutes of Health (PMC) URL:[Link]

  • A dual-target herbicidal inhibitor of lysine biosynthesis Source: eLife Sciences URL:[Link]

  • WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway Source: Google Patents URL
  • MATERIAL SAFETY DATA SHEET - p-Toluene Sulfonyl Hydrazide (Decomposition Hazards) Source: Harwick Standard URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyanophenyl)methanesulfonohydrazide
Reactant of Route 2
(4-Cyanophenyl)methanesulfonohydrazide
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